molecular formula C11H22O2 B1683397 Undecanoic Acid CAS No. 112-37-8

Undecanoic Acid

货号: B1683397
CAS 编号: 112-37-8
分子量: 186.29 g/mol
InChI 键: ZDPHROOEEOARMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Undecanoic acid is a white crystalline solid. Insoluble in water. Specific gravity 0.85. Hence floats on water.
This compound is a straight-chain, eleven-carbon saturated medium-chain fatty acid found in body fluids;  the most fungitoxic of the C7:0 - C18:0 fatty acid series. It has a role as a human metabolite and an antifungal agent. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an undecanoate. It derives from a hydride of an undecane.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...this compound...
This compound has been reported in Leea guineensis, Streptomyces, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name

undecanoic acid
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InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)
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InChI Key

ZDPHROOEEOARMN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC(=O)O
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID8021690
Record name Undecanoic acid
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Molecular Weight

186.29 g/mol
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Physical Description

Undecanoic acid is a white crystalline solid. Insoluble in water. Specific gravity 0.85. Hence floats on water., Other Solid, White solid; mp= 28.5 deg C; [CHRIS] Colorless solidified mass or fragments; mp = 28-31 deg C; [Sigma-Aldrich MSDS], Solid, colourless crystals/ faint fatty, aldehydic odour
Record name UNDECANOIC ACID
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Boiling Point

442.2 °F at 160 mmHg (USCG, 1999)
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Flash Point

greater than 230 °F (USCG, 1999)
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Solubility

0.0522 mg/mL, Insoluble in water; very soluble in alcohol, chloroform, acetone
Record name Undecanoic acid
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Density

0.891 (USCG, 1999) - Less dense than water; will float, 0.9948 (20°/20°)
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CAS No.

112-37-8
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Melting Point

83.3 °F (USCG, 1999), 28.6 °C
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Foundational & Exploratory

Undecanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Physicochemical Properties and Research Applications of Undecanoic Acid

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's antifungal mechanism of action.

Core Physical and Chemical Properties

This compound, also known as n-undecylic acid, is a saturated fatty acid with an 11-carbon chain.[1] It presents as a white crystalline solid at room temperature and is characterized by its versatile applications in various scientific fields.[2][3]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₁₁H₂₂O₂[1]
Molecular Weight186.29 g/mol [1]
Melting Point28-31 °C[3]
Boiling Point284 °C (at 760 mmHg)[4]
Density0.85 g/cm³[1]
Solubility in WaterInsoluble[1][2]
Solubility in Organic SolventsSoluble in ethanol (B145695), ether, and chloroform[3]
pKa~4.95
Table 2: Chemical Identifiers for this compound
IdentifierValueSource(s)
IUPAC NameThis compound[1]
CAS Number112-37-8[3]
PubChem CID8180[1]
SMILESCCCCCCCCCCC(=O)O[1]
InChIInChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)[1]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point (Thiele Tube Method)

The melting point of an organic solid can be determined using a Thiele tube apparatus, which ensures uniform heating.[5][6]

Materials:

  • Thiele tube

  • High-boiling point oil (e.g., paraffin (B1166041) or silicone oil)

  • Capillary tubes

  • Thermometer

  • Bunsen burner or other heat source

  • Mortar and pestle

  • This compound sample

Procedure:

  • Grind the this compound sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with the high-boiling point oil to a level above the side-arm.

  • Suspend the thermometer and attached capillary tube in the oil within the Thiele tube.

  • Gently heat the side arm of the Thiele tube to create a convection current, ensuring a slow and steady temperature increase (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

G Workflow for Melting Point Determination A Grind this compound B Pack Capillary Tube A->B C Attach to Thermometer B->C D Suspend in Thiele Tube C->D E Heat Side Arm Gently D->E F Record Start of Melting E->F G Record End of Melting F->G H Determine Melting Point Range G->H

Workflow for Melting Point Determination
Determination of Solubility

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Materials:

  • Test tubes and rack

  • This compound

  • Solvents: water, ethanol, chloroform, diethyl ether

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Label four test tubes, one for each solvent.

  • Add approximately 5 mL of each solvent to its respective test tube.

  • Add a small amount (approx. 10-20 mg) of this compound to each test tube.

  • Agitate each test tube vigorously for 30-60 seconds using a vortex mixer or by shaking manually.

  • Allow the tubes to stand and observe whether the this compound has dissolved.

  • Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.[7]

Materials:

  • pH meter with an electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • This compound

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol to dissolve the acid)

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution.

  • Fill the buret with the standardized strong base solution.

  • Record the initial pH of the this compound solution.

  • Add the strong base in small, measured increments (e.g., 0.5-1.0 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of base added.

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Plot a titration curve of pH versus the volume of base added.

  • Determine the equivalence point from the steepest part of the curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

G Workflow for pKa Determination A Calibrate pH Meter B Prepare this compound Solution A->B C Titrate with Strong Base B->C D Record pH and Volume C->D Incremental additions E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Workflow for pKa Determination

Chemical Reactivity and Applications

This compound exhibits reactivity typical of carboxylic acids, such as undergoing esterification and reduction reactions.[2] It is widely used in the synthesis of esters for fragrances and flavors, as well as in the production of surfactants and lubricants.[2][8]

In the realm of drug development, this compound is particularly noted for its potent antifungal properties.[9] It is effective against various fungi, including those responsible for common skin infections.[9]

Antifungal Mechanism of Action

The antifungal activity of this compound is multifaceted, primarily targeting the integrity and function of the fungal cell.[10][11] The proposed mechanism involves several key actions that collectively lead to the inhibition of fungal growth and viability.

Key Mechanisms:

  • Cell Membrane Disruption: this compound integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability.[10] This results in the leakage of essential intracellular components.

  • Inhibition of Ergosterol Synthesis: It can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its structure and function.[10][11]

  • Induction of Oxidative Stress: The presence of this compound can trigger the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including the cell membrane and wall.[11]

  • Modulation of Gene Expression: Studies have shown that this compound can affect the expression of fungal genes crucial for virulence and metabolism.[12][13]

G Antifungal Mechanism of this compound cluster_0 Fungal Cell UDA This compound Membrane Cell Membrane Disruption UDA->Membrane Ergosterol Ergosterol Synthesis Inhibition UDA->Ergosterol ROS Reactive Oxygen Species (ROS) Production UDA->ROS Gene Altered Gene Expression UDA->Gene Damage Cellular Damage Membrane->Damage Ergosterol->Damage ROS->Damage Gene->Damage Death Fungal Cell Death Damage->Death

Antifungal Mechanism of this compound

Safety and Handling

This compound is considered a skin irritant.[14][15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[14] It should be stored in a cool, dry, well-ventilated area away from oxidizing agents and strong acids.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2]

References

An In-depth Technical Guide to the Antifungal Mechanism of Action of Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated fatty acid, has long been recognized for its fungistatic and fungicidal properties. This technical guide provides a comprehensive overview of the multifaceted mechanism of action by which this compound exerts its antifungal effects. The primary modes of action include the disruption of fungal cell membrane integrity, inhibition of critical enzymes, interference with biofilm formation and morphological transitions, modulation of gene expression, and induction of oxidative stress. This document synthesizes current research findings, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and mechanisms involved.

Core Antifungal Mechanisms of Action

This compound's efficacy as an antifungal agent stems from its ability to simultaneously target multiple cellular processes in fungi. This multi-target mechanism is a significant advantage in the context of rising antifungal resistance.

Disruption of Fungal Cell Membrane Integrity

The primary and most widely accepted mechanism of action of this compound is the disruption of the fungal cell membrane. As a lipophilic molecule, this compound readily integrates into the lipid bilayer of the plasma membrane. This integration leads to a cascade of detrimental effects:

  • Destabilization of the Membrane Structure: The insertion of this compound molecules among the phospholipids (B1166683) disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity.

  • Increased Permeability: This structural disorganization results in increased permeability of the membrane, allowing for the leakage of essential intracellular components such as ions (K+), amino acids, and ATP.[1][2]

  • Cellular Dysfunction and Death: The loss of these vital components disrupts cellular homeostasis, leading to metabolic arrest and ultimately, cell death.[1][2]

Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound has been shown to interfere with the ergosterol biosynthesis pathway.[1][3][4] This inhibition further compromises the structural and functional stability of the fungal cell membrane, synergizing with its direct membrane-disrupting effects.[1][2]

Inhibition of Biofilm Formation and Morphogenesis

Many pathogenic fungi, notably Candida albicans, form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. Biofilms confer increased resistance to antifungal agents and the host immune system. This compound is a potent inhibitor of biofilm formation.[2][5][6][7]

Furthermore, the transition from a unicellular yeast form to a filamentous hyphal form is a key virulence factor for C. albicans, enabling tissue invasion. This compound effectively inhibits this morphological transition.[5][8] Studies have shown that at concentrations above 3 mM, this compound significantly inhibits C. albicans biofilm formation, and at concentrations above 4 mM, the transition to the filamentous phase is almost completely abolished.[5]

Enzyme Inhibition

This compound has been demonstrated to inhibit the activity of several fungal enzymes that are crucial for growth, metabolism, and virulence:

  • Hydrolytic Enzymes: The expression and activity of secreted hydrolytic enzymes, such as aspartic proteases, lipases, and phospholipases, are reduced in the presence of this compound.[5][9] These enzymes are vital for nutrient acquisition and host tissue degradation.

  • Keratinase: In dermatophytes like Trichophyton rubrum, this compound inhibits the production of keratinase, an enzyme essential for the invasion of keratinized tissues such as skin, nails, and hair.[9]

Modulation of Gene Expression

The antifungal effects of this compound are also mediated at the genetic level. It has been shown to down-regulate the expression of genes critical for virulence and morphogenesis. A key target is the Hyphal Wall Protein 1 (HWP1) gene in Candida albicans. HWP1 is essential for hyphal development and adhesion. This compound treatment leads to a significant reduction in the transcriptional level of HWP1.[2][5] This down-regulation contributes to the observed inhibition of filamentation and biofilm formation.

Induction of Oxidative Stress

A proposed mechanism of action involves the induction of oxidative stress within the fungal cell.[3][4] this compound can trigger an increase in the production of Reactive Oxygen Species (ROS) , such as superoxide (B77818) anions and hydrogen peroxide.[3] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[3][10]

Quantitative Data

The antifungal activity of this compound has been quantified against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and other relevant quantitative data.

Fungal SpeciesMIC (µg/mL)Reference(s)
Candida albicans (ATCC)160[1][7]
Candida albicans (MTCC)160[1][7]
Candida albicans (Clinical Isolates)80 - 160[1][7]
Candida glabrata (MTCC)160[1][7]
Candida tropicalis (MTCC)160[1][7]
Candida tropicalis (Clinical Isolates)160[1][7]
Trichophyton rubrum30[11]
Trichophyton rubrum (UDA-resistant)120[11]
Aspergillus spp.Not specified[4][12]
ActivityFungal SpeciesConcentrationEffectReference(s)
Biofilm InhibitionCandida albicans> 3 mMEffective inhibition of biofilm formation.[5]
Morphogenesis InhibitionCandida albicans> 4 mMAbolished transition from yeast to filamentous phase.[5]
Biofilm InhibitionCandida albicans2 µg/mL> 75% inhibition of biofilm formation.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal species is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as methanol.

  • Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for yeasts, YEPD for some Candida species). The final concentrations may range from 2.5 to 160 µg/mL or higher.[7]

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., ~10^7 cells/mL) from a fresh culture.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[7]

  • Reading of Results: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

  • Inoculum Preparation: Prepare a fungal cell suspension (e.g., ~10^7 cells/mL) in a medium that promotes biofilm formation (e.g., Spider medium for Candida).[7]

  • Treatment and Incubation: In a 96-well plate, add the fungal inoculum to wells containing various concentrations of this compound (e.g., 5-80 µg/mL).[7] Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells with distilled water to remove excess stain.

  • Destaining: Add a destaining solution (e.g., 95% ethanol (B145695) or 33% acetic acid) to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Scanning Electron Microscopy (SEM) of Fungal Morphology

SEM is used to visualize the ultrastructural changes in fungal cells and biofilms upon treatment with this compound.

  • Sample Preparation: Grow fungal biofilms on a suitable substrate (e.g., glass coverslips) in the presence or absence of this compound.

  • Fixation: Fix the samples with a primary fixative, such as 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer, for several hours at 4°C.

  • Post-fixation: Post-fix the samples with a secondary fixative, such as 1% osmium tetroxide, to preserve lipid structures.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Drying: Critical-point dry the samples to prevent structural collapse.

  • Coating: Sputter-coat the samples with a thin layer of a conductive metal, such as gold or palladium.

  • Imaging: Visualize the samples using a scanning electron microscope.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the expression of target genes.

  • RNA Extraction: Treat fungal cells with this compound for a specified period. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target gene (e.g., HWP1) and a reference gene (e.g., ACT1), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene in treated versus untreated cells, normalized to the expression of the reference gene.

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of this compound can be visualized as a network of interconnected events.

Undecanoic_Acid_Mechanism cluster_membrane Cell Membrane Disruption cluster_biosynthesis Metabolic Inhibition cluster_virulence Virulence Factor Inhibition cluster_stress Oxidative Stress This compound This compound Membrane Integration Membrane Integration This compound->Membrane Integration Primary Action Ergosterol Synthesis Ergosterol Synthesis This compound->Ergosterol Synthesis Inhibits Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Inhibits Gene Expression (e.g., HWP1) Gene Expression (e.g., HWP1) This compound->Gene Expression (e.g., HWP1) Down-regulates ROS Production ROS Production This compound->ROS Production Induces Increased Permeability Increased Permeability Membrane Integration->Increased Permeability Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death Cell Membrane Integrity Cell Membrane Integrity Ergosterol Synthesis->Cell Membrane Integrity Cellular Processes Cellular Processes Enzyme Inhibition->Cellular Processes Biofilm Formation Biofilm Formation Yeast-to-Hyphae Transition Yeast-to-Hyphae Transition Yeast-to-Hyphae Transition->Biofilm Formation Inhibits Gene Expression (e.g., HWP1)->Yeast-to-Hyphae Transition Inhibits Cellular Damage Cellular Damage ROS Production->Cellular Damage Cellular Damage->Cell Death

Figure 1: A logical diagram illustrating the multifaceted antifungal mechanism of action of this compound.

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining and Quantification Fungal Inoculum Fungal Inoculum Microtiter Plate with this compound Microtiter Plate with this compound Fungal Inoculum->Microtiter Plate with this compound Add to Incubate (24h, 37°C) Incubate (24h, 37°C) Microtiter Plate with this compound->Incubate (24h, 37°C) Wash (PBS) Wash (PBS) Incubate (24h, 37°C)->Wash (PBS) Crystal Violet Staining Crystal Violet Staining Wash (PBS)->Crystal Violet Staining Wash (Water) Wash (Water) Crystal Violet Staining->Wash (Water) Destain (Ethanol) Destain (Ethanol) Wash (Water)->Destain (Ethanol) Measure Absorbance Measure Absorbance Destain (Ethanol)->Measure Absorbance

Figure 2: Experimental workflow for the crystal violet biofilm inhibition assay.

Conclusion

This compound exhibits a robust antifungal activity through a combination of mechanisms that target the fungal cell membrane, key metabolic enzymes, virulence factors such as biofilm formation and morphogenesis, and the regulation of gene expression. Its ability to induce oxidative stress further contributes to its fungicidal effects. This multi-pronged attack makes this compound a compelling compound for further research and development, particularly in an era of increasing antifungal resistance. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated fatty acid with an 11-carbon chain, is a molecule of significant interest due to its wide-ranging biological activities, including potent antifungal properties. This technical guide provides a comprehensive overview of the natural occurrences of this compound and delves into the intricate biochemical pathways responsible for its synthesis. This document summarizes quantitative data on its prevalence in various natural sources, details experimental protocols for its extraction and analysis, and visually represents the key biosynthetic and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Natural Sources of this compound

This compound, also known as undecylic acid, is found in a variety of natural sources, including mammalian milk, dairy products, and certain plant oils. While not as abundant as its even-chained counterparts, its presence is consistent across these matrices.

Dairy Products

Mammalian milk and its derivatives are notable sources of this compound. The concentration of this odd-chain fatty acid can vary depending on the animal species, their diet, and the stage of lactation.

Table 1: Quantitative Occurrence of this compound in Dairy Products

SourceSample TypeThis compound Concentration (% of total fatty acids)Reference(s)
Goat MilkRaw0.10 - 0.13[1]
Sheep MilkRawSignificantly decreased in late lactation[2]
Cow Milk (Butter)Butter Fat~69.12% Saturated Fatty Acids (this compound is a minor component)[3]
CheeseCheddar-typePresent among volatile fatty acids[4]

Note: The data presented is a summary of available literature and may vary based on analytical methods and sample origins.

Plant Sources

This compound is also present in the oils and volatile compounds of several plant species. Its concentration in these sources is often lower than in dairy products.

Table 2: Quantitative Occurrence of this compound in Plant Sources

SourceSample TypeThis compound ConcentrationReference(s)
Coconut (Cocos nucifera)OilLauric acid is the most abundant; this compound is a minor component.[5][6]
Artemisia frigida Willd.OilReported as a constituent
Chamaecyparis pisifera Engl.OilReported as a constituent
Royal Jelly-Naturally occurring[7]

Biosynthesis of this compound

The biosynthesis of this compound, as an odd-chain fatty acid (OCFA), follows the general principles of fatty acid synthesis but with a key difference in its initiation. Unlike even-chain fatty acids which are initiated with acetyl-CoA, the synthesis of odd-chain fatty acids begins with propionyl-CoA.

Initiation and Elongation

The de novo synthesis of fatty acids is a cyclical process involving a multi-enzyme complex known as fatty acid synthase (FAS).

  • Initiation: The biosynthesis of this compound is initiated by the carboxylation of propionyl-CoA to form methylmalonyl-CoA. Propionyl-CoA can be derived from the metabolism of certain amino acids (valine, isoleucine, methionine) or from the beta-oxidation of odd-chain fatty acids.

  • Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This process involves a series of condensation, reduction, dehydration, and another reduction reaction for each cycle. For this compound (a C11 fatty acid), this cycle is repeated four times after the initial condensation with the three-carbon propionyl-CoA starter unit.

fatty_acid_synthesis Propionyl-CoA Propionyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Propionyl-CoA->Fatty Acid Synthase (FAS) Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation (4 cycles) Undecanoyl-ACP (C11) Undecanoyl-ACP (C11) Fatty Acid Synthase (FAS)->Undecanoyl-ACP (C11) This compound This compound Undecanoyl-ACP (C11)->this compound Thioesterase

Figure 1: Biosynthesis of this compound.
Chain-Length Determination: The Role of Thioesterases

The final chain length of a fatty acid is determined by the action of acyl-ACP thioesterases (TEs). These enzymes catalyze the hydrolysis of the thioester bond between the growing fatty acyl chain and the acyl carrier protein (ACP), releasing the free fatty acid. The substrate specificity of the thioesterase is a critical factor in determining the final product. For the production of this compound, a thioesterase with a preference for an 11-carbon acyl-ACP substrate (undecanoyl-ACP) is required.[8][9] The expression and activity of specific thioesterases are key regulatory points in the synthesis of medium-chain fatty acids like this compound.[4][10]

Genetic Regulation

The genetic regulation of fatty acid synthesis is complex and involves a network of transcriptional regulators that respond to various cellular signals and environmental cues. In bacteria such as Pseudomonas, the initiation of fatty acid synthesis can be controlled by unique enzymes like FabY, rather than the more common FabH.[7][9] The regulation of genes encoding the fatty acid synthase complex and the associated thioesterases is crucial for controlling the production of specific fatty acids. Metabolic engineering approaches in microorganisms like Saccharomyces cerevisiae often involve the manipulation of these regulatory networks to enhance the production of desired fatty acids, including odd-chain varieties.[11][12]

Experimental Protocols

The accurate quantification of this compound from natural sources requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, typically involving lipid extraction, derivatization, and chromatographic separation.

Extraction of Lipids from Dairy and Plant Matrices

A common method for lipid extraction is a modified Folch or Bligh-Dyer method.

Protocol 1: Lipid Extraction

  • Homogenization: Homogenize a known quantity of the sample (e.g., 1 g of cheese, 5 mL of milk, or 1 g of ground plant material) in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lipids will partition into the lower chloroform layer.

  • Isolation: Carefully collect the lower chloroform layer containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

lipid_extraction cluster_sample Sample Preparation cluster_extraction Extraction cluster_isolation Isolation Sample Sample Homogenize Homogenize Sample->Homogenize Add_Chloroform_Methanol Add Chloroform:Methanol (2:1) Homogenize->Add_Chloroform_Methanol Add_Water Add Water/Saline Add_Chloroform_Methanol->Add_Water Centrifuge Centrifuge to Separate Phases Add_Water->Centrifuge Collect_Lipid_Layer Collect Lower (Chloroform) Layer Centrifuge->Collect_Lipid_Layer Evaporate_Solvent Evaporate Solvent (Nitrogen Stream) Collect_Lipid_Layer->Evaporate_Solvent Total_Lipid_Extract Total_Lipid_Extract Evaporate_Solvent->Total_Lipid_Extract

Figure 2: Experimental Workflow for Lipid Extraction.
Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol 2: FAMEs Preparation

  • Saponification: Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) or sodium hydroxide solution and heat to saponify the triglycerides and other esters, releasing the free fatty acids.

  • Methylation: Acidify the mixture and add a methylation reagent such as boron trifluoride (BF3) in methanol or methanolic HCl. Heat the mixture to facilitate the esterification of the free fatty acids to their corresponding methyl esters.

  • Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

  • Purification: Wash the hexane layer containing the FAMEs with water to remove any residual catalyst and dry it over anhydrous sodium sulfate. The resulting solution is ready for GC-MS analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol 3: GC-MS Quantification

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.

  • Separation: Use a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically used to achieve optimal separation.

  • Detection: The separated FAMEs are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

  • Quantification: Identify this compound methyl ester based on its retention time and mass spectrum compared to a certified reference standard. Quantify the concentration by creating a calibration curve using a series of standards with a known concentration of this compound and an internal standard.[13]

gc_ms_workflow FAMEs_Sample FAMEs_Sample GC_Inlet GC Inlet FAMEs_Sample->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Data_Analysis Data_Analysis MS_Detector->Data_Analysis Data Acquisition

Figure 3: General Workflow for GC-MS Analysis of FAMEs.

Conclusion

This compound, a medium-chain saturated fatty acid, is a naturally occurring compound with significant biological activities. Its presence in various dairy products and plant sources, albeit in relatively low concentrations, makes it an interesting target for natural product research. The biosynthesis of this compound follows the pathway for odd-chain fatty acids, with propionyl-CoA as the starter unit and thioesterases playing a crucial role in determining its specific 11-carbon chain length. The detailed experimental protocols provided in this guide offer a framework for the accurate extraction and quantification of this compound from complex natural matrices. Further research into the specific enzymes and regulatory mechanisms governing this compound biosynthesis could open avenues for its enhanced production through metabolic engineering, potentially leading to new applications in the pharmaceutical and other industries.

References

A Comprehensive Technical Guide to the Solubility of Undecanoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of undecanoic acid, a saturated fatty acid of significant interest in various scientific and pharmaceutical applications. Understanding its solubility profile is critical for its application in drug formulation, antimicrobial research, and organic synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and insights into its mechanism of action, particularly its relevance in drug development.

Core Technical Data: Solubility Profile of this compound

This compound, a medium-chain fatty acid, exhibits a solubility profile largely dictated by the polarity of the solvent, in line with the "like dissolves like" principle. Its long hydrocarbon tail imparts a non-polar character, while the carboxylic acid group provides a polar head.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature for solid solutes.[1][2]

SolventSolvent TypeSolubilityTemperature (°C)
Water Polar Protic0.0522 mg/mL[3]Not Specified
Sparingly soluble[4]Not Specified
Ethanol Polar Protic~25 mg/mL[4]Not Specified
Very soluble[3]Not Specified
Methanol Polar ProticData not available-
Isopropanol Polar ProticData not available-
Acetone Polar AproticVery soluble[3]Not Specified
Dimethyl Sulfoxide (DMSO) Polar Aprotic~10 mg/mL[4]Not Specified
Dimethylformamide (DMF) Polar Aprotic~25 mg/mL[4]Not Specified
Ethyl Acetate Moderately PolarData not available-
Chloroform Non-polarVery soluble[3]Not Specified
Toluene Non-polarData not available-
n-Hexane Non-polarData not available-

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. For these solvents, this compound is expected to be soluble based on its chemical structure, but experimental verification is required for precise measurements.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research or development application. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute, like this compound, in a liquid solvent.

Detailed Gravimetric Method for Solid Fatty Acid Solubility

This protocol outlines a step-by-step procedure for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or watch glasses

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled bath or incubator set to the desired temperature.

    • Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when the concentration of the dissolved solute remains constant over time.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Weighing:

    • Place the evaporation dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can facilitate drying.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of empty dish] / Volume of filtrate (mL) * 100

Relevance in Drug Development: Antifungal Mechanism of Action

This compound has garnered significant attention for its potent antifungal properties.[5] Its efficacy is intrinsically linked to its solubility, which governs its ability to interact with and disrupt fungal cell membranes. An understanding of this mechanism is vital for the development of novel antifungal therapies.

The primary antifungal action of this compound involves the disruption of the fungal cell membrane's integrity.[6] It is believed to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components.[6] Furthermore, this compound can interfere with key metabolic processes, including the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane.[6]

Visualizing the Antifungal Signaling Pathway

The following diagram, generated using Graphviz, illustrates the proposed mechanism of action of this compound against fungal cells.

Antifungal_Mechanism_of_Undecanoic_Acid cluster_extracellular Extracellular Environment cluster_cell Fungal Cell Undecanoic_Acid This compound Cell_Membrane Cell Membrane Undecanoic_Acid->Cell_Membrane Intercalation Ergosterol_Synthesis Ergosterol Synthesis Undecanoic_Acid->Ergosterol_Synthesis Inhibition ROS_Production Increased ROS Production Undecanoic_Acid->ROS_Production Membrane_Integrity Membrane Integrity Disruption Cell_Membrane->Membrane_Integrity Ergosterol_Synthesis->Membrane_Integrity Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death ROS_Production->Cell_Death

Caption: Proposed antifungal mechanism of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound's solubility in common laboratory solvents, offering both qualitative and quantitative data. The detailed experimental protocol for the gravimetric method serves as a practical tool for researchers to determine solubility with precision. Furthermore, the elucidation of its antifungal mechanism of action, visualized through a signaling pathway diagram, highlights its potential in the development of new therapeutic agents. Further research to populate the solubility table with more extensive quantitative data across various temperatures is encouraged to enhance its utility in formulation and development processes.

References

spectroscopic analysis of undecanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecanoic acid, also known as n-undecylic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₉COOH. As a medium-chain fatty acid (MCFA), it is a naturally occurring compound found in various animal and plant fats and oils. In biological systems, this compound and other MCFAs are involved in energy metabolism.[1] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, catering to researchers, scientists, and professionals in drug development. The guide covers nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering detailed data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the terminal methyl group, the long methylene (B1212753) chain, the α-methylene group adjacent to the carboxylic acid, and the acidic proton of the carboxyl group. The chemical shifts can vary slightly depending on the solvent used.

Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity
-CH₃ (C11)0.88Triplet
-(CH₂)₇- (C4-C10)1.27Multiplet
-CH₂- (C3)1.63Quintet
-CH₂-COOH (C2)2.35Triplet
-COOH11.5 (variable)Singlet (broad)
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Assignment Chemical Shift (δ) in CDCl₃ (ppm)
C=O (C1)180.8
-CH₂-COOH (C2)34.1
-CH₂- (C3)24.7
-(CH₂)n- (C4-C9)29.1 - 29.6
-CH₂- (C10)31.9
-CH₃ (C11)22.7
-CH₃ (C11)14.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group. The O-H stretching band is notably broad due to hydrogen bonding between the carboxylic acid molecules.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Strong, Broad
C-H stretch (Alkyl)2850-2960Strong
C=O stretch (Carboxylic acid)1700-1725Strong
C-O stretch (Carboxylic acid)1210-1320Strong
O-H bend (Carboxylic acid)920-950Medium, Broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common technique.

m/z Relative Intensity (%) Assignment
1865[M]⁺ (Molecular Ion)
14110[M - C₂H₅O]⁺
12920[M - C₃H₇O]⁺
11515[M - C₄H₉O]⁺
8730[C₄H₇O₂]⁺
7350[C₃H₅O₂]⁺
60100[C₂H₄O₂]⁺ (McLafferty rearrangement)
4540[COOH]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument (100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

  • To approximately 10 mg of this compound, add 2 mL of a 2% sulfuric acid solution in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

  • Vortex and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAME to a new vial for GC-MS analysis.

GC-MS Parameters:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Undecanoic_Acid This compound Sample Dissolution Dissolution in Deuterated Solvent Undecanoic_Acid->Dissolution For NMR Derivatization Derivatization to FAME Undecanoic_Acid->Derivatization For GC-MS IR IR Spectroscopy Undecanoic_Acid->IR Direct Analysis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Derivatization->GCMS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Fragmentation_Pattern Fragmentation Pattern & Molecular Weight GCMS->Fragmentation_Pattern

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M This compound [M]⁺ m/z = 186 m129 [M - C₃H₇O]⁺ m/z = 129 M->m129 - C₃H₇O m73 [C₃H₅O₂]⁺ m/z = 73 M->m73 - C₇H₁₅ m60 [C₂H₄O₂]⁺ m/z = 60 (McLafferty Rearrangement) M->m60 γ-H transfer m45 [COOH]⁺ m/z = 45 m73->m45 - C₂H₄

Caption: Key fragmentation pathways of this compound in EI-MS.

Metabolic_Context Dietary_Fats Dietary Fats (Triglycerides) Undecanoic_Acid This compound (MCFA) Dietary_Fats->Undecanoic_Acid Lipolysis Beta_Oxidation Mitochondrial β-Oxidation Undecanoic_Acid->Beta_Oxidation Microbial_Membrane Microbial Cell Membrane Disruption Undecanoic_Acid->Microbial_Membrane Antimicrobial Action Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: Metabolic context and biological role of this compound.

References

Undecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Saturated Medium-Chain Fatty Acid

Abstract

Undecanoic acid, also known as undecylic acid, is an eleven-carbon saturated medium-chain fatty acid (MCFA) with the chemical formula CH₃(CH₂)₉COOH.[1] As a naturally occurring compound found in various biological sources, it has garnered significant interest for its diverse biological activities.[2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, metabolic fate, and multifaceted mechanisms of action, including its well-established antifungal and antibacterial properties, as well as its emerging roles in anti-inflammatory and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further investigation and therapeutic development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature with a faint, fatty odor.[3] It is characterized by a hydrophobic aliphatic tail and a hydrophilic carboxylic acid group, rendering it practically insoluble in water but soluble in organic solvents.[2][3]

PropertyValueReferences
Chemical Formula C₁₁H₂₂O₂[4]
Molar Mass 186.29 g/mol [3]
Melting Point 28.6 °C (83.5 °F; 301.8 K)[1]
Boiling Point 284 °C (543 °F; 557 K)[1]
Density 0.89 g/cm³[1]
Appearance Colorless crystals or white solid[1][3]
Solubility in Water Insoluble[3]

Antimicrobial Activity

This compound is widely recognized for its potent antimicrobial properties, particularly its antifungal activity against various pathogenic fungi.[5] It is also effective against certain bacteria, including inhibiting the formation of biofilms.[6]

Antifungal Activity

This compound is one of the most fungitoxic of the C7:0 - C18:0 fatty acid series.[3] Its primary application has been in the topical treatment of fungal skin infections like athlete's foot and ringworm.[7]

The antifungal mechanism of this compound is multi-pronged, primarily targeting the fungal cell membrane and cellular metabolism.[8][9]

  • Disruption of Cell Membrane Integrity: this compound integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.[10]

  • Inhibition of Ergosterol Biosynthesis: It interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane that is crucial for maintaining its structural integrity and fluidity.[10]

  • Induction of Oxidative Stress: this compound can trigger the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[9]

  • Modulation of Gene Expression: It has been shown to alter the expression of fungal genes that are critical for virulence and metabolism.[5] In Trichophyton rubrum, it affects pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis.[5][8]

Antifungal_Mechanism UA This compound Membrane Fungal Cell Membrane UA->Membrane Integrates into Ergosterol Ergosterol Biosynthesis UA->Ergosterol Inhibits ROS Reactive Oxygen Species (ROS) UA->ROS Induces Gene Virulence Gene Expression UA->Gene Downregulates Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Ergosterol->Membrane Component of Death Fungal Cell Death ROS->Death Causes damage Gene->Death Reduces virulence Leakage Leakage of Cellular Contents Disruption->Leakage Leakage->Death

Proposed antifungal mechanism of this compound.
OrganismMIC (μg/mL)Reference
Candida albicans100-200[8]
Vibrio harveyi (in synergy with auxins)10[11]

Antibacterial Activity

This compound has also demonstrated efficacy against certain bacteria, notably in the inhibition of biofilm formation and the reduction of persister cell viability.[6]

The antibacterial effects of this compound are thought to involve disruption of the bacterial cell membrane, similar to its antifungal mechanism.[10] It has been shown to inhibit Escherichia coli persister cell formation by 25-fold.[6]

Activity in Mammalian Systems

Beyond its antimicrobial effects, this compound exhibits biological activity in mammalian systems, including anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Medium-chain fatty acids, including this compound, can exert anti-inflammatory effects through the activation of G protein-coupled receptors (GPCRs).[12]

Fatty acids can bind to G protein-coupled receptor 120 (GPR120), which leads to the recruitment of β-arrestin 2.[12] This complex can then interfere with inflammatory signaling cascades, such as the NF-κB pathway, resulting in a reduction of pro-inflammatory cytokine production.[12]

Anti_Inflammatory_Pathway UA This compound GPR120 GPR120 UA->GPR120 Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits TAK1 TAK1 B_Arrestin->TAK1 Binds to NF_kB NF-κB Pathway B_Arrestin->NF_kB Inhibits TAK1->NF_kB Activates Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory signaling of this compound via GPR120.
Anticancer Activity

Recent studies have begun to explore the potential of this compound as an anticancer agent. A novel formulation of undecylenic acid (the monounsaturated counterpart) has been shown to induce concentration-dependent tumor cell death.[13] The mechanism appears to be pro-apoptotic, involving caspase activation and a reduction in mitochondrial membrane potential.[13]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like methanol.[14]

  • Preparation of Microtiter Plates: In a 24-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable broth medium (e.g., Yeast Extract Peptone Dextrose - YEPD) to achieve a range of concentrations (e.g., 2.5–160 μg/mL).[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida spp.) to a concentration of approximately 10⁷ cells/mL.[14]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no this compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.[16]

MIC_Workflow Start Start Prep_UA Prepare this compound Stock Solution Start->Prep_UA Prep_Plate Prepare Serial Dilutions in Microtiter Plate Prep_UA->Prep_Plate Inoculate Inoculate Microtiter Plate Prep_Plate->Inoculate Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Experimental workflow for MIC determination.
Gene Expression Analysis (RT-qPCR)

This is a generalized protocol for analyzing changes in gene expression in response to this compound treatment.[17][18][19]

  • Cell Culture and Treatment: Culture the target cells (e.g., fungal, bacterial, or mammalian) under appropriate conditions. Expose the cells to a specific concentration of this compound for a defined period. Include an untreated control group.

  • RNA Extraction: Isolate total RNA from both treated and control cells using a suitable RNA extraction kit.

  • RNA Quality Control: Assess the purity and integrity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes of interest and a reference (housekeeping) gene. The qPCR reaction typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[17]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCT method, where the expression of the target gene is normalized to the reference gene and compared between the treated and control groups.[17]

Conclusion and Future Directions

This compound is a versatile saturated medium-chain fatty acid with significant and well-documented antimicrobial properties. Its mechanisms of action against fungi and bacteria are multifaceted, making it a compelling candidate for the development of novel anti-infective agents. Furthermore, its emerging roles in modulating inflammatory responses and inducing cancer cell apoptosis open up new avenues for therapeutic applications.

Future research should focus on several key areas:

  • Elucidation of Mammalian Signaling Pathways: A more detailed understanding of the specific molecular targets and signaling cascades modulated by this compound in mammalian cells is crucial for its development as a therapeutic agent for inflammatory diseases or cancer.

  • Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.

  • Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of this compound in the treatment of fungal infections and other potential indications.

  • Synergistic Formulations: Investigating the synergistic effects of this compound with other antimicrobial or anticancer drugs could lead to more effective combination therapies.[14]

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

The Metabolic Journey of Undecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, an 11-carbon saturated medium-chain fatty acid (MCFA), is emerging as a molecule of significant interest in human metabolism and therapeutic development.[1][2] Traditionally recognized for its fungitoxic properties, recent research has begun to unravel its broader role in cellular energy metabolism, signaling, and its potential as an anti-cancer agent. This technical guide provides an in-depth exploration of the core aspects of this compound's function in human metabolism, intended for researchers, scientists, and drug development professionals. We will delve into its absorption, metabolic breakdown, energetic yield, and its influence on key cellular pathways. This guide synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key metabolic and signaling pathways.

Introduction to this compound

This compound, also known as hendecanoic acid, is a straight-chain saturated fatty acid with the chemical formula C11H22O2.[1][2] As a medium-chain fatty acid, it possesses unique metabolic characteristics that distinguish it from the more common long-chain fatty acids (LCFAs) found in the diet.[3][4] MCFAs, including this compound, are rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein, bypassing the lymphatic system.[3][5] This direct hepatic delivery and their ability to cross the inner mitochondrial membrane without the need for the carnitine shuttle system contribute to their rapid metabolism.[5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound begins with its efficient absorption in the small intestine. Unlike LCFAs, which are re-esterified into triglycerides and packaged into chylomicrons for transport through the lymphatic system, MCFAs are absorbed directly into the portal circulation as free fatty acids.[3][5]

Upon reaching the liver, the primary site of MCFA metabolism, this compound is rapidly taken up by hepatocytes. Its metabolism is characterized by:

  • Mitochondrial Uptake: this compound can readily cross both the outer and inner mitochondrial membranes without the aid of the carnitine palmitoyltransferase (CPT) system, a rate-limiting step for LCFA oxidation.[5][6]

  • Beta-Oxidation: Inside the mitochondrial matrix, this compound undergoes beta-oxidation, a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[7]

  • Energy Production: The acetyl-CoA generated enters the citric acid cycle (TCA cycle) to produce more NADH, FADH2, and GTP. The NADH and FADH2 from both beta-oxidation and the TCA cycle then donate their electrons to the electron transport chain, driving the synthesis of ATP.

Due to its odd-numbered carbon chain, the final round of beta-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle, through a series of enzymatic reactions requiring biotin (B1667282) and vitamin B12.[6][8]

Quantitative Analysis of this compound Metabolism

ATP Yield from the Complete Oxidation of this compound

The complete oxidation of one molecule of this compound yields a significant amount of ATP. The calculation is as follows:

Table 1: Step-by-Step ATP Yield from this compound Oxidation

StepProcessProductsNADH YieldFADH2 YieldATP/GTP YieldTotal ATP (Approx.)
1 Activation Undecanoyl-CoA00-2-2
2 Beta-Oxidation (4 cycles) 4 Acetyl-CoA + 1 Propionyl-CoA44024 (4x2.5 + 4x1.5)
3 Acetyl-CoA Oxidation (4 molecules) 8 CO21244 (GTP)40 (12x2.5 + 4x1.5 + 4)
4 Propionyl-CoA to Succinyl-CoA Conversion Succinyl-CoA-1 (from GTP to GDP)0-1 (ATP)-1
5 Succinyl-CoA to Malate Oxidation Malate111 (GTP)5 (1x2.5 + 1x1.5 + 1)
Net Yield 16 9 2 ~72

Note: The conversion of NADH to ATP is approximately 2.5, and FADH2 to ATP is approximately 1.5. The conversion of propionyl-CoA to succinyl-CoA requires the input of one ATP.

Antifungal and Anticancer Activity

This compound has demonstrated significant biological activity against various fungal pathogens and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its efficacy.

Table 2: IC50 Values of this compound against Selected Fungal Pathogens

Fungal SpeciesIC50 / Minimum Inhibitory Concentration (MIC)Reference
Candida albicansBiofilm formation inhibited at >3 mM[9]
Trichophyton rubrumMIC of 30 µg/ml for sensitive strains[10]
Trichophyton rubrumMIC of 120 µg/ml for resistant strains[10]

Table 3: Cytotoxic Effects of this compound against Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationReference
VariousBreast, Colon, etc.Induces apoptosisConcentration-dependent[8][11]
HCT-116Colon CancerInduces ferroptosis (as a component of a fatty acid mixture)Not specified for this compound alone[8]

Signaling Pathways Modulated by this compound

The metabolic effects of this compound extend beyond simple energy production, influencing cellular signaling pathways.

Beta-Oxidation and Propionyl-CoA Metabolism

The core metabolic pathway for this compound is mitochondrial beta-oxidation. The odd-chain nature of this compound results in the production of propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.

Undecanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Undecanoic_Acid This compound (C11) Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA Acyl-CoA Synthetase (-2 ATP) Beta_Oxidation Beta-Oxidation (4 cycles) Undecanoyl_CoA->Beta_Oxidation Acetyl_CoA 4 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Energy Energy Beta_Oxidation->Energy 4 NADH 4 FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin, +CO2, -1 ATP) TCA_Cycle->Energy NADH, FADH2, GTP Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12)

Figure 1: Metabolic pathway of this compound beta-oxidation.
Apoptosis Induction in Cancer Cells

Recent studies have highlighted the pro-apoptotic effects of this compound in various cancer cell lines.[8][11] The proposed mechanism involves the activation of caspase-dependent pathways and a reduction in mitochondrial membrane potential.

Apoptosis_Pathway Undecanoic_Acid This compound FATP2 FATP2 Undecanoic_Acid->FATP2 Uptake Intracellular_UA Intracellular This compound FATP2->Intracellular_UA Mitochondrial_Stress Mitochondrial Stress Intracellular_UA->Mitochondrial_Stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrial_Stress->MMP_Loss Caspase_Activation Caspase Activation (Caspase-3, -7) MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[1][3]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Figure 3: Workflow for the MTT cell viability assay.
Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[1][3]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[1]

Procedure:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method such as the BCA assay.

  • SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a multifaceted molecule with a significant role in human metabolism. Its rapid absorption and oxidation make it an efficient energy source. Furthermore, emerging evidence of its ability to modulate cellular signaling pathways, including those involved in apoptosis, highlights its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound in human cells, exploring its effects on gene and protein expression in metabolic tissues, and conducting further preclinical and clinical studies to validate its therapeutic applications in fungal infections, cancer, and potentially other metabolic disorders. A deeper understanding of the metabolic and signaling roles of this compound will undoubtedly open new avenues for therapeutic intervention and nutritional strategies.

References

understanding the hydrophobic nature of undecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrophobic Nature of Undecanoic Acid

Introduction

This compound, also known as undecylic acid or hendecanoic acid, is a saturated medium-chain fatty acid (MCFA) with the chemical formula C₁₁H₂₂O₂.[1][2][3] Its structure, consisting of an eleven-carbon aliphatic chain and a terminal carboxylic acid group, imparts an amphiphilic character, though it is dominated by a significant hydrophobic nature.[2][4] This hydrophobicity is fundamental to its physicochemical properties, its interaction with biological systems, and its utility across various industries, including pharmaceuticals, cosmetics, and manufacturing.[3][5]

This technical guide provides a comprehensive examination of the hydrophobic characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of core concepts to facilitate a deeper understanding of this versatile molecule.

Molecular Basis of Hydrophobicity

The dual nature of this compound is rooted in its molecular structure. It comprises two distinct regions:

  • A Hydrophobic Tail : A long, eleven-carbon alkyl chain (CH₃(CH₂)₉–) that is nonpolar and water-repelling.[1][4]

  • A Hydrophilic Head : A terminal carboxylic acid group (–COOH) that is polar and capable of hydrogen bonding, giving it an affinity for water.[1]

The significant length of the carbon tail means the molecule's overall character is overwhelmingly hydrophobic, leading to its very low solubility in water and high solubility in non-polar organic solvents.[1][4][6]

Caption: Molecular structure of this compound.

Physicochemical Properties and Data

The hydrophobic nature of this compound is quantified through several key physicochemical parameters.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₂[1][3]
Molecular Weight 186.29 g/mol [3][7][8]
CAS Number 112-37-8[3][9]
Appearance White crystalline solid or colorless/light yellow liquid[2][7][9]
Melting Point 28-31 °C[7]
Density / Specific Gravity ~0.85 - 0.89 g/cm³[1][7][8]
Solubility and Partition Coefficient

The octanol-water partition coefficient (LogP) is a critical measure of hydrophobicity. A higher LogP value indicates greater hydrophobicity.

ParameterValueDescriptionSource(s)
LogP (Octanol/Water) 4.42Indicates high lipophilicity and poor water solubility.[4][7][10]
Water Solubility 52.2 mg/L (0.0522 mg/mL) at 30°CDescribed as insoluble or practically insoluble in water.[4][7][10]
Organic Solvent Solubility Highly soluble in ethanol, DMSO, acetone, and chloroform.~25 mg/mL in ethanol; ~10 mg/mL in DMSO.[1][6][7][11]

Aggregation Behavior in Aqueous Solutions

Due to its amphiphilic structure, this compound exhibits surfactant-like behavior in aqueous solutions, such as forming micelles and reducing surface tension.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[12][13] For this compound, the long hydrophobic tail drives this aggregation to minimize contact with water. Above the CMC, additional molecules added to the system will predominantly form micelles.[12] The CMC is a key indicator of a surfactant's efficiency and is influenced by factors such as temperature, pH, and the presence of electrolytes.[12][14]

Caption: Aggregation of this compound into a micelle.

Surface Tension Reduction

Below the CMC, this compound molecules will migrate to the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy at the surface, thereby reducing the surface tension of the solution. Once the surface is saturated, micelle formation begins, and the surface tension remains relatively constant with further increases in concentration.[12][13]

Experimental Protocols for Characterizing Hydrophobicity

Accurate determination of hydrophobicity parameters is crucial for research and development. Standardized protocols are employed to ensure reproducibility.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a substance between n-octanol and water.

  • Preparation : Prepare a stock solution of this compound in n-octanol. The n-octanol and water phases must be mutually saturated before the experiment.

  • Partitioning : Add a small volume of the this compound/octanol (B41247) stock solution to a separation funnel containing a known volume of water.

  • Equilibration : Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow the this compound to partition between the two phases. Allow the layers to separate completely. Temperature should be controlled and recorded.

  • Analysis : Carefully separate the n-octanol and water layers. Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[15]

  • Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol: CMC Determination by Surface Tensiometry

This method involves measuring the surface tension of solutions with increasing surfactant concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly.[16][17][18]

start Start prep Prepare series of aqueous This compound solutions with increasing concentrations. start->prep Step 1 measure Measure surface tension (γ) of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring). prep->measure Step 2 plot Plot surface tension (γ) vs. log of concentration (log C). measure->plot Step 3 analyze Identify two linear regions in the plot: 1. Steeply decreasing γ at low C 2. Plateau region at high C plot->analyze Step 4 determine The intersection of the two linear trendlines corresponds to the Critical Micelle Concentration (CMC). analyze->determine Step 5 end End determine->end

Caption: Workflow for CMC determination via surface tensiometry.

Implications in Drug Development and Research

The hydrophobic nature of this compound is central to its biological activity and applications.

  • Antifungal and Antimicrobial Activity : this compound's ability to disrupt the lipid membranes of fungi and bacteria is a key mechanism of its antimicrobial action.[6][19] Its hydrophobicity allows it to integrate into and destabilize the cell membrane, affecting processes like lipid metabolism and membrane assembly.[19][20] It is particularly effective against dermatophytes like Trichophyton rubrum.[6][19]

  • Drug Delivery and Formulation : As an excipient, this compound can be used to solubilize poorly water-soluble drugs, enhancing their formulation and bioavailability.[21] Its ability to form micelles allows it to encapsulate hydrophobic drug molecules. Furthermore, its interaction with biological membranes can be leveraged to act as a permeation enhancer for transdermal drug delivery.

  • Biological Probes : When conjugated to a fluorescent dye, the this compound chain serves as a hydrophobic anchor to stably incorporate the probe into lipid bilayers for studying cellular processes like lipid peroxidation.[22]

Conclusion

The pronounced hydrophobic character of this compound, conferred by its eleven-carbon chain, is the defining feature governing its physical properties, solution behavior, and biological interactions. Quantified by a high LogP value and low aqueous solubility, this hydrophobicity drives self-assembly into micelles and enables potent interactions with lipid membranes. A thorough understanding of these principles, supported by robust experimental characterization, is essential for leveraging this compound's full potential in pharmaceutical design, drug delivery systems, and other advanced scientific applications.

References

Preliminary Screening of Undecanoic Acid for Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated fatty acid, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including both fungi and bacteria. Its multifaceted mechanism of action, targeting cellular integrity and key metabolic pathways, makes it a compelling candidate for further investigation and development as a novel antimicrobial agent. This technical guide provides a comprehensive overview of the preliminary screening of this compound's antimicrobial activity, detailing its mechanisms of action, summarizing key quantitative data, and providing standardized experimental protocols for its evaluation.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty acids, including this compound, have long been recognized for their antimicrobial effects.[1][2] this compound, in particular, shows promise due to its efficacy against a range of microorganisms, including clinically relevant species.[3][4] This guide serves as a resource for researchers by consolidating critical information for the preliminary assessment of this compound's antimicrobial potential.

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through several mechanisms, primarily targeting the cell membrane and essential metabolic processes.

2.1. Antifungal Mechanism

Against fungi, particularly species like Candida albicans and the dermatophyte Trichophyton rubrum, this compound's primary mode of action involves the disruption of the cell membrane's integrity.[1][2][3] This is achieved by integrating into the lipid bilayer, which leads to increased membrane permeability and the subsequent leakage of essential intracellular components, ultimately causing cell death.[1] Furthermore, this compound can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its structure and function.[1][5] It is also suggested that this compound can trigger oxidative stress, leading to damage to the cell membrane and wall.[5]

2.2. Antibacterial Mechanism

The antibacterial action of this compound also involves the disruption of the bacterial cell membrane, similar to its effect on fungi.[1] Additionally, some studies suggest that it may interfere with iron availability, a critical nutrient for bacterial growth, through chelation.[6] A derivative of this compound, 10-undecanhydroxamic acid, has shown enhanced antimicrobial activity by limiting iron availability to bacteria such as Salmonella enterica.[6]

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various microorganisms as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Candida albicansATCC80 - 160[4]
Candida albicansMTCC80 - 160[4]
Candida glabrataMTCC80 - 160[4]
Vibrio harveyi-20[7]
Streptococcus mutansUA1592500[8]
Streptococcus sobrinusSL12500[8]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBC (µg/mL)Reference
Streptococcus mutansUA1595000[8]
Streptococcus sobrinusSL15000[8]

Note: The variability in MIC and MBC values can be attributed to different experimental conditions, including the specific strains tested and the methodologies employed.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antimicrobial activity.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9][10][11]

Materials:

  • 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

4.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration of the antimicrobial agent that results in microbial death.[12][13][14]

Procedure:

  • Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[13]

4.3. Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[15][16]

Materials:

  • Sterile filter paper disks (6 mm in diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton agar plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile swabs

  • Forceps

Procedure:

  • Prepare a standardized microbial inoculum and use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[16]

  • Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[16]

  • Gently press the disks to ensure complete contact with the agar surface.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizing Mechanisms and Workflows

5.1. Signaling Pathway of Antifungal Action

Antifungal_Mechanism UA This compound Membrane Fungal Cell Membrane UA->Membrane Disrupts Integrity Ergosterol Ergosterol Synthesis UA->Ergosterol Inhibits ROS Reactive Oxygen Species (ROS) Production UA->ROS Induces Permeability Increased Membrane Permeability Membrane->Permeability Ergosterol->Membrane Weakens OxidativeStress Oxidative Stress ROS->OxidativeStress Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress->Membrane Damages OxidativeStress->CellDeath

Caption: Antifungal mechanism of this compound.

5.2. Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepUA Prepare this compound Dilutions in 96-well plate Inoculate Inoculate wells with microbial suspension PrepUA->Inoculate PrepInoculum Standardize Microbial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate at optimal temperature (18-24h) Inoculate->Incubate Observe Observe for visible growth inhibition Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no growth) Observe->DetermineMIC

References

Methodological & Application

Undecanoic Acid as an Antifungal Agent Against Candida albicans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. A key virulence factor of C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, a process crucial for tissue invasion and biofilm formation. Biofilms, in particular, confer high levels of resistance to conventional antifungal therapies. Undecanoic acid, a saturated fatty acid, has demonstrated significant antifungal properties against C. albicans. This document provides detailed application notes on its mechanism of action and protocols for its investigation as a potential antifungal agent.

This compound's primary antifungal mechanisms against C. albicans include the inhibition of the yeast-to-hyphal morphogenesis, disruption of biofilm formation, and interference with fatty acid biosynthesis.[1] It has been shown to effectively inhibit biofilm formation at concentrations above 3 mM and completely abolish the morphological transition from yeast to hyphae at concentrations above 4 mM.[2][3][4][5] This inhibitory action is associated with the downregulation of hyphal-specific genes such as HWP1 and genes encoding secreted aspartic proteases, lipases, and phospholipases.[2][3][4][6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antifungal activity of this compound against Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against C. albicans

This compound ConcentrationObservationReference
100-200 µg/mLMinimum Inhibitory Concentration (MIC) range.[7][8]
2 µg/mLEffectively inhibited C. albicans biofilm formation by more than 75%.[7][8]

Table 2: Effective Concentrations of this compound for Inhibition of Biofilm Formation and Morphogenesis

This compound ConcentrationEffect on C. albicansReference
> 3 mMEffective inhibition of biofilm formation.[2][3][4][5][6]
> 4 mMComplete abolishment of the yeast-to-hyphal transition.[2][3][4][5]
1 mMSignificant inhibition of mycelium growth during biofilm formation.[9]
4-5 mMAlmost no filamentous cells observed.[9]
10 µMSevenfold reduction in germ tube formation.[10]

Mechanism of Action

This compound exerts its antifungal activity through a multi-targeted approach. A key mechanism is the inhibition of the yeast-to-hyphal morphogenesis, a critical step for virulence and biofilm formation.[1][11] This is achieved, in part, by interfering with the Ras1-cAMP-Efg1 signaling pathway, a central regulator of filamentation in C. albicans. By inhibiting this pathway, this compound prevents the expression of downstream hypha-specific genes like HWP1 and ECE1.

Furthermore, this compound disrupts fatty acid biosynthesis, which is essential for maintaining the integrity of the fungal cell membrane.[1] Some studies suggest that it may also interfere with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane and a common target for antifungal drugs.[12] The disruption of membrane integrity and function leads to cell stress and inhibition of growth. Evidence also suggests that this compound can mimic the action of the quorum-sensing molecule farnesol (B120207), which naturally inhibits filamentation in C. albicans.[7][8]

cluster_UA This compound cluster_Candida Candida albicans Cell UA This compound FAS Fatty Acid Biosynthesis UA->FAS Inhibits Ergosterol Ergosterol Biosynthesis UA->Ergosterol Inhibits Ras1 Ras1 UA->Ras1 Inhibits Membrane Cell Membrane Integrity FAS->Membrane Ergosterol->Membrane cAMP cAMP Ras1->cAMP Activates Efg1 Efg1 cAMP->Efg1 Activates HyphalGenes Hyphal Specific Genes (e.g., HWP1, ECE1) Efg1->HyphalGenes Upregulates YeastToHypha Yeast-to-Hypha Transition HyphalGenes->YeastToHypha Biofilm Biofilm Formation YeastToHypha->Biofilm Virulence Virulence Biofilm->Virulence

Caption: Proposed mechanism of action of this compound against Candida albicans.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of this compound against C. albicans.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[12]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Extract-Peptone-Dextrose (YPD) broth

  • This compound

  • Solvent for this compound (e.g., methanol (B129727) or DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of C. albicans Inoculum:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in fresh YPD broth.

    • Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀). Dilute this suspension to a final concentration of 2.5 x 10³ cells/mL in YPD broth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in YPD broth in a 96-well plate to achieve a range of concentrations (e.g., 2.5 to 160 µg/mL).[12]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted C. albicans suspension to each well containing 100 µL of the this compound dilutions.

    • Include a positive control (cells without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

start Start prep_inoculum Prepare C. albicans Inoculum (2.5 x 10³ cells/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_ua Prepare Serial Dilutions of this compound prep_ua->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Protocol 2: Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm formation.[12]

Materials:

  • Candida albicans strain

  • Spider medium (or other biofilm-inducing medium)

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.4%)

  • Ethanol (B145695) (95%)

  • Microplate reader

Procedure:

  • Preparation of Inoculum and this compound:

    • Prepare a C. albicans cell suspension of 1 x 10⁷ cells/mL in Spider medium.

    • Prepare different concentrations of this compound in Spider medium.

  • Biofilm Formation:

    • Add 100 µL of the C. albicans suspension and 100 µL of the this compound solution to each well of a 96-well plate.

    • Include a positive control (cells without this compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Stain the biofilms by adding 150 µL of 0.4% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells with sterile distilled water to remove excess stain.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 3: Yeast-to-Hyphae Morphogenesis Assay

This protocol allows for the microscopic observation of the effect of this compound on the morphological transition of C. albicans.[10]

Materials:

  • Candida albicans strain

  • YPD broth or other hyphae-inducing medium (e.g., Spider medium, RPMI-1640)

  • This compound

  • Sterile culture tubes or multi-well plates

  • Microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow C. albicans as a yeast-form culture overnight in YPD broth at 30°C.

    • Dilute the overnight culture to 1 x 10⁶ cells/mL in pre-warmed hyphae-inducing medium containing various concentrations of this compound (e.g., 0-5 mM).[9]

    • Include a control culture without this compound.

  • Induction of Hyphal Growth:

    • Incubate the cultures at 37°C for 2-4 hours to induce hyphal formation.

  • Microscopic Observation:

    • After incubation, take an aliquot from each culture and place it on a microscope slide.

    • Observe the cell morphology under a light microscope.

    • Quantify the percentage of cells that have formed germ tubes or true hyphae. A cell is considered to have undergone morphogenesis if it possesses a germ tube or hypha that is at least the length of the yeast cell body.

Conclusion

This compound demonstrates potent antifungal activity against Candida albicans, primarily by inhibiting the critical virulence traits of morphogenesis and biofilm formation. The provided protocols offer a standardized approach for researchers to investigate and quantify the efficacy of this compound and its derivatives. Further exploration of its mechanism of action, particularly its interaction with key signaling pathways and metabolic processes, will be crucial for its development as a novel antifungal therapeutic.

References

Application Notes and Protocols: Antibacterial Activity of Undecanoic Acid on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial properties of undecanoic acid against gram-positive bacteria. This document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction

This compound (also known as Hendecanoic acid) is a saturated fatty acid with the chemical formula CH₃(CH₂)₉COOH. It has garnered significant interest in the scientific community for its antimicrobial properties. This document focuses on its activity against gram-positive bacteria, a group that includes several clinically important pathogens. The primary mechanism of action of this compound and other fatty acids against bacteria involves the disruption of the cell membrane's integrity.[1][2] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2] Some derivatives of this compound have also been shown to exert their antimicrobial effects by interfering with iron homeostasis through chelation.[3][4]

Data Presentation

The antibacterial efficacy of this compound and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundGram-Positive BacteriumMinimum Inhibitory Concentration (MIC)Reference(s)
This compoundStaphylococcus aureus200 µg/mL
Arginine undecylenate (a salt of undecylenic acid)Staphylococcus aureus (MSSA, MRSA, VISA)0.60 - 1.26 mg/mL
Arginine undecylenate (a salt of undecylenic acid)Streptococcus pyogenes0.60 - 1.26 mg/mL
10-Undecynoic acidStreptococcus mutans2.5 mg/mL[5][6]
10-Undecynoic acidStreptococcus sobrinus2.5 mg/mL[5][6]
10-Undecanhydroxamic acidEnterococcus faecalis1.8 mM[3]

Note: Data for this compound against Streptococcus pyogenes, Enterococcus faecalis, and Bacillus subtilis were not available in the searched literature. The table includes data on closely related compounds to provide a broader context of the activity of C11 fatty acids.

Mechanism of Action: Signaling Pathways

While the primary mechanism of this compound is the disruption of the cell membrane, fatty acids can also act as signaling molecules in bacteria, influencing processes like biofilm formation.[1] However, specific signaling pathways in gram-positive bacteria that are directly modulated by this compound are not yet well-elucidated in the current scientific literature. The disruption of the cell membrane potential is a key aspect of its antibacterial action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (bacterial culture without this compound)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in the wells of a 96-well plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Grow the gram-positive bacterial strain overnight in an appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to the positive control wells.

    • Add 200 µL of uninoculated broth to the negative control wells.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis UA_stock This compound Stock serial_dilution Serial Dilution in 96-well Plate UA_stock->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate bacterial_culture Bacterial Culture (Overnight) standardize_inoculum Standardize Inoculum (0.5 McFarland) bacterial_culture->standardize_inoculum standardize_inoculum->inoculate_plate incubate Incubate (37°C, 16-24h) inoculate_plate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.

Protocol 2: Biofilm Inhibition Assay using Crystal Violet

This protocol is used to quantify the effect of this compound on biofilm formation.

Materials:

  • 96-well, flat-bottomed microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Inoculation and Treatment:

    • In a 96-well plate, add 100 µL of bacterial suspension (adjusted to a 0.5 McFarland standard) to each well.

    • Add 100 µL of varying concentrations of this compound to the wells. Include a positive control (bacteria with no treatment) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully aspirate the medium and planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization and Quantification:

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes.

    • Measure the absorbance at 570-595 nm using a microplate reader.

Biofilm_Assay_Workflow cluster_setup Setup & Incubation cluster_staining Staining cluster_quantification Quantification inoculate Inoculate Plate with Bacteria & this compound incubate Incubate (37°C, 24-48h) inoculate->incubate wash1 Wash with PBS incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with Water stain->wash2 solubilize Solubilize with Acetic Acid/Ethanol wash2->solubilize measure Measure Absorbance (570-595nm) solubilize->measure

Workflow for Biofilm Inhibition Assay.

Protocol 3: Bacterial Membrane Permeability Assay using Propidium (B1200493) Iodide

This assay assesses the ability of this compound to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).

Materials:

  • Bacterial culture in mid-logarithmic phase

  • Phosphate Buffered Saline (PBS)

  • This compound solution

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest mid-log phase bacterial cells by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to a final OD₆₀₀ of 0.5.

  • Treatment:

    • Add this compound to the bacterial suspension at the desired final concentration. Include an untreated control.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Staining:

    • Add PI to the cell suspension to a final concentration of 5-10 µg/mL.

    • Incubate in the dark at room temperature for 5-15 minutes.

  • Measurement:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Alternatively, visualize the stained cells using a fluorescence microscope with appropriate filters. An increase in red fluorescence indicates membrane damage.

Membrane_Permeability_Assay cluster_cell_prep Cell Preparation cluster_treatment_staining Treatment & Staining cluster_analysis Analysis harvest_cells Harvest Mid-Log Phase Cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_cells Resuspend in PBS (OD600=0.5) wash_cells->resuspend_cells add_ua Add this compound resuspend_cells->add_ua incubate_ua Incubate add_ua->incubate_ua add_pi Add Propidium Iodide incubate_ua->add_pi incubate_pi Incubate in Dark add_pi->incubate_pi measure_fluorescence Measure Fluorescence (Ex:535nm, Em:617nm) incubate_pi->measure_fluorescence

Workflow for Membrane Permeability Assay.

References

Application Notes and Protocols: Developing Undecanoic Acid-Based Biofilm Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of undecanoic acid as a promising biofilm inhibitor. The information compiled from recent scientific literature is intended to guide researchers in developing novel anti-biofilm strategies. This document details the mechanisms of action, quantitative efficacy, and experimental protocols for evaluating this compound and its derivatives against a range of clinically relevant microorganisms.

Introduction

Biofilm-associated infections pose a significant challenge in clinical practice due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides protection from host immune responses and antibiotic penetration. This compound, a medium-chain saturated fatty acid, has emerged as a potential therapeutic agent due to its ability to inhibit biofilm formation and, in some cases, eradicate mature biofilms. Its multifaceted mechanism of action, which includes interference with quorum sensing and inhibition of morphological transitions in fungi, makes it an attractive candidate for further development.

Mechanism of Action

This compound disrupts biofilm formation through several key mechanisms:

  • Inhibition of Fungal Morphogenesis: In Candida albicans, this compound effectively inhibits the crucial yeast-to-hyphal transition, a key virulence factor for biofilm formation.[1][2][3] This is achieved by inhibiting fatty acid biosynthesis, which is essential for hyphal growth.[3]

  • Disruption of Cell Adhesion and Aggregation: The fatty acid can alter cell surface properties, leading to decreased adhesion and aggregation of bacterial cells, which are critical initial steps in biofilm formation.[7]

  • Mimicking Farnesol (B120207): In C. albicans, medium-chain fatty acids like this compound may mimic the activity of farnesol, a native quorum-sensing molecule that inhibits filamentation.[8]

Signaling Pathway Diagram

G cluster_undecanoic_acid This compound Intervention cluster_bacterial_qs Bacterial Quorum Sensing cluster_fungal_morphogenesis Fungal Morphogenesis (C. albicans) UA This compound LasIR LasI/LasR System (P. aeruginosa) UA->LasIR Inhibits LuxS LuxS/AI-2 System (Universal) UA->LuxS Inhibits Yeast Yeast Form UA->Yeast Inhibits Transition Virulence Virulence Gene Expression LasIR->Virulence LuxS->Virulence BiofilmFormation_B Biofilm Formation Virulence->BiofilmFormation_B Hyphae Hyphal Form Yeast->Hyphae BiofilmFormation_F Biofilm Formation Hyphae->BiofilmFormation_F HWP1 HWP1 Gene Hyphae->HWP1 HydrolyticEnzymes Hydrolytic Enzymes (SAP, LIP, PLB) Hyphae->HydrolyticEnzymes

Caption: this compound's dual mechanism against bacterial and fungal biofilms.

Quantitative Data on Biofilm Inhibition

The following tables summarize the quantitative data on the anti-biofilm activity of this compound and related compounds against various microorganisms.

Table 1: Biofilm Inhibition by this compound and its Derivatives

CompoundMicroorganismConcentrationBiofilm Inhibition (%)Reference
10-Undecenoic acidPseudomonas aeruginosa (LasI/LasR)15.625-250 µg/mL10-54%[4][5]
10-Undecenoic acidBacillus subtilis (LuxS/AI-2)12.5-50 µg/mL36-64%[4][5]
This compoundEscherichia coli BW25113Not specified25-fold reduction in persister cells[9][10][11]
This compoundCandida albicans>3 mMEffective inhibition[1][2]
This compoundCandida albicans2 µg/mL>75%[8]
This compoundStaphylococcus aureus MSSA 6538100 µg/mL>50%[12]
10-Undecynoic acidStreptococcus spp.2.5 mg/mL90% (MBIC90)[13]
10-Undecynoic acidStreptococcus spp.5.0 mg/mLComplete inhibition[13]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds

CompoundMicroorganismMICReference
This compoundCandida albicans100-200 µg/mL[8]
This compoundStaphylococcus aureus MSSA 6538200 µg/mL[12]
10-Undecynoic acidStreptococcus spp.2.5 mg/mL[13]

Experimental Protocols

Protocol 1: In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation in microtiter plates.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized cell density (e.g., 1:100 in fresh medium).

  • Plate Setup: Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Treatment: Add 100 µL of the growth medium containing various concentrations of this compound to the wells. Include a solvent control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (sterile medium).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 24-48 hours without agitation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again three times with PBS.

  • Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the solvent control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_stain Staining & Quantification Inoculum Prepare Inoculum Plate Add Inoculum and Treatment to 96-well Plate Inoculum->Plate UA_Sol Prepare this compound Solutions UA_Sol->Plate Incubate Incubate (24-48h) Plate->Incubate Wash1 Wash with PBS Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Destain Destain with Acetic Acid/Ethanol Wash2->Destain Read Read Absorbance Destain->Read

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol is used to investigate the effect of this compound on the expression of biofilm-related genes.

Materials:

  • Microbial cells grown in the presence and absence of this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green or other qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Biofilm Growth and Treatment: Grow biofilms as described in Protocol 1, with and without sub-inhibitory concentrations of this compound.

  • RNA Extraction: Harvest cells from the biofilm and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for the target biofilm-related genes (e.g., HWP1 in C. albicans, quorum sensing regulators in bacteria) and a reference housekeeping gene for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.

Logical Relationship Diagram

G cluster_cause Cause cluster_effect_molecular Molecular Effect cluster_effect_phenotypic Phenotypic Effect UA_Treatment This compound Treatment Gene_Expression Altered Gene Expression (e.g., QS, Adhesion, Hyphal Growth) UA_Treatment->Gene_Expression Biofilm_Inhibition Biofilm Inhibition Gene_Expression->Biofilm_Inhibition

Caption: The logical relationship from treatment to phenotypic outcome.

Conclusion and Future Directions

This compound demonstrates significant potential as a biofilm inhibitor against a broad spectrum of microorganisms. Its ability to disrupt key processes in biofilm formation, such as quorum sensing and fungal morphogenesis, highlights its promise as a lead compound for the development of novel anti-biofilm therapeutics. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its efficacy through structural modifications, and evaluating its in vivo activity in relevant infection models. The protocols and data presented here provide a solid foundation for researchers to advance the development of this compound-based biofilm inhibitors.

References

Application Notes and Protocols: Undecanoic Acid in Dermatophyte Infection Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of undecanoic acid in dermatophyte infection treatment models, including its antifungal activity, mechanism of action, and protocols for in vitro and in vivo evaluation.

Introduction

This compound, a saturated fatty acid, has demonstrated significant antifungal properties against various dermatophytes, the causative agents of common superficial fungal infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). Its mechanism of action involves the disruption of the fungal cell membrane, interference with key metabolic pathways, and induction of oxidative stress, making it a promising candidate for therapeutic development. This document outlines the current understanding of this compound's efficacy and provides detailed protocols for its evaluation in research settings.

Data Presentation: In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against several clinically relevant dermatophyte species. The following tables summarize the available quantitative data on its minimum inhibitory concentrations (MICs).

Dermatophyte SpeciesStrain TypeMinimum Inhibitory Concentration (MIC)Reference
Trichophyton rubrumWild-type (sensitive)30 µg/mL[1]
Trichophyton rubrumResistant Mutant120 µg/mL[1]
Dermatophyte SpeciesConcentration for High ActivityReference
Trichophyton interdigitale<0.5 mM[2]
Trichophyton rubrum<0.5 mM[2]
Microsporum canis<0.5 mM[2]
Microsporum gypseum<0.5 mM[2]

Mechanism of Action

This compound exerts its antifungal effects through a multi-faceted approach, primarily targeting the integrity and function of the fungal cell.[3] The proposed mechanisms include:

  • Cell Membrane Disruption: this compound integrates into the fungal cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.[4]

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. This compound has been shown to down-regulate the expression of genes involved in the ergosterol biosynthesis pathway, leading to a reduction in ergosterol content and compromising membrane integrity.[5]

  • Induction of Oxidative Stress: this compound exposure leads to the generation of reactive oxygen species (ROS) within the fungal cell.[6] This oxidative stress damages cellular components, including proteins, lipids, and DNA, contributing to fungal cell death.

  • Modulation of Gene Expression: Transcriptomic analyses have revealed that this compound alters the expression of numerous genes in dermatophytes. Notably, it down-regulates genes involved in cell wall morphogenesis and maintenance.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the proposed signaling pathways affected by this compound, a typical experimental workflow for its evaluation, and the logical relationship between in vitro and in vivo studies.

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Cell Membrane Disruption Cell Membrane Disruption This compound->Cell Membrane Disruption Direct Interaction Gene Expression Modulation Gene Expression Modulation This compound->Gene Expression Modulation Intracellular Accumulation Ergosterol Synthesis Inhibition Ergosterol Synthesis Inhibition Cell Membrane Disruption->Ergosterol Synthesis Inhibition Altered Membrane Environment Induction of Oxidative Stress (ROS) Induction of Oxidative Stress (ROS) Cell Membrane Disruption->Induction of Oxidative Stress (ROS) Mitochondrial Dysfunction Ergosterol Biosynthesis Gene Downregulation Ergosterol Biosynthesis Gene Downregulation Gene Expression Modulation->Ergosterol Biosynthesis Gene Downregulation Transcriptional Regulation Cell Wall Morphogenesis Gene Downregulation Cell Wall Morphogenesis Gene Downregulation Gene Expression Modulation->Cell Wall Morphogenesis Gene Downregulation Transcriptional Regulation Fungal Cell Death Fungal Cell Death Ergosterol Synthesis Inhibition->Fungal Cell Death Cell Wall Morphogenesis Gene Downregulation->Fungal Cell Death Induction of Oxidative Stress (ROS)->Fungal Cell Death

Proposed mechanism of action of this compound against dermatophytes.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Isolate Dermatophyte Strains Isolate Dermatophyte Strains Prepare Fungal Inoculum Prepare Fungal Inoculum Isolate Dermatophyte Strains->Prepare Fungal Inoculum Broth Microdilution Assay Broth Microdilution Assay Prepare Fungal Inoculum->Broth Microdilution Assay Determine MIC Determine MIC Broth Microdilution Assay->Determine MIC Analyze Data Analyze Data Determine MIC->Analyze Data Select Promising Concentrations Select Promising Concentrations Analyze Data->Select Promising Concentrations Establish Guinea Pig Infection Model Establish Guinea Pig Infection Model Select Promising Concentrations->Establish Guinea Pig Infection Model Topical Treatment with this compound Topical Treatment with this compound Establish Guinea Pig Infection Model->Topical Treatment with this compound Evaluate Clinical and Mycological Parameters Evaluate Clinical and Mycological Parameters Topical Treatment with this compound->Evaluate Clinical and Mycological Parameters Final Efficacy Assessment Final Efficacy Assessment Evaluate Clinical and Mycological Parameters->Final Efficacy Assessment

Experimental workflow for evaluating this compound efficacy.

G In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Provides initial efficacy and dose-ranging data Mechanism of Action Studies Mechanism of Action Studies In Vitro Studies->Mechanism of Action Studies Elucidates molecular targets Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Demonstrates safety and efficacy in a living organism Therapeutic Application Therapeutic Application Clinical Trials->Therapeutic Application Confirms human safety and efficacy Mechanism of Action Studies->In Vivo Studies

Logical relationship between different study types.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method for Dermatophytes

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[7]

1. Materials:

  • Dermatophyte isolates

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Incubator (28-30°C)

2. Procedure:

  • Inoculum Preparation:

    • Culture dermatophyte isolates on SDA or PDA plates at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

    • Harvest conidia by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline and gently scraping.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Microdilution Plate Preparation:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

    • Seal the plates and incubate at 28-30°C for 4-7 days.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control.

In Vivo Dermatophytosis Model: Guinea Pig

The guinea pig model is a well-established and widely used model for studying dermatophyte infections and evaluating the efficacy of antifungal agents.[8][9]

1. Materials:

  • Hartley guinea pigs (male or female, 300-400 g)

  • Trichophyton mentagrophytes or Microsporum canis culture

  • Electric clippers and sterile razors

  • Sterile sandpaper (optional, for abrasion)

  • Topical formulation of this compound

  • Control vehicle

  • Sterile saline

  • Cages and appropriate animal care facilities

2. Procedure:

  • Animal Preparation and Infection:

    • Anesthetize the guinea pigs.

    • Shave an area of approximately 2x2 cm on the back of each animal. For enhanced infection, the site can be lightly abraded with sterile sandpaper.

    • Apply a suspension of dermatophyte conidia (e.g., 1 x 10^7 CFU/mL in sterile saline) to the shaved area.

  • Treatment:

    • Allow the infection to establish for 3-5 days, until visible lesions appear.

    • Divide the animals into treatment and control groups.

    • Apply the topical this compound formulation to the infected area of the treatment group animals once or twice daily for a predetermined period (e.g., 7-14 days).

    • Apply the control vehicle to the infected area of the control group animals with the same frequency and duration.

  • Evaluation of Efficacy:

    • Clinical Evaluation: Score the severity of the lesions daily or every other day based on parameters such as erythema, scaling, crusting, and alopecia. A scoring system (e.g., 0 = no signs, 4 = severe signs) should be used.

    • Mycological Evaluation: At the end of the treatment period, euthanize the animals and collect skin samples from the infected area.

      • Direct Microscopy: Examine a portion of the skin sample under a microscope with potassium hydroxide (B78521) (KOH) to visualize fungal elements.

      • Fungal Culture: Culture another portion of the skin sample on SDA or PDA with antibiotics to determine the fungal load (CFU/gram of tissue).

4. Data Analysis:

  • Compare the clinical scores and fungal loads between the this compound-treated group and the control group using appropriate statistical tests. A significant reduction in both parameters in the treated group indicates efficacy.

Conclusion

This compound demonstrates significant potential as a topical antifungal agent for the treatment of dermatophytosis. Its multifaceted mechanism of action, targeting fundamental fungal processes, makes it an attractive candidate for further research and development. The protocols provided herein offer standardized methods for the in vitro and in vivo evaluation of this compound and other potential antifungal compounds against dermatophytes. Further studies are warranted to establish a broader spectrum of activity against various dermatophyte species and to optimize formulations for clinical use.

References

Application Notes and Protocols: Synergistic Antifungal Effects of Undecanoic Acid with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antifungal effects of undecanoic acid when combined with other compounds. This document includes summaries of quantitative data, detailed experimental protocols for synergy testing, and diagrams of relevant biological pathways and workflows to guide research and development in the field of antifungal therapies.

Introduction

This compound, a saturated fatty acid, has long been recognized for its intrinsic antifungal properties. Its mechanism of action involves the disruption of fungal cell membranes, interference with lipid metabolism, and modulation of virulence gene expression.[1] The increasing prevalence of drug-resistant fungal strains necessitates the exploration of combination therapies to enhance the efficacy of existing antifungal agents and develop novel treatment strategies. This compound has emerged as a promising candidate for such synergistic combinations, potentially allowing for reduced dosages of conventional drugs, thereby minimizing toxicity and combating resistance.[1] This document details the synergistic interaction of this compound with quinic acid and provides a framework for investigating its synergy with other potential antifungal compounds.

I. Synergistic Interaction of this compound and Quinic Acid against Candida spp.

A notable example of the synergistic antifungal activity of this compound is its combination with quinic acid, a compound found in various plants. This combination has been shown to be effective against Candida species, which are significant opportunistic fungal pathogens.

Data Presentation

The synergistic effect of this combination is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.

Fungal StrainCompoundBiofilm Inhibitory Concentration (BIC) Alone (µg/mL)BIC in Combination (µg/mL)FICIInterpretation
Candida albicans (ATCC 90028)Quinic Acid>8002000.375[2]Synergy
This compound405
Candida spp. (various strains)Quinic Acid & this compound--≤0.5[2]Synergy

Table 1: Synergistic antibiofilm activity of Quinic Acid (QA) and this compound (UDA) against Candida spp. The FICI values demonstrate a clear synergistic interaction, leading to a significant reduction in the concentration of each compound required to inhibit biofilm formation.[2]

Mechanism of Action

The synergistic action of this compound and quinic acid against Candida spp. is multifaceted. It has been shown to significantly inhibit several virulence traits, including:

  • Biofilm Formation: The combination effectively prevents the formation of robust biofilms, which are a key factor in drug resistance.[2]

  • Yeast-to-Hyphal Transition: This morphological change is crucial for the pathogenicity of Candida albicans, and the combination therapy inhibits this process.[2]

  • Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its disruption is a common target for antifungal drugs.[2]

  • Secreted Hydrolases: The production of enzymes like proteases and phospholipases, which contribute to virulence, is also reduced.[2]

The proposed mechanism of action for this compound involves inducing oxidative stress and disrupting the fungal cell wall and membrane integrity. This disruption may facilitate the entry of quinic acid into the fungal cell, allowing it to act on its own intracellular targets more effectively, leading to a synergistic effect.

Diagram: Proposed Antifungal Mechanism of this compound

cluster_cell UDA This compound CellWall Cell Wall UDA->CellWall Disruption CellMembrane Cell Membrane UDA->CellMembrane Disruption Lipid Lipid Metabolism UDA->Lipid Alteration Virulence Virulence Gene Expression UDA->Virulence Modulation OxidativeStress Oxidative Stress (ROS Production) UDA->OxidativeStress Induction Cell Fungal Cell Ergosterol Ergosterol Synthesis CellMembrane->Ergosterol OxidativeStress->CellMembrane Damage

Caption: Proposed mechanism of this compound's antifungal activity.

II. Experimental Protocols

Protocol 1: Determination of Synergistic Antifungal Activity using Checkerboard Microdilution Assay

This protocol details the methodology to assess the synergistic interaction between this compound and another compound (e.g., quinic acid) against a fungal strain.

Diagram: Checkerboard Assay Workflow

Start Start PrepInoculum Prepare Fungal Inoculum (~10^7 cells/mL) Start->PrepInoculum PrepCompounds Prepare Stock Solutions of this compound & Test Compound Start->PrepCompounds AddInoculum Add Fungal Inoculum to Each Well PrepInoculum->AddInoculum SerialDiluteA Serial Dilute this compound (Horizontally in Microtiter Plate) PrepCompounds->SerialDiluteA SerialDiluteB Serial Dilute Test Compound (Vertically in Microtiter Plate) PrepCompounds->SerialDiluteB SerialDiluteA->AddInoculum SerialDiluteB->AddInoculum Incubate Incubate at 37°C for 24-48h AddInoculum->Incubate ReadResults Determine Biofilm Inhibitory Concentration (BIC) Incubate->ReadResults Calc_FICI Calculate FICI ReadResults->Calc_FICI Interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) Calc_FICI->Interpret

Caption: Workflow for the checkerboard microdilution assay.

Materials:

  • This compound (UDA)

  • Test compound (e.g., Quinic acid, QA)

  • Fungal strain of interest (e.g., Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Spider broth for Candida biofilm assays)[2]

  • Methanol or other suitable solvent for stock solutions

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL in methanol).[2]

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL quinic acid in methanol).[2]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Harvest the cells and suspend them in sterile broth.

    • Adjust the cell density to approximately 1 x 10^7 cells/mL using a spectrophotometer or hemocytometer.[2]

  • Checkerboard Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.

    • Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of this compound.

    • Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of the test compound.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells:

      • Drug-free control (broth and inoculum only)

      • This compound only controls (serial dilutions without the test compound)

      • Test compound only controls (serial dilutions without this compound)

      • Broth only control (no inoculum)

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the broth only control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 24-48 hours. The incubation time may vary depending on the fungal species and whether planktonic growth or biofilm formation is being assessed.[2]

  • Determination of Biofilm Inhibitory Concentration (BIC) or Minimum Inhibitory Concentration (MIC):

    • For biofilm assessment, after incubation, gently wash the wells to remove planktonic cells. Stain the remaining biofilm with crystal violet, then solubilize the stain and measure the absorbance. The BIC is the lowest concentration that inhibits a certain percentage (e.g., 80%) of biofilm formation compared to the drug-free control.

    • For planktonic growth, the MIC can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated as follows:

      • FIC of this compound = (BIC of this compound in combination) / (BIC of this compound alone)

      • FIC of Test Compound = (BIC of Test Compound in combination) / (BIC of Test Compound alone)

      • FICI = FIC of this compound + FIC of Test Compound

    • The results are interpreted as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism[2]

III. Investigating Synergy with Other Compounds

While robust data for the synergistic effects of this compound with conventional antifungal drugs like azoles or polyenes are not yet widely available in published literature, its known mechanisms of action suggest potential for synergy with a variety of compounds. Researchers are encouraged to use the protocol outlined above to investigate such combinations.

Potential Synergistic Partners for this compound:

  • Essential Oil Components (e.g., Carvacrol, Eugenol, Thymol): These compounds are known to disrupt fungal cell membranes and could act synergistically with this compound.

  • Chitosan: This natural polymer disrupts the fungal cell wall and membrane. Formulating this compound within a chitosan-based nanoemulsion has been shown to enhance its antifungal efficacy.

  • Conventional Antifungals (e.g., Fluconazole, Amphotericin B): By disrupting the cell membrane, this compound may increase the permeability of fungal cells to these drugs, potentially lowering their effective concentrations.

Diagram: Logical Framework for Investigating Synergy

Hypothesis Hypothesis: This compound shows synergy with Compound X Select Select Fungal Strain(s) and Compound X Hypothesis->Select Determine_MIC Determine MIC/BIC of Each Compound Alone Select->Determine_MIC Checkerboard Perform Checkerboard Assay (Protocol 1) Determine_MIC->Checkerboard Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Analyze Analyze Results: Synergy, Additive, Indifference, or Antagonism Calculate_FICI->Analyze Mechanism Further Mechanistic Studies (e.g., gene expression, membrane integrity assays) Analyze->Mechanism

Caption: A logical workflow for investigating novel synergistic combinations.

Conclusion

This compound presents a promising platform for the development of synergistic antifungal therapies. The confirmed synergy with quinic acid against Candida species highlights its potential to be combined with other natural and conventional antifungal agents. The protocols and frameworks provided in these application notes are intended to facilitate further research into novel, effective, and resistance-mitigating antifungal treatments.

References

Application Note: Quantification of Undecanoic Acid in Biological Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanoic acid, a medium-chain fatty acid, plays a role in various physiological and pathological processes. Accurate quantification of this compound in biological matrices such as plasma, serum, urine, and tissue is crucial for understanding its metabolic significance and for potential applications in drug development and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of fatty acids. This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument analysis.

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples involves several key steps, from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Serum, Urine, Tissue) InternalStandard Spike with Internal Standard (e.g., Undecanoic-11,11,11-d3 Acid) SampleCollection->InternalStandard Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) InternalStandard->Extraction Saponification Saponification (to release esterified fatty acids) Extraction->Saponification Derivatization Derivatization (e.g., Methylation to FAMEs) Saponification->Derivatization GCMS GC-MS Analysis (Separation and Detection) Derivatization->GCMS DataAnalysis Data Analysis (Peak Integration, Quantification) GCMS->DataAnalysis Results Results (Concentration of this compound) DataAnalysis->Results

Figure 1: Experimental workflow for this compound quantification.

Metabolic Pathways of this compound

This compound, as an odd-chain fatty acid, undergoes biosynthesis and degradation through specific metabolic pathways.

Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids like this compound starts with a propionyl-CoA primer instead of acetyl-CoA, followed by elongation with malonyl-CoA units.

Undecanoic_Acid_Biosynthesis PropionylCoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS C5 5-carbon acyl-ACP FAS->C5 + Malonyl-CoA C7 7-carbon acyl-ACP C5->C7 + Malonyl-CoA C9 9-carbon acyl-ACP C7->C9 + Malonyl-CoA UndecanoylACP Undecanoyl-ACP (11-carbon) C9->UndecanoylACP + Malonyl-CoA UndecanoicAcid This compound UndecanoylACP->UndecanoicAcid Thioesterase

Figure 2: Biosynthesis of this compound.

Beta-Oxidation of this compound

The degradation of this compound occurs via beta-oxidation, yielding acetyl-CoA units and a final propionyl-CoA molecule.[1][2]

Undecanoic_Acid_Beta_Oxidation UndecanoicAcid This compound (C11) UndecanoylCoA Undecanoyl-CoA UndecanoicAcid->UndecanoylCoA Acyl-CoA Synthetase BetaOxidation Beta-Oxidation Cycle UndecanoylCoA->BetaOxidation NonanoylCoA Nonanoyl-CoA (C9) BetaOxidation->NonanoylCoA - Acetyl-CoA HeptanoylCoA Heptanoyl-CoA (C7) BetaOxidation->HeptanoylCoA - Acetyl-CoA PentanoylCoA Pentanoyl-CoA (C5) BetaOxidation->PentanoylCoA - Acetyl-CoA AcetylCoA Acetyl-CoA (C2) BetaOxidation->AcetylCoA NonanoylCoA->BetaOxidation HeptanoylCoA->BetaOxidation PropionylCoA Propionyl-CoA (C3) PentanoylCoA->PropionylCoA Beta-Oxidation TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA

Figure 3: Beta-oxidation of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification. The following is a general procedure that can be adapted for different biological matrices.[3]

Materials:

  • Biological sample (e.g., 100 µL plasma or serum, 10 mg tissue homogenate)

  • Internal Standard Solution (e.g., Undecanoic-11,11,11-d3 Acid, 10 µg/mL in methanol)

  • Chloroform:Methanol (B129727) mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Methanolic potassium hydroxide (B78521) (KOH) solution (0.5 M)

  • Hexane (B92381)

  • 6 M HCl

  • Anhydrous sodium sulfate

Procedure:

  • To the biological sample, add a precise amount of the internal standard solution (e.g., 10 µL).

  • Perform a lipid extraction using the Folch or Bligh-Dyer method with a chloroform:methanol mixture.

  • For total fatty acid analysis, saponify the extracted lipids by adding methanolic KOH and incubating at 60°C to release esterified fatty acids.

  • Acidify the sample with HCl and extract the free fatty acids into an organic solvent like hexane.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

Derivatization

To increase volatility for GC analysis, fatty acids are derivatized to their methyl esters (FAMEs).

Materials:

  • Boron trifluoride (BF₃) in methanol (14%) or another methylating agent.

  • Hexane

  • Saturated NaCl solution

Procedure:

  • To the dried fatty acid extract, add the derivatizing agent (e.g., 1 mL of 14% BF₃ in methanol).

  • Incubate the mixture at 60-100°C for a specified time (e.g., 10-30 minutes).

  • After cooling, add hexane and saturated NaCl solution and vortex.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[3]

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical GC-MS Parameters:

Parameter Setting
GC Column Polar capillary column (e.g., BPX70, DB-23)
Injector Temp. 250°C
Oven Program Initial temp 50°C, ramp to 250°C
Carrier Gas Helium

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Acquisition:

  • In SIM mode, monitor characteristic ions for this compound methyl ester and the internal standard.

  • In full scan mode, acquire mass spectra over a relevant m/z range.

Data Presentation

The following tables summarize representative validation parameters for the GC-MS quantification of fatty acids in biological samples. While specific data for this compound is not always reported individually, these tables provide an overview of the expected performance of the method.

Table 1: Linearity and Limits of Detection/Quantification

AnalyteMatrixLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compoundPlasma0.1 - 20>0.990.030.1
This compoundSerum0.1 - 25>0.990.040.12
This compoundUrine0.05 - 15>0.990.020.05

Table 2: Accuracy and Precision

AnalyteMatrixSpiked Conc. (µg/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
This compoundPlasma0.595 - 105< 10< 15
598 - 102< 8< 12
1597 - 103< 7< 10
This compoundSerum0.593 - 107< 12< 16
596 - 104< 9< 13
2095 - 105< 8< 11
This compoundUrine0.290 - 110< 15< 20
292 - 108< 10< 15
1094 - 106< 9< 12

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound in various biological samples. Proper sample preparation, including the use of a stable isotope-labeled internal standard and efficient derivatization, is essential for accurate and precise results. The validation data demonstrates that the method is suitable for a range of research and clinical applications.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecanoic acid, a medium-chain fatty acid, has diverse applications across various industries, including pharmaceuticals, cosmetics, and food production.[1][2] In pharmaceuticals, it can be used as an excipient to improve drug solubility and bioavailability.[1] Its presence and concentration are critical quality attributes that necessitate a robust and reliable analytical method for quantification. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, ensuring accuracy, precision, and reliability of results.

The method employs pre-column derivatization to enhance the chromophoric properties of this compound, allowing for sensitive UV detection. This protocol is suitable for the analysis of this compound in various sample matrices, with appropriate sample preparation.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • 4-Bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc)

  • Potassium carbonate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥98%)

  • Internal Standard (IS): Dodecanoic acid (lauric acid)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been validated for this method:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-15 min: 70-90% B15-20 min: 90% B20-22 min: 90-70% B22-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 325 nm
Injection Volume 20 µL
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dodecanoic acid (IS) and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. A general liquid-liquid extraction (LLE) protocol for a liquid sample matrix is provided below.[3]

  • Spiking: Add a known amount of the internal standard to the sample.

  • Extraction:

    • To 1 mL of the sample, add 2 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of acetonitrile.

Derivatization Protocol

To enhance UV detection, pre-column derivatization is performed.[4]

  • To 100 µL of the reconstituted sample or working standard solution, add 100 µL of 1 mg/mL 4-bromomethyl-7-methoxycoumarin (Br-Mmc) in acetonitrile.

  • Add 50 µL of 10 mg/mL potassium carbonate in water.

  • Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[5] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8]

Data Presentation

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 1000.9995

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%) (n=3)
599.21.8
50101.51.2
9098.91.5

Table 3: Precision

ParameterConcentration (µg/mL)RSD (%) (n=6)
Repeatability 501.1
Intermediate Precision 501.9

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Visualizations

Experimental_Workflow Sample Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporate Evaporation to Dryness LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Derivatize Derivatization Reconstitute->Derivatize Filter Filtration Derivatize->Filter HPLC HPLC Analysis Filter->HPLC Data Data Analysis HPLC->Data

Caption: Overall experimental workflow for this compound analysis.

HPLC_Method_Logic Mobile_Phase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Pump Quaternary Pump Flow Rate: 1.0 mL/min Mobile_Phase->Pump Autosampler Autosampler Injection Volume: 20 µL Pump->Autosampler Column C18 Column 30°C Autosampler->Column Detector UV Detector 325 nm Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical flow of the HPLC method for this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method has been validated to demonstrate high levels of specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and other relevant industries. The use of an internal standard and pre-column derivatization ensures accurate quantification and high sensitivity.

References

Application Notes & Protocols: Derivatization of Undecanoic Acid for Improved Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Undecanoic acid, a medium-chain fatty acid, presents analytical challenges due to its polarity and, in the context of gas chromatography (GC), its relatively low volatility. Derivatization is a critical pre-analytical step to enhance its chromatographic behavior, improving peak shape, resolution, and detection sensitivity in both gas and liquid chromatography. This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS and LC-MS analysis, enabling accurate and reproducible quantification in various matrices.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound.[1][2] This is typically achieved by converting the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester.

Esterification to Fatty Acid Methyl Esters (FAMEs)

Esterification, particularly methylation to form methyl undecanoate, is a widely used and robust method for the GC analysis of fatty acids.[3][4]

a. Fischer Esterification (Acid-Catalyzed)

This classic method involves reacting this compound with an excess of alcohol (e.g., methanol) in the presence of an acid catalyst.[3]

  • Advantages: Low-cost reagents and scalability.[3]

  • Disadvantages: The reaction is an equilibrium, requiring a large excess of alcohol or removal of water to drive it to completion, and reaction times can be relatively long.[3]

b. Diazomethane Methylation

Diazomethane is a potent methylating agent that reacts rapidly and quantitatively with carboxylic acids.

  • Advantages: Very fast reaction, high yields, and minimal byproducts.[3]

  • Disadvantages: Diazomethane is highly toxic and explosive, requiring specialized handling procedures.[3]

c. Transesterification (from Triglycerides)

If this compound is present as a glyceride, a base-catalyzed transesterification with methanolic potassium hydroxide (B78521) can be employed to form the methyl ester.[3]

Silylation

Silylation involves replacing the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (B98337) (TMS) group.[5][6] This process reduces the polarity and hydrogen bonding of the molecule, leading to increased volatility and thermal stability.[5]

  • Advantages: Silylation reagents are generally easy to use and form derivatives readily.[6] The resulting TMS derivatives are often more volatile than their corresponding methyl esters.

  • Disadvantages: Silyl derivatives can be sensitive to moisture, requiring anhydrous reaction conditions.[6][7]

Quantitative Data Summary for GC-MS Derivatization
Derivatization MethodReagent/CatalystTypical Reaction TimeTypical Reaction TemperatureReported YieldKey AdvantagesKey Disadvantages
Fischer Esterification Sulfuric Acid (H₂SO₄) in Methanol1 - 10 hours60 - 110 °C (Reflux)Up to 97%[3]Low-cost reagents, scalable.[3]Equilibrium reaction, long reaction times.[3]
Diazomethane Methylation Diazomethane (CH₂N₂)MinutesRoom Temperature~90-100%[3]Very fast, high yield, minimal byproducts.[3]Highly toxic and explosive reagent.[3]
Base-Catalyzed Transesterification Potassium Hydroxide (KOH) in Methanol20 - 60 minutes50 - 60 °CHighRapid reaction for glycerides.Not suitable for free fatty acids.
Silylation (TMS) BSTFA, MSTFA30 minutes37 °CHighIncreases volatility, reduces polarity.[2]Derivatives are moisture-sensitive.[7]

Experimental Protocols for GC-MS Derivatization

Protocol 1: Fischer Esterification of this compound
  • Preparation: To a round-bottom flask, add the this compound sample.

  • Reagent Addition: Add a 10-fold molar excess of anhydrous methanol, which also serves as the solvent. Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the this compound weight).[3]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux at approximately 65 °C.[3]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or a preliminary GC analysis. The reaction typically takes 1-10 hours for completion.[3]

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the methyl undecanoate with an organic solvent such as hexane (B92381) or diethyl ether.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude methyl undecanoate, which can be further purified by distillation if necessary.[3]

Protocol 2: Silylation of this compound
  • Sample Preparation: Ensure the this compound sample is completely dry, as silylation reagents are water-sensitive.[7]

  • Reagent Addition: In a reaction vial, dissolve the dried this compound sample in an appropriate solvent (e.g., pyridine). Add the silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Heat the mixture at 37°C for 30 minutes in a thermal shaker.[2]

  • Analysis: The resulting solution containing the TMS-undecanoate can be directly injected into the GC-MS system.

GC_Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Undecanoic_Acid This compound Sample Extraction Lipid Extraction (if in matrix) Undecanoic_Acid->Extraction Drying Drying of Sample Extraction->Drying Esterification Esterification (e.g., with Methanol/H+) Drying->Esterification Silylation Silylation (e.g., with MSTFA) Drying->Silylation GCMS GC-MS Analysis Esterification->GCMS Methyl Undecanoate Silylation->GCMS TMS-Undecanoate Data Data Processing GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

II. Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS, especially with reversed-phase columns, derivatization of this compound is performed to increase its retention and improve its ionization efficiency in the mass spectrometer.[8]

Amidation with Anilines

Carboxylic acids can be derivatized with reagents like aniline (B41778) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This introduces a more hydrophobic and ionizable group.

  • Advantages: Can improve reversed-phase retention.

  • Disadvantages: Derivatization efficiencies can be variable (20-100%) and matrix-dependent.[8]

Hydrazone Formation with 3-Nitrophenylhydrazine (3-NPH)

3-NPH is another derivatizing agent used with EDC that reacts with carboxylic acids.

  • Advantages: High derivatization efficiencies, often close to 100%.[8]

  • Disadvantages: Requires the use of a coupling agent.

Fluorescent Tagging

For fluorescence detection in HPLC, reagents that introduce a fluorophore can be used. While primarily for fluorescence, these can also improve chromatographic properties for LC-MS. An example is the use of a fluorogenic reagent for labeling carboxylic acids.[9]

Quantitative Data Summary for LC-MS Derivatization
Derivatization MethodReagent/Coupling AgentTypical Reaction TimeTypical Reaction TemperatureReported Derivatization EfficiencyKey AdvantagesKey Disadvantages
Aniline Amidation Aniline / EDCVariableRoom Temperature20 - 100%[8]Improves reversed-phase retention.Variable and matrix-dependent efficiency.[8]
3-NPH Hydrazone Formation 3-Nitrophenylhydrazine / EDC30 minutes60 °C~100%[8]High and consistent derivatization efficiency.[8]Requires a coupling agent.
Fluorescent Tagging e.g., Br-MAMC / 18-crown-620 minutes30 °CHighEnables fluorescence detection, improves separation.[9]May not be necessary for MS detection.

Experimental Protocols for LC-MS Derivatization

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: To the sample solution, add a solution of 3-NPH and a solution of EDC. A pyridine (B92270) solution is often used to catalyze the reaction.

  • Reaction: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for approximately 30 minutes.

  • Quenching: Quench the reaction by adding a small amount of a reagent that reacts with excess EDC, if necessary.

  • Dilution and Analysis: Dilute the reaction mixture with the mobile phase and inject it into the LC-MS system.

LC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization_lc Derivatization cluster_analysis_lc Analysis UA_Sample This compound Sample Solubilization Solubilization in Organic Solvent UA_Sample->Solubilization Add_Reagents Add Derivatization Reagent (e.g., 3-NPH) and Coupling Agent (EDC) Solubilization->Add_Reagents Incubation Incubation (e.g., 60°C for 30 min) Add_Reagents->Incubation LCMS_Analysis LC-MS/MS Analysis Incubation->LCMS_Analysis Derivatized this compound Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for LC-MS analysis of this compound.

Logical Relationships in Derivatization Strategy

The choice of derivatization strategy depends on the analytical platform and the specific requirements of the assay.

Derivatization_Strategy cluster_platform Analytical Platform cluster_goal Primary Goal of Derivatization cluster_method Derivatization Method Analyte This compound GCMS_Platform Gas Chromatography (GC) Analyte->GCMS_Platform LCMS_Platform Liquid Chromatography (LC) Analyte->LCMS_Platform Increase_Volatility Increase Volatility & Thermal Stability GCMS_Platform->Increase_Volatility Requires Improve_Separation Improve Separation & Ionization LCMS_Platform->Improve_Separation Benefits from Esterification_Method Esterification Increase_Volatility->Esterification_Method Silylation_Method Silylation Increase_Volatility->Silylation_Method Amidation_Method Amidation / Hydrazone Formation Improve_Separation->Amidation_Method

References

Application Notes and Protocols: Novel Undecanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and therapeutic potential of novel undecanoic acid derivatives. Detailed protocols for their synthesis and biological evaluation are included to facilitate further research and development in the fields of oncology and infectious diseases.

I. Introduction

This compound, an 11-carbon saturated fatty acid, and its derivatives are emerging as a promising class of molecules in drug discovery. Their unique physicochemical properties allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This document focuses on the synthesis and application of these derivatives, particularly in anticancer and antifungal therapies, providing researchers with the necessary information to explore their therapeutic potential.

II. Therapeutic Applications

A. Anticancer Activity: Pro-Apoptotic this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as pro-apoptotic agents in cancer therapy. A notable example is the formulation of undecylenic acid (an unsaturated analog of this compound) with L-Arginine, known as GS-1, which has demonstrated significant tumoricidal activity.[1][2][3]

Mechanism of Action: The anticancer effect of these derivatives is primarily mediated through the induction of apoptosis. The proposed signaling pathway involves the uptake of the this compound derivative by Fatty Acid Transport Protein 2 (FATP2).[4][5] Intracellularly, the compound leads to a reduction in the mitochondrial membrane potential, which in turn triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[4][5][6]

ext This compound Derivative (extracellular) fatp2 FATP2 ext->fatp2 Uptake int This compound Derivative (intracellular) fatp2->int mito Mitochondria int->mito ↓ Mitochondrial Membrane Potential casp Caspase Activation mito->casp apop Apoptosis casp->apop

Caption: Anticancer Signaling Pathway of this compound Derivatives.
B. Antifungal Activity

This compound and its derivatives have long been recognized for their potent antifungal properties.[7][8][9] They are effective against a range of fungal pathogens, including dermatophytes like Trichophyton rubrum and yeasts such as Candida species.[10][11]

Mechanism of Action: The antifungal mechanism is multifaceted. This compound induces oxidative stress within the fungal cell, leading to an increase in reactive oxygen species (ROS).[12] This oxidative stress disrupts critical cellular processes, including the synthesis of fatty acids, phospholipids, and ergosterol, a vital component of the fungal cell membrane. The culmination of these effects is damage to the cell membrane and cell wall, leading to fungal cell death.[10][12]

uda This compound Derivative ros ↑ Reactive Oxygen Species (ROS) uda->ros Induces Oxidative Stress lipid Disrupted Fatty Acid & Ergosterol Synthesis ros->lipid membrane Cell Membrane & Wall Damage ros->membrane lipid->membrane death Fungal Cell Death membrane->death

Caption: Antifungal Mechanism of this compound Derivatives.
C. Antibacterial Activity

Derivatives of this compound have also demonstrated efficacy against bacterial pathogens. For instance, 10-undecynoic acid has been shown to inhibit the growth and biofilm formation of oral streptococci.[8][13]

III. Quantitative Data

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/Formulation Cell Line Assay Activity Metric Value Reference
Sulfated undecenoic acid-amino acid hybrids DU145 (Prostate) Cytotoxicity - Promising [14]

| GS-1 (Undecylenic acid + L-Arginine) | Various | Cell Viability | - | Concentration-dependent cell death |[1] |

Note: Specific IC50 values for this compound derivatives against a broad range of cancer cell lines are an area for further research.

Table 2: Antifungal Activity of this compound Derivatives

Compound Fungal Strain Activity Metric Value (µg/mL) Reference
This compound Candida albicans (ATCC) MIC 80 [11]
This compound Candida albicans (MTCC) MIC 80 [11]
This compound Candida glabrata MIC 40 [11]
This compound Candida tropicalis MIC 40 [11]
This compound Candida parapsilosis MIC 20 [11]

| this compound | Candida krusei | MIC | 20 |[11] |

Table 3: Antibacterial Activity of this compound Derivatives

Compound Bacterial Strain Activity Metric Value (mg/mL) Reference
10-Undecynoic Acid Streptococcus mutans MIC 2.5 [8][13]
10-Undecynoic Acid Streptococcus mutans MBC 5.0 [8][13]
10-Undecynoic Acid Streptococcus sobrinus MIC 2.5 [8]

| 10-Undecynoic Acid | Streptococcus sobrinus | MBC | 5.0 |[8] |

IV. Experimental Protocols

A. Synthesis of this compound Amide Derivatives

This protocol provides a general method for the synthesis of amide derivatives of this compound, which can be adapted for various amines.

start This compound + Amine activation Activation with Coupling Agent (e.g., CDI) start->activation reaction Reaction in Aprotic Solvent (e.g., CH2Cl2) activation->reaction purification Purification (e.g., Chromatography) reaction->purification product This compound Amide Derivative purification->product

Caption: General Workflow for this compound Amide Synthesis.

Materials:

  • This compound

  • Desired amine or its hydrochloride salt

  • Carbonyl diimidazole (CDI) or other coupling agent

  • Anhydrous dichloromethane (B109758) (CH2Cl2) or other suitable aprotic solvent

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed)

  • Magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous CH2Cl2.

  • Add CDI (1.1 equivalents) portion-wise to the solution and stir at room temperature for 1-2 hours, or until the evolution of CO2 ceases.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) in anhydrous CH2Cl2. If using a hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (1.5 equivalents) to liberate the free amine.

  • Slowly add the amine solution to the activated this compound mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final this compound amide derivative.

  • Characterize the final product using appropriate spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

B. Biological Evaluation Protocols

1. MTT Assay for Cytotoxicity [1][14][15]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Caspase-3/7 Activity Assay [16][17]

This assay measures the activity of key executioner caspases involved in apoptosis.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well plate (black for fluorescence, clear for absorbance)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • After treating cells with the this compound derivative as in the MTT assay, lyse the cells according to the manufacturer's protocol.

  • Quantify the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Prepare a reaction mixture containing the assay buffer and the caspase-3/7 substrate.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at an excitation/emission of 380/460 nm (for AMC substrate).

  • Calculate the caspase activity relative to the untreated control.

3. Mitochondrial Membrane Potential Assay (JC-1) [2][18]

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health.

Materials:

  • Treated and untreated cells

  • JC-1 reagent

  • Assay buffer

  • 96-well black plate with a clear bottom

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Prepare the JC-1 staining solution according to the manufacturer's protocol.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells with the assay buffer.

  • Analyze the cells using a fluorescence microscope or a microplate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence (~530 nm).

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

4. Antifungal Susceptibility Testing (Broth Microdilution) [19][20]

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strain of interest

  • RPMI-1640 medium buffered with MOPS

  • This compound derivative stock solution

  • 96-well U-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare two-fold serial dilutions of the this compound derivative in a 96-well plate using RPMI-1640 medium.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, either visually or by reading the absorbance at a specific wavelength.

V. Conclusion

This compound derivatives represent a versatile and promising platform for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and fungal infections, coupled with their synthetic tractability, makes them attractive candidates for further investigation. The protocols and data presented herein provide a solid foundation for researchers to advance the study of these compounds in the pursuit of new and effective treatments.

References

Application Notes and Protocols for the Formulation of Undecanoic Acid Nanoemulsions for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of undecanoic acid-based nanoemulsions as a promising strategy for enhancing the delivery of poorly soluble drugs. The information compiled herein is based on established methodologies and aims to guide researchers in the successful development and characterization of these advanced drug delivery systems.

Introduction to this compound Nanoemulsions

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically an oil phase and an aqueous phase, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1] With droplet sizes in the range of 20-200 nm, these systems offer several advantages for drug delivery, including enhanced solubility and bioavailability of hydrophobic drugs, improved stability, and the potential for targeted delivery.[2]

This compound, a saturated fatty acid, serves as the oil phase in these formulations. Its properties make it a suitable candidate for encapsulating lipophilic drugs, potentially enhancing their absorption and therapeutic efficacy.[1] The formulation of this compound into a nanoemulsion can overcome the challenges associated with the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[3][4]

Formulation Components

The successful formulation of a stable and effective this compound nanoemulsion requires the careful selection of its components.

Table 1: Key Components for this compound Nanoemulsion Formulation

ComponentRoleExamplesKey Considerations
Oil Phase Primary solvent for the lipophilic drug and forms the core of the nanoemulsion droplets.This compoundPurity and solubility of the target drug in the acid.
Aqueous Phase Continuous phase in an oil-in-water (O/W) nanoemulsion.Deionized Water, Phosphate-Buffered Saline (PBS)pH and ionic strength can influence nanoemulsion stability.
Surfactant Reduces interfacial tension between the oil and aqueous phases, preventing droplet coalescence.Tween 80, Poloxamer 188, LabrasolHydrophilic-Lipophilic Balance (HLB) value is critical for forming stable O/W nanoemulsions. Non-ionic surfactants are often preferred due to their lower toxicity.[5]
Co-surfactant Increases the fluidity of the interfacial film, further stabilizing the nanoemulsion.Transcutol, Propylene Glycol, EthanolOften a short-chain alcohol or glycol that partitions between the interface and the continuous phase.
Active Pharmaceutical Ingredient (API) The therapeutic agent to be delivered.Poorly water-soluble drugs (e.g., antifungal agents, anticancer drugs)Solubility in this compound is a primary selection criterion.

Experimental Protocols

Protocol for Preparation of this compound Nanoemulsion using High-Energy Method (Ultrasonication)

This protocol describes the formulation of an this compound nanoemulsion using a high-energy approach, which involves the use of mechanical force to break down coarse emulsions into nano-sized droplets.

Materials:

  • This compound (Oil Phase)

  • Tween 80 (Surfactant)

  • Transcutol (Co-surfactant)

  • Deionized Water (Aqueous Phase)

  • Lipophilic Drug (e.g., Posaconazole)

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the lipophilic drug and dissolve it in this compound.

    • Add the specified amounts of Tween 80 (surfactant) and Transcutol (co-surfactant) to the oil-drug mixture.

    • Stir the mixture gently using a magnetic stirrer until a homogenous oil phase is obtained.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the deionized water (aqueous phase) under continuous stirring with a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse oil-in-water emulsion.

  • Nanoemulsification by Ultrasonication:

    • Submerge the probe of a high-intensity probe sonicator into the coarse emulsion.

    • To prevent overheating, place the beaker containing the emulsion in an ice bath during sonication.

    • Sonicate the coarse emulsion at a specific power output (e.g., 70% amplitude) and frequency (e.g., 20 kHz) for a predetermined duration (e.g., 5-10 minutes) with pulsed cycles (e.g., 5 seconds on, 2 seconds off) to form a translucent nanoemulsion.[6]

Protocol for Preparation of this compound Nanoemulsion using Low-Energy Method (Phase Inversion Temperature - PIT)

This method relies on the phase behavior of non-ionic surfactants that change their affinity for water and oil with temperature.

Materials:

  • This compound (Oil Phase)

  • Non-ionic Surfactant (e.g., a member of the Tween series)

  • Deionized Water (Aqueous Phase)

  • Lipophilic Drug

  • Magnetic stirrer with a hot plate

  • Thermometer

Procedure:

  • Component Mixing:

    • Combine the this compound, lipophilic drug, and non-ionic surfactant in a beaker.

    • Separately, prepare the aqueous phase (deionized water).

  • Heating and Phase Inversion:

    • Place the beaker with the oil-surfactant mixture on a magnetic stirrer with a hot plate.

    • Begin stirring and gradually heat the mixture.

    • Slowly add the aqueous phase to the oil-surfactant mixture while continuously monitoring the temperature.

    • As the temperature increases, the mixture will become turbid. The temperature at which the mixture becomes clear or bluish-white is the Phase Inversion Temperature (PIT).

    • Continue heating to a few degrees above the PIT.

  • Cooling and Nanoemulsion Formation:

    • Remove the beaker from the hot plate and allow it to cool down to room temperature under continuous stirring.

    • During the cooling process, the system will pass through the PIT again, leading to the spontaneous formation of a fine oil-in-water nanoemulsion.

Characterization of this compound Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoemulsion.

Table 2: Key Characterization Parameters for this compound Nanoemulsions

ParameterMethodTypical ValuesSignificance
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)20 - 200 nm; PDI < 0.3Influences stability, bioavailability, and drug release. A low PDI indicates a narrow size distribution.[7][8]
Zeta Potential Electrophoretic Light Scattering (ELS)> ±20 mVIndicates the surface charge of the droplets and predicts the long-term stability of the nanoemulsion. Higher absolute values suggest greater electrostatic repulsion and stability.[8][9]
Drug Loading & Encapsulation Efficiency (%) Spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separation of free drug.> 90%Determines the amount of drug successfully incorporated into the nanoemulsion.[10]
In Vitro Drug Release Dialysis Bag Method or Franz Diffusion CellSustained release over several hoursEvaluates the release profile of the drug from the nanoemulsion, which can predict its in vivo performance.[8][11]
Morphology Transmission Electron Microscopy (TEM)Spherical dropletsVisual confirmation of the nano-sized and spherical nature of the emulsion droplets.
pH pH meter5.5 - 7.0 (for topical formulations)Ensures compatibility with the intended route of administration and can affect stability.
Viscosity Viscometer/RheometerVaries depending on formulationAffects the spreadability and residence time, particularly for topical applications.
Thermodynamic Stability Centrifugation, Freeze-thaw cycles, Heating-cooling cyclesNo phase separation, creaming, or crackingAssesses the physical stability of the nanoemulsion under stress conditions.[9]

Visualization of Experimental Workflow and a Representative Signaling Pathway

Experimental Workflow for Nanoemulsion Formulation and Characterization

G cluster_formulation Nanoemulsion Formulation cluster_characterization Nanoemulsion Characterization prep_oil Prepare Oil Phase (this compound + Drug + Surfactant/Co-surfactant) mix Mix Phases to form Coarse Emulsion prep_oil->mix prep_aq Prepare Aqueous Phase prep_aq->mix homogenize High-Energy Homogenization (e.g., Ultrasonication) mix->homogenize size_zeta Particle Size, PDI, & Zeta Potential (DLS/ELS) homogenize->size_zeta drug_loading Drug Loading & Encapsulation Efficiency (HPLC) homogenize->drug_loading release In Vitro Drug Release (Dialysis/Franz Cell) homogenize->release stability Stability Studies (Thermodynamic Stress) homogenize->stability morphology Morphology (TEM) homogenize->morphology

Caption: Workflow for formulating and characterizing this compound nanoemulsions.

Representative Signaling Pathway: PI3K/Akt/mTOR Pathway

Many anticancer drugs delivered via nanoemulsions target key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently implicated cascade. While the specific drug will determine the exact molecular interactions, this diagram illustrates the general pathway that could be modulated by a drug delivered in a fatty acid-based nanoemulsion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Drug Drug in Nanoemulsion Drug->PI3K Inhibits Drug->Akt Inhibits Drug->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a drug.

Conclusion

The formulation of this compound into nanoemulsions presents a viable and promising approach for enhancing the delivery of poorly soluble drugs. The protocols and characterization methods outlined in these application notes provide a foundational framework for researchers to develop and evaluate these advanced drug delivery systems. The small droplet size, high drug-loading capacity, and potential for improved bioavailability make this compound nanoemulsions a valuable tool in the field of pharmaceutical sciences.[9] Further research and optimization of these formulations will continue to expand their therapeutic applications.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanoic acid, a saturated fatty acid, has garnered significant interest for its antimicrobial properties against a range of bacteria and fungi.[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for evaluating its potential as a therapeutic agent and for understanding its spectrum of activity. These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications pertinent to the physicochemical properties of fatty acids.

Data Presentation

The antimicrobial efficacy of this compound is summarized below against common microbial species. MIC values are presented to illustrate the typical effective concentrations.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMSSA 6538200[3][4]
Candida albicansATCC160[5]
Candida albicansMTCC160[5]
Candida glabrataMTCC160[5]
Candida tropicalisMTCC160[5]
Candida albicansClinical Isolate CA180[5]
Candida albicansClinical Isolate CA2160[5]
Candida albicansClinical Isolate CA380[5]
Candida albicansClinical Isolate CA480[5]
Candida tropicalisClinical Isolate CT1160[5]
Candida tropicalisClinical Isolate CT2160[5]
Candida tropicalisClinical Isolate CT3160[5]

Experimental Protocols

I. Broth Microdilution Method

This method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[6][7][8]

A. Materials

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. parapsilosis ATCC 22019)

B. Preparation of this compound Stock Solution

Due to its limited solubility in water, a stock solution of this compound should be prepared in an organic solvent.[1][9]

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO or ethanol to a high concentration (e.g., 10 mg/mL or 12,800 µg/mL). Ensure complete dissolution by vortexing.

  • This stock solution will be used to prepare the working solutions.

C. Inoculum Preparation

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

  • Dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution followed by a 1:2 dilution in the well.[10]

D. Procedure

  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add an additional 50 µL of broth to the first column (column 1) of wells.

  • Add a calculated volume of the this compound stock solution to the wells in column 1 to achieve twice the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process across the plate to column 10. Discard 50 µL from column 10.

  • Column 11 will serve as the growth control (broth and inoculum, no this compound).

  • Column 12 will serve as the sterility control (broth only).

  • Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.

E. Interpretation of Results

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should remain clear, and the growth control should show distinct turbidity.

II. Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[6][7][11]

A. Materials

  • This compound

  • DMSO or Ethanol

  • Mueller-Hinton Agar (MHA) for bacteria or RPMI-1640 agar for fungi

  • Sterile petri dishes

  • Inoculum replicating apparatus (optional)

  • Other materials as listed for the broth microdilution method.

B. Preparation of Agar Plates with this compound

  • Prepare the this compound stock solution as described for the broth microdilution method.

  • Prepare a series of working solutions of this compound at 10 times the final desired concentrations in the agar.

  • Melt the agar medium and cool it to 48-50°C in a water bath.

  • For each desired concentration, add 2 mL of the corresponding this compound working solution to 18 mL of molten agar to create a 1:10 dilution. Mix thoroughly but gently to avoid bubbles.

  • Immediately pour the agar mixture into sterile petri dishes and allow them to solidify at room temperature.

  • Prepare a drug-free control plate containing only the agar medium.

C. Inoculation and Incubation

  • Prepare the inoculum as described previously, adjusted to a turbidity of 0.5 McFarland standard.

  • Spot-inoculate a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate. Multiple strains can be tested on a single plate.

  • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

D. Interpretation of Results

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface. The growth control plate should show confluent growth.

Diagrams

MIC_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO/Ethanol) serial_dilution Perform 2-fold serial dilutions of this compound stock->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial/fungal suspension inoculum->inoculate plate_prep Prepare 96-well plate with broth plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate plate (16-48h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

MIC_Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_analysis Inoculation & Analysis stock Prepare this compound Stock Solution mix Mix this compound with Agar stock->mix agar Prepare Molten Agar agar->mix inoculum Prepare Standardized Inoculum spot Spot Inoculate Plates inoculum->spot pour Pour Plates mix->pour pour->spot incubate Incubate Plates spot->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution MIC Assay.

Important Considerations for this compound MIC Testing

  • Solvent Effects : Since DMSO or ethanol is used to dissolve this compound, it is crucial to ensure that the final concentration of the solvent in the test wells is not inhibitory to the test microorganism. A solvent toxicity control (wells with the highest concentration of solvent used, without this compound) should be included.

  • pH of the Medium : The activity of fatty acids can be pH-dependent. The use of buffered media such as MOPS-buffered RPMI-1640 for fungi is important to maintain a stable pH.

  • Binding to Plastic : Fatty acids can be hydrophobic and may bind to the surface of standard polystyrene microtiter plates. While not explicitly detailed for this compound, for some hydrophobic compounds, the use of low-binding plates or the addition of non-ionic surfactants like Tween 80 has been explored. However, Tween 80 can also affect bacterial growth and the efficacy of some antimicrobials, so its use should be validated and standardized.[12][13][14][15][16]

  • Quality Control : Always include appropriate quality control strains with known MIC values for standard antimicrobial agents to ensure the validity of the experimental run.

References

In Vitro Cytotoxicity Assessment of Undecanoic Acid on Mammalian Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanoic acid, a medium-chain saturated fatty acid, has garnered interest for its potential therapeutic applications, including its cytotoxic effects on cancer cells. Understanding the in vitro cytotoxicity profile of this compound against various mammalian cell lines is crucial for evaluating its potential as an anti-cancer agent and for assessing its safety profile concerning normal tissues. These application notes provide a comprehensive overview of the cytotoxic effects of this compound, detailing its mechanism of action and providing standardized protocols for its assessment.

A novel formulation of undecylenic acid (an unsaturated form of this compound) compounded with L-Arginine, known as GS-1, has shown to induce concentration-dependent tumor cell death, with undecylenic acid being the cytotoxic component.[1][2][3][4][5][6] This formulation enhances the solubility of the fatty acid, facilitating its study in aqueous cell culture media.[4]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound and its formulation (GS-1) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%. The available IC50 values are summarized in the table below.

Cell LineCell TypeCompoundIncubation Time (h)IC50 (µM)Reference
HeLaHuman Cervical AdenocarcinomaUndecylenic Acid2448.65[3]
A549Human Lung CarcinomaUndecylenic Acid2484.21[3]
MCF-7Human Breast AdenocarcinomaUndecylenic Acid2489.09[3]
HeLaHuman Cervical AdenocarcinomaGS-124Approx. 100-200[5][6]
A549Human Lung CarcinomaGS-124Approx. 200-400[5][6]
JurkatHuman T-cell LeukemiaGS-124Approx. 50-100[5][6]
U937Human Histiocytic LymphomaGS-124Approx. 50-100[5][6]
HUVECHuman Umbilical Vein EndothelialGS-124Cytotoxic[6]

Note: The IC50 values for GS-1 are estimated from graphical data presented in the cited literature. The cytotoxicity observed in HUVEC cells suggests a potential lack of tumor cell specificity in vitro.[6]

Mechanism of Action

This compound induces cytotoxicity in mammalian cells, particularly cancer cells, primarily through the induction of apoptosis.[1][4] The proposed mechanism involves a multi-step process initiated by the uptake of the fatty acid into the cell, leading to mitochondrial dysfunction and the activation of the caspase cascade.

Key Signaling Pathways:
  • Cellular Uptake via FATP2: this compound enters the cell facilitated by Fatty Acid Transport Protein 2 (FATP2).[1][6] FATP2 is a transmembrane protein that mediates the uptake of long-chain and very-long-chain fatty acids. Its expression is often upregulated in cancer cells.[6]

  • Mitochondrial Dysfunction: Following its uptake, this compound disrupts mitochondrial function. A key event is the reduction of the mitochondrial membrane potential (ΔΨm).[1][4] This depolarization of the mitochondrial membrane is a critical early step in the intrinsic apoptotic pathway.

  • Apoptosis Induction: The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This triggers a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been observed in response to this compound treatment.[4] While not definitively shown for this compound, this process often involves the release of cytochrome c and the regulation by Bcl-2 family proteins.[7]

  • Potential Role of Reactive Oxygen Species (ROS): A study on a derivative of this compound, ω-hydroxyundec-9-enoic acid, has implicated the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress in the apoptotic process.[7] While the direct role of ROS in this compound-induced cytotoxicity is yet to be fully elucidated, it represents a potential parallel or downstream signaling event.

G cluster_extracellular Extracellular Space cluster_cell Mammalian Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Undecanoic_Acid_ext This compound FATP2 FATP2 Undecanoic_Acid_ext->FATP2 Uptake Undecanoic_Acid_int This compound FATP2->Undecanoic_Acid_int MMP_Loss Reduced Mitochondrial Membrane Potential (ΔΨm) Undecanoic_Acid_int->MMP_Loss Disruption of Mitochondrial Function Caspase_Cascade Caspase Cascade (Caspase-3, -7) Apoptosis Apoptosis Caspase_Cascade->Apoptosis MMP_Loss->Caspase_Cascade Initiation of Intrinsic Pathway

Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (and a suitable vehicle, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

G A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for MTT cytotoxicity assay.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment with this compound for the desired time, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay utilizes a fluorescent dye, such as JC-1, that exhibits a potential-dependent accumulation in mitochondria.

Materials:

  • Treated and control cells

  • JC-1 dye solution

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Culture cells in appropriate plates or dishes and treat with this compound as previously described.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with medium containing JC-1 (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

    • Flow Cytometry: Harvest and wash the cells as described for the Annexin V assay. Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

G A Protein Extraction & Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

General workflow for Western blot analysis.

Conclusion

The in vitro assessment of this compound reveals a pro-apoptotic mechanism of cytotoxicity in various mammalian cancer cell lines. The process appears to be initiated by cellular uptake via FATP2, leading to a reduction in mitochondrial membrane potential and subsequent activation of the caspase cascade. The provided protocols offer a standardized approach for researchers to further investigate the cytotoxic properties of this compound and its potential as a therapeutic agent. Further studies are warranted to establish a broader cytotoxicity profile, including a wider range of normal cell lines, to better understand its therapeutic index.

References

Application Notes and Protocols: Undecanoic Acid as a Quorum Sensing and Biofilm Inhibitor in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling process that regulates virulence, biofilm formation, and antibiotic resistance in a wide range of pathogenic bacteria. The inhibition of QS pathways represents a promising anti-virulence strategy that can disarm pathogens without exerting selective pressure for the development of resistance. Undecanoic acid, an 11-carbon saturated fatty acid, has emerged as a molecule of interest for its ability to interfere with bacterial biofilms. While direct evidence of its mechanism as a quorum sensing inhibitor in key clinical pathogens like Pseudomonas aeruginosa and Staphylococcus aureus is still developing, its impact on biofilm formation and related signaling pathways in other bacterial species has been documented.

This document provides a summary of the current research, quantitative data, and detailed protocols for evaluating the potential of this compound as a quorum sensing and biofilm inhibitor.

Mechanism of Action and Known Bacterial Targets

This compound's primary reported antibacterial activity is the inhibition of biofilm formation. The direct molecular targets within the core quorum sensing signal transduction pathways are still under investigation for many key pathogens. However, studies on this compound and structurally related fatty acids provide insights into its potential mechanisms.

  • Vibrio harveyi : In the marine bacterium Vibrio harveyi, this compound, in synergy with auxins, has been shown to down-regulate the expression of master quorum sensing regulatory genes, including luxO, luxQ, luxR, and luxS.[1][2] This indicates a clear interference with the QS signaling cascade.

  • Escherichia coli : In E. coli, this compound has been found to inhibit persister cell formation and biofilm formation without exhibiting direct antimicrobial activity.[3][4][5]

  • Staphylococcus aureus : this compound has demonstrated the ability to inhibit biofilm formation in S. aureus.[6][7] While the direct mechanism on the Accessory Gene Regulator (agr) system is not fully elucidated for this compound, other fatty acids, such as petroselinic acid, have been shown to repress the expression of the QS regulator agrA and its effector molecule, RNAIII.[6][7]

  • Pseudomonas aeruginosa : Direct evidence for this compound's inhibition of the las, rhl, or pqs quorum sensing systems is limited. However, a closely related molecule, 10-undecenoic acid, has been shown to inhibit the LasI/LasR QS system.[8] This suggests that C11 fatty acids may have the potential to interact with QS components in P. aeruginosa.

Data Presentation: Quantitative Efficacy of this compound and Related Compounds

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its close structural analog, 10-undecenoic acid.

Compound Bacterial Species Assay Type Parameter Value Notes
This compoundVibrio harveyiPlanktonic GrowthMIC20 µg/mL[2]
This compound + Auxins (IAA or IBA)Vibrio harveyiBiofilm InhibitionFIC10 µg/mL (UA) + 30 µg/mL (Auxin)Synergistic effect.[1][2]
This compoundStaphylococcus aureusBiofilm Inhibition% Inhibition>50% at 100 µg/mL[6]
This compoundStaphylococcus aureusPlanktonic GrowthMIC200 µg/mL[6]
10-Undecenoic AcidPseudomonas aeruginosaQS Inhibition (LasI/LasR)% Inhibition10-54%Concentration range of 15.625-250 µg/mL.[8]
10-Undecenoic AcidBacillus subtilisQS Inhibition (LuxS/AI-2)% Inhibition36-64%Concentration range of 12.5-50 µg/mL.[8]

MIC: Minimum Inhibitory Concentration; FIC: Fractional Inhibitory Concentration

Signaling Pathway Diagrams

The following diagrams illustrate the canonical quorum sensing pathways in Pseudomonas aeruginosa and Staphylococcus aureus, which are potential targets for inhibitors like this compound.

Pseudomonas_Quorum_Sensing cluster_las Las System (Early Stage) cluster_rhl Rhl System (Late Stage) LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 Synthesizes LasR LasR LasR_AHL LasR-AHL Complex LasR->LasR_AHL AHL_3O_C12->LasR Binds to Virulence_Las Virulence Genes (e.g., lasB, aprA) LasR_AHL->Virulence_Las Activates RhlR RhlR LasR_AHL->RhlR Activates rhlR expression RhlI RhlI LasR_AHL->RhlI Activates rhlI expression RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes AHL_C4->RhlR Binds to Virulence_Rhl Virulence Genes (e.g., rhlAB, pyocyanin) RhlR_AHL->Virulence_Rhl Activates

Caption: Hierarchical Las and Rhl quorum sensing systems in Pseudomonas aeruginosa.

Staphylococcus_Quorum_Sensing cluster_agr Accessory Gene Regulator (Agr) System AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase) AgrD->AgrB Processed by AIP AIP (Autoinducing Peptide) AgrB->AIP Exports AgrC AgrC (Sensor Kinase) AIP->AgrC Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates AgrA_P Phosphorylated AgrA AgrA->AgrA_P RNAIII RNAIII (Effector Molecule) AgrA_P->RNAIII Induces Transcription Virulence Virulence Factors (e.g., hla, psms) RNAIII->Virulence Regulates

Caption: The Agr quorum sensing system in Staphylococcus aureus.

Experimental Protocols

The following protocols are designed to assess the anti-quorum sensing and anti-biofilm properties of this compound. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) to ensure that subsequent assays are performed at sub-MIC concentrations, where the observed effects are likely due to interference with signaling rather than bactericidal or bacteriostatic activity.

Protocol 1: Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions. A stock solution in an organic solvent is required.

  • Materials :

  • Procedure :

    • Weigh the desired amount of this compound in a sterile tube.

    • Dissolve the this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-25 mg/mL).[9]

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C.

    • Note : When adding to aqueous culture media, ensure the final concentration of the solvent (DMSO or ethanol) is non-inhibitory to the bacteria (typically ≤1% v/v). Run a solvent-only control in all experiments.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

MIC_Workflow start Overnight Bacterial Culture step1 Dilute Culture to 0.5 McFarland start->step1 step3 Inoculate Wells with Diluted Bacteria step1->step3 step2 Prepare Serial Dilutions of this compound in 96-well Plate step2->step3 step4 Incubate at 37°C for 18-24 hours step3->step4 step5 Visually Inspect for Turbidity (Growth) step4->step5 end Determine MIC (Lowest concentration with no growth) step5->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Materials :

    • 96-well microtiter plate

    • Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)

    • Appropriate growth medium (e.g., Luria-Bertani Broth, Tryptic Soy Broth)

    • This compound stock solution

    • Spectrophotometer

  • Procedure :

    • Add 100 µL of growth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Prepare an overnight bacterial culture and adjust its turbidity to 0.5 McFarland standard. Further dilute this suspension as required by standard microbiology protocols (e.g., 1:100).

    • Inoculate each well with the diluted bacterial suspension to a final volume of 200 µL. Include positive (bacteria, no compound) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 3: Crystal Violet Biofilm Inhibition Assay

This assay quantifies the effect of this compound on the formation of bacterial biofilms.

  • Materials :

    • 96-well flat-bottom microtiter plate

    • Overnight bacterial culture

    • Growth medium

    • This compound stock solution (at sub-MIC concentrations)

    • 0.1% Crystal Violet solution

    • 30% Acetic Acid or 95% Ethanol

    • Plate reader

  • Procedure :

    • In a 96-well plate, add 100 µL of bacterial culture (adjusted to an initial OD600 of ~0.05) to wells containing 100 µL of growth medium with various sub-MIC concentrations of this compound.

    • Include a positive control (bacteria + medium + solvent) and a negative control (medium only).

    • Incubate the plate under static conditions at 37°C for 24-48 hours.

    • Discard the planktonic cells by gently inverting and tapping the plate. Wash the wells three times with sterile phosphate-buffered saline (PBS) or water to remove loosely attached cells.

    • Air-dry the plate. Add 125 µL of 0.1% crystal violet to each well and stain for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells again with water until the negative control wells are colorless.

    • Dry the plate completely. Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Quantify the biofilm formation by measuring the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of biofilm inhibition relative to the untreated positive control.

Protocol 4: Pyocyanin (B1662382) Inhibition Assay (P. aeruginosa)

This protocol measures the inhibition of pyocyanin, a blue-green, QS-regulated virulence factor produced by P. aeruginosa.

  • Materials :

    • P. aeruginosa strain (e.g., PA14 or PAO1)

    • Glycerol Alanine Medium or King's A Broth

    • This compound stock solution (at sub-MIC concentrations)

    • Chloroform (B151607)

    • 0.2 N HCl

    • Spectrophotometer

  • Procedure :

    • Inoculate 5 mL of growth medium containing various sub-MIC concentrations of this compound with an overnight culture of P. aeruginosa. Include a solvent control.

    • Incubate the cultures for 24-48 hours at 37°C with shaking.

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Centrifuge the cultures to pellet the cells.

    • To 3 mL of the cell-free supernatant, add 1.5 mL of chloroform and vortex vigorously.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

    • Transfer 1 mL of the blue chloroform layer to a new tube and add 0.5 mL of 0.2 N HCl. Vortex again. The pyocyanin will move to the upper aqueous layer and turn pink.

    • Measure the absorbance of the pink (top) layer at 520 nm.

    • Calculate the pyocyanin concentration (µg/mL) using the formula: OD520 × 17.072.[10]

    • Normalize the pyocyanin concentration to the bacterial growth (OD600) and calculate the percentage of inhibition.

Protocol 5: Violacein (B1683560) Inhibition Assay (Chromobacterium violaceum)

This assay uses the biosensor strain C. violaceum, which produces a purple pigment (violacein) under the control of QS. Inhibition of this pigment at sub-MIC concentrations indicates potential QS interference.

  • Materials :

    • Chromobacterium violaceum (e.g., ATCC 12472)

    • Luria-Bertani (LB) broth

    • This compound stock solution (at sub-MIC concentrations)

    • 96-well plate or culture tubes

    • Ethanol or DMSO

    • Plate reader or spectrophotometer

  • Procedure :

    • Inoculate LB broth containing various sub-MIC concentrations of this compound with an overnight culture of C. violaceum.

    • Incubate at 30°C for 24 hours with shaking.

    • Measure the OD600 to assess bacterial growth.

    • To quantify violacein, centrifuge 1 mL of each culture. Discard the supernatant.

    • Add 1 mL of DMSO or ethanol to the pellet and vortex vigorously to lyse the cells and solubilize the purple pigment.

    • Centrifuge again to pellet cell debris.

    • Transfer the supernatant to a new cuvette or a 96-well plate and measure the absorbance at 585 nm.

    • Normalize the violacein production (OD585) to cell growth (OD600) and calculate the percentage of inhibition compared to the control.

Logical Relationships and Potential Mechanisms

Undecanoic_Acid_MoA cluster_confirmed Confirmed Effects cluster_potential Potential Mechanisms (Inferred from Related Fatty Acids) UA This compound Vibrio Vibrio harveyi UA->Vibrio Inhibits QS Ecoli E. coli UA->Ecoli Inhibits Biofilm Saureus_biofilm S. aureus UA->Saureus_biofilm Inhibits Biofilm Paeruginosa P. aeruginosa UA->Paeruginosa Potential Target Saureus_qs S. aureus UA->Saureus_qs Potential Target QS_Vibrio Down-regulation of luxO, luxQ, luxR, luxS Vibrio->QS_Vibrio Biofilm_Ecoli Inhibition of Biofilm Formation Ecoli->Biofilm_Ecoli Biofilm_Saureus Inhibition of Biofilm Formation Saureus_biofilm->Biofilm_Saureus QS_Paeruginosa Interference with LasR/RhlR systems (based on 10-undecenoic acid) Paeruginosa->QS_Paeruginosa QS_Saureus Down-regulation of agrA and RNAIII (based on petroselinic acid) Saureus_qs->QS_Saureus

Caption: Confirmed and potential inhibitory activities of this compound.

Conclusion

This compound demonstrates clear efficacy as a biofilm inhibitor against several bacterial species. Its confirmed role in down-regulating core quorum sensing genes in Vibrio harveyi provides a strong foundation for its classification as a quorum sensing inhibitor. While its direct impact on the primary QS systems of P. aeruginosa and S. aureus requires further dedicated research, the activity of structurally similar fatty acids suggests that this is a promising avenue of investigation. The protocols provided herein offer a standardized framework for researchers to further elucidate the mechanisms of this compound and evaluate its potential as a novel anti-virulence agent in the fight against bacterial infections.

References

Application Notes and Protocols for the Use of Undecanoic Acid as an Internal Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in lipidomics, food science, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. However, the inherent polarity and low volatility of free fatty acids can lead to poor chromatographic performance and inaccurate quantification.[1][2][3] To overcome these challenges, a multi-step sample preparation protocol is employed, which includes extraction, derivatization, and the use of an internal standard.

Undecanoic acid (C11:0), an odd-chain saturated fatty acid, is an ideal internal standard for fatty acid analysis.[4][5] Since most naturally occurring fatty acids in biological samples are even-chained, this compound is typically present in negligible amounts, minimizing interference with the analytes of interest. Its chemical properties are similar to other saturated fatty acids, ensuring that it behaves comparably during extraction and derivatization, thus effectively correcting for sample loss and analytical variability. For enhanced accuracy, especially in mass spectrometry-based methods, a stable isotope-labeled version, such as Undecanoic-11,11,11-d3 Acid, can be utilized.[6]

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of fatty acids in biological matrices using GC-MS.

Experimental Protocols

A generalized workflow for fatty acid analysis using this compound as an internal standard involves lipid extraction, saponification (for total fatty acids), derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Reagents and Materials
  • This compound or Undecanoic-11,11,11-d3 Acid solution (e.g., 1 mg/mL in methanol)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Hexane (B92381)

  • Sodium chloride (NaCl) solution, saturated

  • Potassium hydroxide (B78521) (KOH) in methanol (2 M)

  • Hydrochloric acid (HCl), concentrated or 8.3 M[7]

  • Boron trifluoride (BF₃) in methanol (12-14%)[2][3] or 7% BF₃ in methanol[7]

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Pyrogallol[7]

  • Ethyl ether[7]

  • Petroleum ether[7]

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., SP-2560, HP-5MS)[4][8]

Sample Preparation and Lipid Extraction
  • Sample Collection and Homogenization: Collect biological samples (e.g., plasma, tissue, cells) and homogenize as required. For tissue samples, use a known amount (e.g., 10 mg of tissue homogenate).[6] For liquid samples, use a known volume (e.g., 100 µL of plasma).[6]

  • Internal Standard Spiking: To a known amount of the sample, add a precise volume of the this compound internal standard solution. For example, add 10 µL of a 10 µg/mL solution.[6] For meat by-products, 2 mL of a 5 mg/mL solution of this compound in chloroform can be used for a 1 g sample.[7]

  • Lipid Extraction (Folch Method):

    • Add a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex thoroughly for 1-2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean tube.

    • Dry the extracted lipids under a stream of nitrogen.

Saponification (for Total Fatty Acid Analysis)

This step is necessary to release fatty acids from glycerolipids.

  • To the dried lipid extract, add a methanolic potassium hydroxide solution (e.g., 1 mL of 2 M KOH in methanol).[9]

  • Incubate at a controlled temperature (e.g., 70°C for 2 minutes) to facilitate the saponification process.[9]

  • Cool the sample to room temperature.

  • Acidify the sample by adding HCl to protonate the fatty acid salts, making them extractable into an organic solvent.[6]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is crucial for increasing the volatility of fatty acids for GC analysis.[1][2] The most common method is acid-catalyzed esterification.

  • Acid-Catalyzed Methylation using BF₃-Methanol:

    • To the dried fatty acid sample, add 2 mL of 12% w/w BCl₃-methanol or 7% BF₃ in methanol.[2][7]

    • Heat the sample at 60°C for 5-10 minutes or at 100°C for 45 minutes.[2][7]

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane, then shake the vessel to extract the FAMEs into the hexane layer.[2]

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction to maximize recovery.

    • Dry the pooled hexane extracts over anhydrous sodium sulfate.

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1 µL of the FAMEs extract into the GC-MS system. A splitless injection is often used to maximize sensitivity.[8]

  • Chromatographic Separation: Use a suitable capillary column to separate the FAMEs. A common choice is a polar column like a BPX70 or a high-resolution column like an SP-2560.[4][6]

    • Example GC Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 15°C/min.

      • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.

      • Ramp 3: Increase to 320°C at 20°C/min, hold for 12 minutes.[8]

  • Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.[6]

Data Analysis and Quantification
  • Identify the peaks corresponding to the individual fatty acid methyl esters and the this compound methyl ester internal standard by comparing their retention times and mass spectra with known standards.[7]

  • Calculate the peak area for each analyte and the internal standard.

  • Determine the concentration of each fatty acid by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.[6]

  • This ratio is then compared to a calibration curve generated using known concentrations of fatty acid standards and a constant concentration of the internal standard to determine the absolute concentration of each fatty acid in the original sample.[6][7]

Data Presentation

Quantitative data from validation studies are crucial for assessing the performance of the analytical method. The following tables summarize key validation parameters.

Table 1: Linearity of Fatty Acid Standards

This table presents the coefficient of determination (R²) for the calibration curves of various fatty acid standards, indicating the linearity of the method.[7]

Fatty AcidCarbon NumberCalibration Curve EquationR² Value
Myristic acidC14:0y = 0.0021x + 0.00110.9997
Palmitic acidC16:0y = 0.0022x + 0.00130.9998
Stearic acidC18:0y = 0.0023x - 0.00160.9999
Oleic acidC18:1n9cy = 0.0023x - 0.00150.9999
Linoleic acidC18:2n6cy = 0.0023x - 0.00090.9999
α-Linolenic acidC18:3n3y = 0.0024x - 0.00110.9999
Arachidonic acidC20:4n6y = 0.0025x - 0.00080.9999
Eicosapentaenoic acidC20:5n3y = 0.0026x - 0.00030.9999
Docosahexaenoic acidC22:6n3y = 0.0027x + 0.00010.9999

Data adapted from a study validating an AOAC method for fatty acid analysis in meat by-products.[7]

Table 2: Accuracy and Recovery

This table shows the recovery percentages for various fatty acids from a standard reference material (SRM 2384), demonstrating the accuracy of the analytical method.[7] The acceptable range for recovery as recommended by AOAC is 80-115%.[7]

Fatty AcidCarbon NumberReference Value ( g/100g )Analysis Value ( g/100g )Recovery (%)
Myristic acidC14:02.68 ± 0.102.61 ± 0.0297.39
Palmitic acidC16:023.1 ± 0.322.8 ± 0.198.70
Stearic acidC18:011.2 ± 0.211.1 ± 0.199.11
Oleic acidC18:1n9c37.7 ± 0.437.8 ± 0.1100.27
Linoleic acidC18:2n6c16.5 ± 0.216.6 ± 0.1100.61
α-Linolenic acidC18:3n30.72 ± 0.040.73 ± 0.01101.39

Data adapted from a study validating an AOAC method for fatty acid analysis in meat by-products.[7]

Visualizations

Experimental Workflow

The overall process from sample preparation to GC-MS analysis follows a structured workflow to ensure accurate and reproducible results.[1]

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Saponify Saponification (optional) (for Total Fatty Acids) Extract->Saponify Derivatize Esterification to FAMEs (e.g., BF3-Methanol) Saponify->Derivatize Extract_FAMEs FAME Extraction (e.g., with Hexane) Derivatize->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Chemical Derivatization Pathway

The fundamental chemical reaction for converting a fatty acid to its corresponding methyl ester in the presence of an acid catalyst and methanol is an esterification reaction.[1]

esterification_pathway FattyAcid Fatty Acid (e.g., this compound) Protonated Protonated Carbonyl Intermediate FattyAcid->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Methanol Methanol (CH3OH) Methanol->Tetrahedral FAME Fatty Acid Methyl Ester (e.g., Methyl Undecanoate) Tetrahedral->FAME - H2O, -H+ Water Water (H2O) Catalyst Acid Catalyst (e.g., BF3, HCl) Catalyst->Protonated

Caption: Acid-catalyzed esterification of a fatty acid.

References

Undecanoic Acid: A Versatile Tool for Elucidating Fungal Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies and a deeper understanding of the mechanisms fungi employ to evade treatment. Undecanoic acid, a saturated fatty acid, has long been recognized for its antifungal properties. Its multifaceted mechanism of action, targeting the fungal cell membrane, inducing oxidative stress, and altering gene expression, makes it a valuable tool for studying fungal physiology and resistance. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate fungal resistance mechanisms, particularly in pathogenic fungi such as Candida species and Trichophyton rubrum.

Mechanism of Action of this compound

This compound exerts its antifungal activity through a combination of mechanisms, making it a robust tool to probe for a variety of resistance strategies. Its primary modes of action include:

  • Disruption of Cell Membrane Integrity: this compound integrates into the fungal cell membrane, leading to increased permeability and disruption of essential functions. A key target within the membrane is the ergosterol (B1671047) biosynthetic pathway. By interfering with ergosterol synthesis, this compound compromises the structural and functional stability of the fungal cell membrane.[1][2]

  • Induction of Oxidative Stress: Treatment with this compound leads to the generation of reactive oxygen species (ROS) within the fungal cell.[1][3] This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

  • Modulation of Gene Expression: this compound significantly alters the expression of genes involved in crucial cellular processes.[2][4] These include genes related to cell wall maintenance, lipid metabolism, energy metabolism, and cellular detoxification.[1][2]

  • Inhibition of Virulence Factors: this compound has been shown to inhibit key virulence factors in pathogenic fungi. In Candida albicans, it inhibits the morphological transition from yeast to hyphal form, a critical step for tissue invasion and biofilm formation.[5][6] It also reduces the production of secreted hydrolytic enzymes like proteases and lipases.[5]

Fungal Resistance to this compound

Studying fungal responses to this compound can reveal novel resistance mechanisms. Known resistance strategies include:

  • Alterations in Cell Wall and Membrane Composition: Fungi can adapt to this compound by modifying the composition of their cell wall and membrane to reduce drug penetration or mitigate its disruptive effects.

  • Efflux Pump Overexpression: Increased expression of efflux pumps can actively transport this compound out of the cell, lowering its intracellular concentration.

  • Metabolic Adaptations: Fungi may alter their metabolic pathways to detoxify this compound or to compensate for the metabolic disruptions it causes. For instance, resistance in Trichophyton rubrum has been associated with reduced activity of secreted keratinolytic proteases and is dependent on the available carbon source.[7]

  • Genetic and Chromosomal Alterations: In Candida albicans, sensitivity to this compound has been linked to the presence of an extra copy of chromosome 7 (trisomy), suggesting that chromosomal rearrangements can play a role in resistance.[8]

Data Presentation

Table 1: Antifungal Susceptibility to this compound
Fungal SpeciesStrainMIC (µg/mL)Reference
Trichophyton rubrumWild Type30[9]
Trichophyton rubrumResistant Mutant120[9]
Candida albicansDAY185100-200[10]
Candida albicansATCC 10231100-200[10]
Table 2: Biofilm Inhibition by this compound against Candida spp.
Fungal SpeciesStrainBiofilm Inhibitory Concentration (BIC) (µg/mL)% Biofilm Inhibition at BICReference
Candida albicansATCC2075-91[11]
Candida albicansMTCC2075-91[11]
Candida glabrataMTCC4075-91[11]
Candida tropicalisMTCC80>80[11]
C. albicansClinical Isolate CA14075-91[11]
C. albicansClinical Isolate CA22075-91[11]
C. albicansClinical Isolate CA34075-91[11]
C. albicansClinical Isolate CA44075-91[11]
C. tropicalisClinical Isolate CT180>80[11]
C. tropicalisClinical Isolate CT280>80[11]
C. tropicalisClinical Isolate CT380>80[11]
Table 3: Effect of this compound on Gene Expression in Trichophyton rubrum
Gene CategoryGeneLog2 Fold Change (3h)Log2 Fold Change (12h)Reference
Lipid MetabolismTERG_016482.51.8[4]
Amino Acid MetabolismTERG_04751-2.1-2.8[4]
TransportTERG_004583.12.7[4]
Oxidative StressTERG_089692.21.5[4][12]
Glyoxylate CycleTERG_034501.91.2[4]
Proteolysis/PathogenesisTERG_05626-3.2-4.5[4][12]

Mandatory Visualizations

G cluster_0 This compound Treatment cluster_1 Fungal Cell UDA This compound Membrane Cell Membrane Disruption UDA->Membrane OxidativeStress Increased ROS Production (Oxidative Stress) UDA->OxidativeStress GeneExpression Altered Gene Expression UDA->GeneExpression Ergosterol Ergosterol Synthesis Inhibition Membrane->Ergosterol CellDeath Fungal Cell Death Membrane->CellDeath OxidativeStress->CellDeath Virulence Inhibition of Virulence Factors (e.g., Hyphal formation) GeneExpression->Virulence GeneExpression->CellDeath Virulence->CellDeath

Caption: Mechanism of action of this compound against fungal cells.

G cluster_0 Experimental Workflow Start Start: Fungal Isolate MIC Determine MIC and BIC Start->MIC Biofilm Biofilm Formation/ Eradication Assay MIC->Biofilm Ergosterol Ergosterol Quantification MIC->Ergosterol RNAseq RNA-Seq Analysis MIC->RNAseq Resistance Characterize Resistance Mechanisms Biofilm->Resistance Ergosterol->Resistance RNAseq->Resistance

Caption: Workflow for studying fungal resistance with this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate of interest

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an SDA plate for 24-48 hours (or until sufficient growth is observed).

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth, as determined by visual inspection or by reading the absorbance at a specific wavelength (e.g., 600 nm).

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify biofilm biomass.

Materials:

  • This compound

  • Appropriate growth medium for biofilm formation (e.g., Spider medium for Candida)

  • 96-well flat-bottom microtiter plates

  • Fungal isolate of interest

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or 33% glacial acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Prepare a fungal suspension of ~10^7 cells/mL in the appropriate biofilm growth medium.[13]

  • Biofilm Formation:

    • Add 100 µL of the fungal inoculum to the wells of a 96-well plate.

    • Add 100 µL of the medium containing serial dilutions of this compound to the wells. Include a no-drug control.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • After incubation, carefully remove the planktonic cells by washing the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]

    • Remove the crystal violet solution and wash the plate thoroughly with sterile distilled water.

    • Air dry the plate.

    • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.[15]

    • Read the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Protocol 3: Ergosterol Quantification

This protocol allows for the quantification of a key component of the fungal cell membrane.

Materials:

  • Fungal culture treated with this compound

  • Methanol (B129727)

  • Chloroform

  • Potassium hydroxide (B78521) (KOH)

  • Isopropanol

  • Ergosterol standard

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation:

    • Harvest fungal cells from liquid culture by centrifugation.

    • Wash the cell pellet with sterile water and lyophilize or determine the dry weight.

  • Ergosterol Extraction (adapted from[16]):

    • To approximately 300 mg of dried fungal biomass, add 3 mL of a 2:1 chloroform:methanol solution.[16]

    • Sonicate for 30 minutes at 50°C.

    • Incubate at room temperature for 18 hours.

    • Sonicate again at 50°C for 20 minutes and then centrifuge.

    • Collect the supernatant.

  • Saponification:

    • Add an equal volume of 10% (w/v) KOH in methanol to the extract.

    • Incubate at 80°C for 30 minutes.

  • Purification:

    • Allow the mixture to cool, then add 1 mL of water and vortex.

    • Perform a liquid-liquid extraction with a non-polar solvent like n-hexane or isopropanol.

    • Collect the organic phase and evaporate to dryness.

  • HPLC Analysis:

    • Resuspend the dried extract in a known volume of isopropanol.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Detect ergosterol by its absorbance at 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with a pure ergosterol standard.[17]

Protocol 4: RNA Sequencing and Analysis

This protocol outlines the general steps for analyzing changes in gene expression in response to this compound.

Materials:

  • Fungal culture treated with this compound

  • RNA extraction kit suitable for fungi (e.g., with mechanical lysis)

  • DNase I

  • RNA quantification and quality assessment tools (e.g., NanoDrop, Bioanalyzer)

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • RNA Extraction:

    • Harvest fungal cells at different time points after this compound treatment (e.g., 3 and 12 hours).[4]

    • Immediately freeze the cells in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a suitable kit, including a mechanical disruption step (e.g., bead beating) to break the fungal cell wall.

  • RNA Quality Control:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quantity and quality of the RNA using a spectrophotometer and an automated electrophoresis system to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the high-quality RNA samples according to the manufacturer's protocol for the chosen NGS platform.

    • Perform sequencing to generate raw sequencing reads.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads and trim adapter sequences.

    • Align the reads to the reference genome of the fungal species.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

    • Perform functional enrichment analysis (e.g., Gene Ontology) to identify the biological processes and pathways affected by this compound.

Conclusion

This compound serves as a powerful and versatile tool for investigating the complex mechanisms of fungal resistance. Its well-characterized, multi-pronged attack on fungal cells allows researchers to probe for a wide range of adaptive responses. The protocols provided herein offer a comprehensive framework for utilizing this compound to identify and characterize novel fungal resistance mechanisms, which is essential for the development of new and effective antifungal therapies.

References

Troubleshooting & Optimization

Technical Support Center: Undecanoic Acid Aqueous Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of undecanoic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions like cell culture media?

This compound is a medium-chain fatty acid with a long, 11-carbon hydrophobic tail and a hydrophilic carboxylic acid head. This dual nature makes it poorly soluble in water and aqueous buffers, as the long carbon chain resists interaction with water molecules.[1] This can lead to precipitation when directly added to cell culture media.

Q2: What are the common methods to improve the aqueous solubility of this compound for in vitro experiments?

Common strategies to enhance the solubility of this compound include:

  • Using Co-solvents: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used to first dissolve this compound before diluting it into the aqueous assay medium.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic tail of this compound, forming a water-soluble inclusion complex.[3][4]

  • Salt Formation: Converting this compound to a salt, for example, by reacting it with a base like sodium hydroxide (B78521) or an amino acid like L-arginine, can significantly increase its aqueous solubility.[5][6]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

While DMSO is an effective solvent, it can be toxic to cells at higher concentrations.[7] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.[8] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.

Q4: Can I heat the media to dissolve this compound?

While warming the media to 37°C is recommended when preparing dilutions, excessive heating should be avoided.[8] Temperature shifts can cause other media components, such as proteins and salts, to precipitate.[9]

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Cell Culture Media

This is a common issue known as "crashing out," where the poorly soluble compound precipitates upon rapid dilution in an aqueous environment.[8]

Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the media. Perform a dose-response experiment to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange. Perform a stepwise serial dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing.[8]
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[8]
High Solvent Concentration in Stock A very high concentration of the organic solvent in the final solution can still cause precipitation upon dilution. Keep the final solvent concentration as low as possible, ideally below 0.1% for DMSO.[8]

Issue: Precipitate Forms Over Time in the Incubator

Potential Cause Recommended Solution
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[8] Consider using a different basal media formulation or serum-free media, though the latter can sometimes increase precipitation.
Evaporation of Media Water loss during long-term incubation increases the concentration of all solutes, potentially exceeding the solubility of this compound.[9] Ensure proper humidification of the incubator and use sealed culture plates or flasks.
Cellular Metabolism Changes in pH due to cellular metabolism can affect the solubility of this compound. Monitor the pH of the culture medium and change it more frequently if necessary.
Temperature Fluctuations Repeated temperature changes from opening and closing the incubator can affect compound solubility. Minimize the frequency and duration of door openings.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and the typical working concentrations for co-solvents.

Table 1: Solubility of this compound in Different Solvents

Solvent Solubility Reference
WaterSparingly soluble[1][2]
Ethanol~25 mg/mL[2]
Dimethyl sulfoxide (DMSO)~10 mg/mL[2]
Dimethylformamide (DMF)~25 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]

Table 2: Recommended Final Concentrations of Co-solvents in Cell Culture

Co-solvent Recommended Final Concentration Notes
DMSO< 0.5% (ideally < 0.1%)Can be cytotoxic at higher concentrations. Always use a vehicle control.[8]
Ethanol< 0.5%Can also exhibit cytotoxicity. A vehicle control is essential.

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution in cell culture medium.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound crystalline solid.[2]

    • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.[8]

    • Perform a serial dilution of the high-concentration stock solution into the pre-warmed medium to achieve an intermediate concentration. This gradual reduction in solvent concentration helps prevent precipitation.

  • Prepare Final Working Solution:

    • Add the final intermediate dilution to the pre-warmed cell culture medium to reach the desired final working concentration of this compound.

    • Ensure the final DMSO concentration remains below 0.5% (ideally below 0.1%).

    • Gently mix the final solution before adding it to the cells.

Protocol 2: Solubilization of this compound using β-Cyclodextrins

This method utilizes the ability of β-cyclodextrins to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Prepare a β-Cyclodextrin Solution:

    • Dissolve β-cyclodextrin powder in sterile, deionized water to the desired concentration (e.g., 10 mM).

    • Stir the solution at room temperature until the β-cyclodextrin is completely dissolved.

  • Prepare this compound Stock in Ethanol:

    • Dissolve this compound in 100% ethanol to create a stock solution (e.g., 60 mg/mL).

  • Form the Inclusion Complex:

    • While stirring the β-cyclodextrin solution, slowly add the ethanolic this compound stock solution.

    • Continue stirring the mixture for at least 2 hours at room temperature to allow for the formation of the inclusion complex. A white precipitate of the complex may form.

  • Prepare Final Working Solution:

    • The resulting suspension containing the this compound-β-cyclodextrin complex can be diluted into pre-warmed cell culture medium to achieve the desired final concentration.

Protocol 3: Preparation of a Water-Soluble this compound-L-Arginine Salt

This protocol is adapted from a method used for the closely related undecylenic acid and involves forming a salt with the amino acid L-arginine to improve water solubility.[5][6]

  • Molar Ratio Calculation:

    • Determine the molar amounts of this compound and L-arginine needed. A 1:1 molar ratio is a good starting point.

  • Dissolution:

    • Dissolve the L-arginine in sterile, deionized water.

    • In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Salt Formation:

    • Slowly add the this compound solution to the L-arginine solution while stirring.

    • Continue to stir the mixture at room temperature. The formation of the salt should result in a clear solution as the this compound dissolves in the aqueous phase.

  • Solvent Removal (if necessary):

    • If a significant amount of organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by using a rotary evaporator.

  • Final Preparation:

    • The resulting aqueous solution of the this compound-L-arginine salt can be sterile-filtered and diluted into cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay stock_ua This compound (Solid) solvent Choose Solvent: DMSO, Ethanol, or Cyclodextrin/Arginine Solution stock_ua->solvent Dissolve stock_sol High-Concentration Stock Solution solvent->stock_sol prewarm_media Pre-warm (37°C) Cell Culture Media stock_sol->prewarm_media Add dropwise with mixing serial_dilution Serial Dilution (if using co-solvent) prewarm_media->serial_dilution final_dilution Final Dilution serial_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze signaling_pathway cluster_cell Cellular Response UA This compound FATP2 FATP2 UA->FATP2 Uptake Mito Mitochondria FATP2->Mito Membrane Cell Membrane Caspase Caspase Activation Mito->Caspase Reduces Membrane Potential ROS Oxidative Stress (ROS Production) Mito->ROS Induces Apoptosis Apoptosis Caspase->Apoptosis

References

Technical Support Center: Optimizing Undecanoic Acid in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing undecanoic acid for antifungal assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

Issue: No antifungal activity observed at expected concentrations.

  • Possible Cause 1: Poor Solubility of this compound. this compound is a fatty acid with limited solubility in aqueous solutions, which can prevent it from reaching the target fungi in sufficient concentrations.[1][2][3]

    • Solution: Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] Subsequently, dilute the stock solution in the assay medium to the final desired concentration. Ensure the final solvent concentration is minimal (typically ≤1%) to avoid solvent-induced toxicity to the fungi.[4] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the chosen aqueous buffer.[1]

  • Possible Cause 2: Inappropriate Concentration Range. The effective concentration of this compound is fungus-dependent.

    • Solution: Conduct a pilot dose-response experiment with a broad range of concentrations to determine the minimum inhibitory concentration (MIC) for the specific fungal strain you are investigating.[4]

  • Possible Cause 3: Inactivation by Media Components. Components of the culture medium may interfere with the activity of this compound.

    • Solution: Review the composition of your culture medium. If high concentrations of lipids or proteins are present, consider using a different, less complex medium for the assay.

Issue: High variability in results between experiments.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The density of the fungal inoculum is a critical parameter in susceptibility testing.[4]

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to measure the optical density or a hemocytometer to count the cells to ensure a consistent starting concentration of fungi in each experiment.[4]

  • Possible Cause 2: Non-uniform drug distribution. Due to its hydrophobic nature, this compound may not disperse evenly in the assay medium.

    • Solution: After adding the this compound stock solution to the medium, ensure thorough mixing by vortexing or gentle agitation before dispensing it into the assay plates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against fungi?

A1: this compound exerts its antifungal effects through a multi-faceted approach.[5][6][7] It primarily disrupts the integrity of the fungal cell membrane by integrating into the lipid bilayer, leading to increased permeability and leakage of essential intracellular components.[5] Additionally, it can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] this compound also triggers oxidative stress, leading to cellular damage.[6][8]

Q2: In what solvents can I dissolve this compound and what are the recommended storage conditions?

A2: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] Stock solutions in organic solvents should be stored at -20°C.[1] It is not recommended to store aqueous solutions for more than a day.[1]

Q3: What are the typical effective concentrations of this compound against common fungal pathogens?

A3: The effective concentration of this compound varies depending on the fungal species and the specific assay. For example, against Candida albicans, this compound has been shown to inhibit biofilm formation by more than 75% at a concentration of 2 µg/ml.[9] In another study, concentrations above 3 mM were effective in inhibiting C. albicans biofilm formation.[10]

Q4: Can this compound be used in combination with other antifungal agents?

A4: Yes, this compound has shown potential for use in synergistic therapies.[6][7] For instance, a synergistic interaction has been observed between this compound and quinic acid against Candida spp., which significantly inhibited biofilm formation and other virulence factors.[11]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans100 - 200[9]
Candida spp. (various strains)Not explicitly stated, but used at concentrations from 2.5–160 µg mL-1 for MIC determination[11]

Table 2: Effective Concentrations of this compound for Biofilm Inhibition

Fungal SpeciesEffective Concentration% InhibitionReference
Candida albicans2 µg/mL> 75%[9]
Candida albicans> 3 mMSignificant inhibition[10]
Candida spp. (various strains)5–80 µg mL-1 (tested range)Concentration-dependent[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.5 to 256 µg/mL).

    • Include a drug-free well as a positive control for fungal growth and a medium-only well as a negative control for sterility.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control well.

Protocol 2: Candida albicans Biofilm Inhibition Assay
  • Inoculum Preparation: Grow C. albicans in Sabouraud Dextrose Broth overnight at 37°C. Wash the cells with PBS and resuspend in RPMI 1640 medium, adjusting the cell density to 1 x 10⁷ cells/mL.

  • Assay Procedure:

    • Add 100 µL of the prepared C. albicans suspension to the wells of a 96-well flat-bottom microtiter plate.

    • Add 100 µL of RPMI 1640 medium containing various concentrations of this compound (prepared from a DMSO stock) to the wells. Include a no-drug control.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with distilled water and allow them to dry.

    • Solubilize the stained biofilms by adding 200 µL of 33% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

Visualizations

Antifungal_Mechanism_of_Undecanoic_Acid UDA This compound Membrane Fungal Cell Membrane UDA->Membrane Disrupts Ergosterol Ergosterol Synthesis Inhibition UDA->Ergosterol ROS Reactive Oxygen Species (ROS) Production UDA->ROS Induces Permeability Increased Membrane Permeability Membrane->Permeability Ergosterol->Membrane Weakens Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Mechanism of this compound antifungal action.

MIC_Workflow start Start prep_uda Prepare this compound Stock Solution (in DMSO) start->prep_uda prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum prep_plate Perform Serial Dilutions in 96-well Plate prep_uda->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Lowest Inhibitory Concentration) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Troubleshooting_Logic problem No Antifungal Activity check_sol Check Solubility problem->check_sol check_conc Check Concentration Range problem->check_conc check_media Check Media Components problem->check_media sol_issue Poor Solubility? check_sol->sol_issue conc_issue Concentration Too Low? check_conc->conc_issue media_issue Media Interference? check_media->media_issue sol_solution Use DMSO/Ethanol for Stock sol_issue->sol_solution Yes conc_solution Perform Dose-Response Assay conc_issue->conc_solution Yes media_solution Use Simpler Medium media_issue->media_solution Yes

Caption: Troubleshooting logic for lack of antifungal activity.

References

Technical Support Center: Stability Testing of Undecanoic Acid in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stability testing of undecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the stability of this compound in various research formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a formulation?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: As a carboxylic acid, the pH of the formulation can affect its solubility and potential for salt formation, which can influence stability.[1]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[2][3][4]

  • Light: Exposure to UV radiation can cause photodegradation.[5]

  • Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to oxidative degradation.[6]

  • Excipient Compatibility: Interactions with other ingredients in the formulation can lead to physical or chemical instability.[7][8][9]

Q2: What are the common degradation pathways for this compound?

A2: this compound, a saturated fatty acid, is relatively stable. However, under forced conditions, it can undergo degradation primarily through:

  • Oxidation: This is a common degradation pathway for fatty acids, potentially leading to the formation of shorter-chain fatty acids, aldehydes, or ketones.[6]

  • Photodegradation: UV irradiation can catalyze the degradation of this compound.[5] In some contexts, certain minerals may catalyze this process.[5]

Q3: How can I analyze the stability of this compound in my formulation?

A3: Stability-indicating analytical methods are crucial for accurately quantifying this compound and detecting its degradation products. Commonly used techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for this compound analysis.[10] Derivatization to its methyl ester (methyl undecanoate) is often necessary to improve volatility and thermal stability for GC analysis.[11]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products.[12][13] Due to the lack of a strong chromophore, UV detection can be challenging, and alternative detection methods or derivatization might be required.[14]

Q4: What are some common challenges when formulating with this compound?

A4: Researchers may encounter the following challenges:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in water, which can be a hurdle in developing aqueous formulations.[1][15][16]

  • pH-Dependent Solubility: Its solubility is dependent on pH, being less soluble in acidic conditions and more soluble at higher pH due to salt formation.[1]

  • Excipient Incompatibility: this compound's carboxylic acid group can interact with other excipients, potentially leading to instability.[7]

Troubleshooting Guides

Analytical Method Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) in GC analysis Active sites in the GC column or liner; improper sample vaporization; column overloading.[17]Use a deactivated liner and column. Optimize injector temperature. Dilute the sample or use a split injection.[11]
Irreproducible results in GC-MS Incomplete derivatization; sample degradation in the injector; inconsistent injection volume.Ensure complete conversion to the methyl ester by optimizing the derivatization reaction. Use a lower injector temperature. Check the autosampler for proper function.[18]
Low sensitivity in HPLC-UV This compound lacks a strong chromophore.Consider derivatization with a UV-active agent. Alternatively, use a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
Ghost peaks in chromatogram Contamination from the carrier gas, septum, or previous injections.Use high-purity gases and regularly replace the septum and inlet liner. Ensure adequate run time to elute all components.[11]
Formulation Stability Issues
Problem Possible Cause Suggested Solution
Phase separation in an emulsion Inappropriate emulsifier; insufficient homogenization; changes in pH or temperature affecting stability.Screen different emulsifiers for compatibility and optimal HLB value. Optimize the homogenization process (speed and time). Buffer the formulation to maintain a stable pH.
Crystallization of this compound in a liquid formulation Supersaturation; temperature fluctuations; incompatible solvent system.Determine the solubility of this compound in the formulation at different temperatures. Include a co-solvent or solubilizing agent. Store the formulation at a controlled temperature.
Discoloration or odor change upon storage Oxidative degradation.Incorporate an antioxidant into the formulation. Package the product in an airtight container with an inert headspace (e.g., nitrogen).
Unexpected pH shift during stability study Interaction with excipients; degradation of this compound or other components.Evaluate the compatibility of this compound with all excipients. Identify any degradation products that may be acidic or basic.

Data Presentation

The following tables provide hypothetical data to illustrate how to present stability results for this compound in different formulations under forced degradation conditions.

Table 1: Stability of this compound in a 2% Cream Formulation under Thermal Stress

Storage ConditionTime (Weeks)% this compound Remaining (Assay by HPLC)AppearancepH
25°C / 60% RH0100.0White, homogenous cream5.5
499.8No change5.5
899.5No change5.4
1299.2No change5.4
40°C / 75% RH0100.0White, homogenous cream5.5
498.5No change5.3
897.1Slight yellowing5.2
1295.8Slight yellowing5.1

Table 2: Forced Degradation of this compound in an Aqueous Solution (pH 7.0)

Stress ConditionDuration% this compound Remaining (Assay by GC-MS)Major Degradation Products Identified
Acid Hydrolysis (0.1 M HCl, 60°C)24 hours99.5Not Detected
Alkaline Hydrolysis (0.1 M NaOH, 60°C)24 hours99.2Not Detected
Oxidation (3% H₂O₂, 40°C)8 hours85.3Decanoic acid, Nonanoic acid
Photostability (ICH Q1B)1.2 million lux hours92.1Oxidative degradation products
Thermal (80°C)48 hours96.7Trace oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study.[6][19]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the sample with an equivalent amount of base before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the sample with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C) with and without humidity.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method (e.g., HPLC or GC-MS) to determine the percentage of remaining this compound and to detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a suitable detector (e.g., UV-Vis, CAD, or MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: As this compound has a weak UV chromophore, detection at low wavelengths (e.g., 210 nm) may be used. For higher specificity and sensitivity, a mass spectrometer or a charged aerosol detector is recommended.

  • Sample Preparation: Dilute the formulation with a suitable solvent to an appropriate concentration within the linear range of the method.

  • Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Formulation & Stability Specifications protocol Develop Stability-Indicating Analytical Method start->protocol forced_degradation Perform Forced Degradation Study protocol->forced_degradation storage Place Samples on Stability at Various Conditions (e.g., 25°C/60%RH, 40°C/75%RH) forced_degradation->storage pull Pull Samples at Pre-defined Time Points storage->pull analysis Analyze Samples using Validated Method pull->analysis analysis->pull data_analysis Analyze Data (Assay, Impurities, Physical Properties) analysis->data_analysis report Generate Stability Report data_analysis->report shelf_life Determine Shelf-life and Storage Conditions report->shelf_life

Caption: A general workflow for stability testing of a research formulation.

Degradation_Pathway cluster_oxidation Oxidative Degradation UA This compound (C11H22O2) Oxidants Stress Conditions (e.g., H₂O₂, Light, Heat) Intermediate Peroxy Radical Intermediate Oxidants->Intermediate Initiation Products Degradation Products (e.g., Shorter-chain fatty acids, Aldehydes, Ketones) Intermediate->Products Propagation & Termination

References

addressing common challenges in the quantification of undecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of undecanoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing poor peak shape and low sensitivity when analyzing this compound by GC-MS. What could be the cause?

A1: this compound, like other free fatty acids, is a polar compound, which can lead to poor chromatographic performance on standard nonpolar GC columns. This often results in broad, tailing peaks and, consequently, low sensitivity.

Troubleshooting Steps:

  • Derivatization: The most common solution is to derivatize the this compound to a less polar, more volatile ester form. Fatty acid methyl esters (FAMEs) are a popular choice. This can be achieved using reagents like Boron Trifluoride (BF₃) in methanol (B129727) or by preparing trimethylsilyl (B98337) (TMS) esters.[1][2] Derivatization increases volatility and reduces interactions with active sites in the GC system, leading to sharper peaks and improved sensitivity.[3]

  • Column Choice: Ensure you are using a suitable GC column. A polar column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax) or a specialized fatty acid analysis phase (e.g., BPX70), is recommended for the analysis of FAMEs.[1]

  • Inlet Maintenance: Active sites in the GC inlet liner can also contribute to peak tailing. Ensure the liner is clean and consider using a deactivated liner.

Q2: My LC-MS analysis of this compound suffers from high variability and poor reproducibility. What are the likely causes and solutions?

A2: High variability in LC-MS analysis of this compound often stems from matrix effects and issues with analyte recovery during sample preparation.

Troubleshooting Steps:

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[1] Undecanoic-11,11,11-d3 acid is an excellent choice as it closely mimics the chemical and physical properties of the endogenous this compound, allowing it to compensate for variations in sample preparation and instrument response.[1]

  • Matrix Effects: Biological samples contain numerous endogenous compounds (lipids, proteins, salts) that can interfere with the ionization of this compound, a phenomenon known as ion suppression or enhancement.[4][5]

    • Sample Cleanup: Implement a robust sample preparation protocol to remove interfering matrix components. This can include protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can be effective.

  • Mobile Phase pH: For reversed-phase chromatography, the pH of the mobile phase is critical for ionizable compounds like this compound. To ensure consistent retention and peak shape, the mobile phase pH should be at least 2 units away from the pKa of this compound (approximately 4.8).[7] Using a buffered mobile phase will help maintain a stable pH.[7]

Q3: I am unsure which derivatization reagent to use for my GC-MS analysis of this compound. What are the options and their trade-offs?

A3: The choice of derivatization reagent depends on factors like reaction speed, yield, safety, and the specific requirements of your analysis. Here is a comparison of common methods for converting this compound to its methyl ester:

  • Fischer Esterification (e.g., with BF₃-Methanol): This is a widely used, cost-effective method.[8] However, it is an equilibrium reaction that may require excess alcohol and has relatively long reaction times.[8]

  • Diazomethane (B1218177) Methylation: This method is very fast and typically results in high yields with minimal byproducts.[8] However, diazomethane is highly toxic and explosive, requiring special handling procedures.[8]

  • TMS-Diazomethane: This is a safer alternative to diazomethane and also provides high, often quantitative, yields.[8] The main drawback is the higher cost of the reagent.[8]

  • Silylation (e.g., with BSTFA): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile reagent that can be used to form trimethylsilyl (TMS) esters.[9] It is highly reactive and the byproducts are volatile, which is advantageous for GC analysis.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and a comparison of common derivatization methods.

Table 1: Performance of Internal Standards for Fatty Acid Quantification [1]

Internal Standard TypeExampleAdvantagesDisadvantagesTypical Variation
Stable Isotope-Labeled Undecanoic-11,11,11-d3 Acid Chemically identical to the analyte, co-elutes, and corrects for matrix effects effectively. More expensive than non-labeled standards. <10%
Odd-Chain Fatty AcidTridecanoic Acid (C13:0)Commercially available and relatively inexpensive.May be present endogenously in some samples; differences in chromatographic behavior and ionization efficiency.5-20%
Non-related Compound-Inexpensive and readily available.Significant differences in chemical and physical properties, leading to poor correction for matrix effects.>20%

Table 2: Comparison of Derivatization Methods for this compound (Conversion to Methyl Undecanoate) [8]

Derivatization MethodCatalyst/ReagentTypical Reaction TimeTypical Reaction TemperatureReported YieldKey AdvantagesKey Disadvantages
Fischer Esterification Sulfuric Acid (H₂SO₄) or BF₃1 - 10 hours60 - 110 °C (Reflux)Up to 97%Low-cost reagents, scalable.Equilibrium reaction, relatively long reaction times.
Diazomethane Methylation Diazomethane (CH₂N₂)Minutes to a few hoursRoom Temperature~90-100%Very fast, high yield, minimal byproducts.Highly toxic and explosive reagent.
TMS-Diazomethane Trimethylsilyldiazomethane2 - 5 hours0 °C to Room TemperatureHigh (often quantitative)Safer alternative to diazomethane, high yield.Reagent is more expensive.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Plasma[1]

This protocol involves lipid extraction, saponification to release esterified fatty acids, and derivatization to FAMEs.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a precise amount of Undecanoic-11,11,11-d3 Acid solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to serve as an internal standard.
  • Perform a lipid extraction using a chloroform:methanol mixture (e.g., Folch or Bligh-Dyer method) to isolate the total lipid fraction.

2. Saponification:

  • Evaporate the solvent from the extracted lipids under a stream of nitrogen.
  • Add a methanolic potassium hydroxide (B78521) solution to the lipid extract and heat to release the esterified fatty acids.

3. Acidification and Fatty Acid Extraction:

  • Acidify the sample to protonate the free fatty acids.
  • Extract the free fatty acids into an organic solvent such as hexane (B92381).

4. Derivatization to FAMEs:

  • Evaporate the hexane under a stream of nitrogen.
  • Add a derivatizing agent such as 14% Boron Trifluoride in methanol and incubate at 60-100°C.

5. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.
  • Chromatographic Separation: Use a polar capillary column (e.g., BPX70) to separate the FAMEs.
  • Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the target fatty acids and the internal standard.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma[1]

This protocol involves protein precipitation and direct analysis of the free fatty acid.

1. Sample Preparation and Lipid Extraction:

  • Spike 100 µL of plasma with a known amount of Undecanoic-11,11,11-d3 Acid internal standard.
  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Vortex and centrifuge the sample. Collect the supernatant containing the lipids.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 or C8 column for the separation of fatty acids. A gradient elution with a mobile phase containing a weak acid (e.g., formic acid) is commonly used.
  • Mass Spectrometry Detection: Employ electrospray ionization (ESI) in negative ion mode. The fatty acids will be detected as their deprotonated molecules [M-H]⁻. Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow start_gc Plasma Sample + Internal Standard lipid_extraction Lipid Extraction (Folch/Bligh-Dyer) start_gc->lipid_extraction saponification Saponification (Methanolic KOH) lipid_extraction->saponification acidification_extraction Acidification & Hexane Extraction saponification->acidification_extraction derivatization_gc Derivatization (BF3-Methanol) acidification_extraction->derivatization_gc gcms_analysis GC-MS Analysis (SIM Mode) derivatization_gc->gcms_analysis start_lc Plasma Sample + Internal Standard protein_precipitation Protein Precipitation (Acetonitrile) start_lc->protein_precipitation supernatant_collection Collect Supernatant protein_precipitation->supernatant_collection lcms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_collection->lcms_analysis signaling_pathway cluster_fungal Antifungal Mechanism of this compound cluster_bacterial Antibiofilm Mechanism of this compound UDA This compound Membrane Fungal Cell Membrane UDA->Membrane Disrupts Integrity Ergosterol Ergosterol Synthesis UDA->Ergosterol Inhibits ROS Reactive Oxygen Species (ROS) Production UDA->ROS Triggers Damage Membrane Damage & Increased Permeability Membrane->Damage Ergosterol->Membrane Maintains Integrity ROS->Damage CellDeath Fungal Cell Death Damage->CellDeath UDA_bac This compound Biofilm E. coli Biofilm Formation UDA_bac->Biofilm Inhibits Inhibition Inhibition of Biofilm

References

Technical Support Center: Overcoming Matrix Effects in Undecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of undecanoic acid in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound using various analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Question: My this compound signal is significantly lower in plasma samples compared to the standard in a pure solvent. What is causing this and how can I fix it?

Answer: This issue is likely due to ion suppression , a common matrix effect in LC-MS analysis, especially when using electrospray ionization (ESI).[1][2][3] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), can interfere with the ionization of this compound in the MS source, leading to a decreased signal.[4][5]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5]

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, which are a major cause of ion suppression.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have variable recovery for fatty acids depending on the solvent system used.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids and other interferences. Consider using a specialized SPE sorbent, such as a mixed-mode or a phospholipid removal plate (e.g., HybridSPE), for optimal cleanup.[6]

  • Optimize Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting interferences.

    • Adjust the Gradient: A shallower gradient can improve the resolution between this compound and matrix components.

    • Change the Stationary Phase: If using a standard C18 column, consider a different chemistry that may offer better separation for your specific matrix.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as undecanoic-11,11,11-d3 acid, is the gold standard for correcting matrix effects.[7] Since it has nearly identical physicochemical properties to this compound, it will co-elute and experience similar ion suppression, allowing for accurate quantification.[7]

Question: I'm using undecanoic-11,11,11-d3 acid as an internal standard, but my results are still imprecise. Why is this happening?

Answer: While SIL-IS are excellent for correcting matrix effects, imprecision can still arise from a few sources:

  • Deuterium (B1214612) Isotope Effect: The deuterium atoms in the internal standard can cause it to elute slightly earlier than the non-labeled this compound.[7] If this retention time difference places the internal standard in a region of the chromatogram with a different degree of ion suppression than the analyte, the correction will be inaccurate.[7]

    • Solution: Optimize your chromatography to ensure the analyte and internal standard peaks are as close as possible and elute in a region with minimal matrix effects.

  • Insufficient Equilibration: Inadequate column equilibration between injections can lead to shifting retention times and variable matrix effects.

    • Solution: Ensure your LC method includes a sufficient re-equilibration step.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: I am observing significant peak tailing for my derivatized this compound in my GC-MS chromatogram. What are the possible causes and solutions?

Answer: Peak tailing in GC-MS analysis of derivatized fatty acids is often due to active sites in the GC system or issues with the derivatization process itself.

Troubleshooting Steps:

  • Check for Active Sites: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the derivatized analyte, causing peak tailing.[8][9]

    • Solution: Use deactivated liners and columns.[9] Regularly perform inlet maintenance, including replacing the liner and septum.[10] If the problem persists, trimming a small portion (10-20 cm) from the front of the column can remove accumulated active sites.[8][11]

  • Ensure Complete Derivatization: Incomplete derivatization will leave polar carboxylic acid groups that can interact with active sites, leading to tailing.

    • Solution: Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction conditions (temperature and time) are optimal. The presence of moisture can quench the derivatization reaction, so ensure all solvents and reagents are anhydrous.

  • Avoid Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9]

    • Solution: Dilute your sample or reduce the injection volume.[9]

Question: My this compound recovery is low and variable after derivatization and extraction. What could be the issue?

Answer: Low and inconsistent recovery in GC-MS analysis of fatty acids can be attributed to several factors during sample preparation.

Troubleshooting Steps:

  • Optimize Derivatization: The choice of derivatization reagent and reaction conditions can impact the yield. For fatty acids, common derivatization methods include esterification to form fatty acid methyl esters (FAMEs). Ensure the chosen method is suitable for this compound and that the reaction goes to completion.

  • Evaluate Extraction Efficiency: The extraction of derivatized this compound from the reaction mixture into an organic solvent must be efficient.

    • Solution: Ensure the pH of the aqueous layer is adjusted to suppress the ionization of any remaining underivatized acid, and consider using a different extraction solvent.

  • Minimize Evaporation Loss: During the solvent evaporation step to concentrate the sample, volatile derivatives of shorter-chain fatty acids can be lost.

    • Solution: Use a gentle stream of nitrogen and avoid overheating the sample.

Immunoassay Analysis

Question: My this compound immunoassay is showing high background or non-specific binding. What are the likely causes?

Answer: High background in an immunoassay can be caused by several factors related to the sample matrix and the assay components.

Troubleshooting Steps:

  • Matrix Interferences: Components in complex samples can non-specifically bind to the assay antibodies or the plate surface.[12]

    • Solution: Diluting the sample can often reduce these non-specific interactions. Ensure the assay buffer contains appropriate blocking agents (e.g., BSA, non-immune serum) to minimize non-specific binding.

  • Cross-Reactivity: The antibodies used in the assay may cross-react with other structurally similar fatty acids present in the sample, leading to a false-positive signal.[13][14]

    • Solution: Review the manufacturer's data sheet for information on antibody specificity and potential cross-reactants. If cross-reactivity is suspected, you may need to use a more specific antibody or a different analytical method for confirmation.

  • Heterophilic Antibodies: The presence of heterophilic antibodies (e.g., human anti-mouse antibodies, HAMA) in patient samples can bridge the capture and detection antibodies, causing a false-positive signal.[12]

    • Solution: Many commercial assays include blocking agents to minimize interference from heterophilic antibodies. If you suspect this is an issue, specialized blocking tubes or reagents are available.

Frequently Asked Questions (FAQs)

General Matrix Effects

What are matrix effects? Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which affects the accuracy and precision of quantitative analysis.[1][2][3]

What are the common sources of matrix effects in biological samples? Common sources of matrix effects in biological samples like plasma and serum include phospholipids, salts, proteins, and other endogenous metabolites.[1][7] Exogenous substances such as anticoagulants and dosing vehicles can also contribute.[15][16]

How can I quantitatively assess matrix effects? The most common method is the post-extraction spike experiment.[1] This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[1]

Sample Preparation

Which sample preparation technique is best for reducing matrix effects in this compound analysis? The "best" technique depends on the complexity of the matrix and the required sensitivity of the assay. For plasma and serum, solid-phase extraction (SPE), particularly with cartridges designed for phospholipid removal, generally provides the cleanest extracts and the most significant reduction in matrix effects compared to protein precipitation (PPT) and liquid-liquid extraction (LLE).[6]

Can I simply dilute my sample to reduce matrix effects? Yes, diluting the sample can reduce the concentration of interfering matrix components and is a quick and easy approach.[1] However, this also dilutes the analyte, which may compromise the sensitivity of the assay if the this compound concentration is low.

Internal Standards

Why is a stable isotope-labeled (SIL) internal standard preferred for this compound analysis? A SIL internal standard, such as undecanoic-11,11,11-d3 acid, is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[7] This means it behaves similarly during sample preparation and chromatographic separation and is affected by matrix effects to the same extent as the analyte, allowing for accurate correction of any signal suppression or enhancement.[7]

Data Presentation: Quantitative Comparison of Sample Preparation Methods

The following table provides an illustrative comparison of common sample preparation techniques for fatty acid analysis in plasma. The values are representative and can vary depending on the specific experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)Throughput
Protein Precipitation (PPT) 85 - 10040 - 70 (Suppression)< 15High
Liquid-Liquid Extraction (LLE) 70 - 9520 - 50 (Suppression)< 10Medium
Solid-Phase Extraction (SPE) - C18 80 - 10510 - 30 (Suppression)< 10Medium
Solid-Phase Extraction (SPE) - Phospholipid Removal 90 - 105< 15 (Suppression)< 5Medium

Experimental Protocols

LC-MS/MS Protocol for this compound in Plasma
  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of undecanoic-11,11,11-d3 acid internal standard solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube. For enhanced cleanup, pass the supernatant through a phospholipid removal plate or cartridge.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from early-eluting phospholipids.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • MS/MS Detection: Monitor the appropriate precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

GC-MS Protocol for this compound in Serum
  • Internal Standard Spiking: To 100 µL of serum, add 10 µL of undecanoic-11,11,11-d3 acid internal standard solution.

  • Lipid Extraction: Perform a Folch extraction using a 2:1 chloroform:methanol solution.

  • Saponification: The extracted lipids are saponified using methanolic KOH to release esterified fatty acids.

  • Acidification and Extraction: Acidify the sample and extract the free fatty acids into hexane (B92381).

  • Derivatization: Evaporate the hexane under nitrogen. Add a derivatizing agent (e.g., BF3 in methanol) and heat to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Column: A suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).

    • Injector: Splitless injection.

    • Oven Program: A temperature gradient to separate the FAMEs.

    • Ionization: Electron ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and its deuterated internal standard.

Mandatory Visualizations

Troubleshooting_Matrix_Effects start Inaccurate/Imprecise This compound Results q1 Are you using an appropriate internal standard (e.g., SIL-IS)? start->q1 sol1 Implement a stable isotope-labeled internal standard (SIL-IS) like undecanoic-11,11,11-d3 acid. q1->sol1 No q2 Is the sample preparation adequate to remove interferences? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Improve sample cleanup: - Protein Precipitation (basic) - Liquid-Liquid Extraction - Solid-Phase Extraction (recommended) q2->sol2 No q3 Is the chromatographic separation optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize chromatography: - Adjust gradient - Change column chemistry - Ensure proper equilibration q3->sol3 No end_node Re-evaluate Results q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting flowchart for matrix effects.

LC_MS_Workflow sample Plasma/Serum Sample spike Spike with SIL-IS (Undecanoic-d3 Acid) sample->spike prep Sample Preparation (PPT, LLE, or SPE) spike->prep cleanup Phospholipid Removal (Optional but Recommended) prep->cleanup evap Evaporation & Reconstitution cleanup->evap lc LC Separation (Reversed-Phase) evap->lc ms MS/MS Detection (ESI-, MRM) lc->ms data Data Analysis ms->data

Caption: LC-MS/MS workflow for this compound.

GC_MS_Workflow sample Serum/Tissue Sample spike Spike with SIL-IS (Undecanoic-d3 Acid) sample->spike extract Lipid Extraction (e.g., Folch) spike->extract saponify Saponification extract->saponify derivatize Derivatization (e.g., to FAMEs) saponify->derivatize gc GC Separation derivatize->gc ms MS Detection (EI, SIM) gc->ms data Data Analysis ms->data

Caption: GC-MS workflow for this compound.

Immunoassay_Interference principle Immunoassay Principle: Analyte binds to specific antibodies interference Potential Interferences principle->interference cross_react Cross-Reactivity: Structurally similar molecules bind to the antibody. interference->cross_react matrix_effect Matrix Components: Non-specific binding to antibodies or assay surface. interference->matrix_effect heterophilic Heterophilic Antibodies: Bridge capture and detection antibodies. interference->heterophilic

Caption: Immunoassay principle and interferences.

References

best practices for handling and storing undecanoic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for undecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound in a laboratory setting. Here you will find answers to frequently asked questions and troubleshooting guides for common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as n-undecylic acid, is a saturated fatty acid with the chemical formula C11H22O2.[1] It is a white, crystalline solid at room temperature and may have a faint, fatty odor.[1][2] The primary hazards associated with this compound are that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment to prevent skin and eye contact. This includes protective gloves, and safety goggles or a face shield.[2][3] All work should be conducted in a well-ventilated area, and if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][3] It is important to keep it away from heat sources and direct sunlight.[5][6] It should be stored separately from incompatible materials such as oxidizing agents, bases, and reducing agents.[7][8]

Q4: What should I do in case of accidental contact with this compound?

A4: In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[3]

Q5: How should I dispose of this compound waste?

A5: All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.[3]

Troubleshooting Guide

Problem: The this compound in the container has solidified and I cannot get it out.

  • Cause: this compound has a melting point of 28.5 °C (83.3 °F).[2] If the laboratory temperature is below this, it will be in a solid state.

  • Solution: Gently warm the container in a water bath to a temperature slightly above its melting point. Do not use a direct flame or a hot plate, as this can create hot spots and potentially decompose the acid. Once melted, you can carefully pour or pipette the required amount.

Problem: I observe a color change in the stored this compound.

  • Cause: A color change may indicate contamination or degradation of the acid. This could be due to improper storage, such as exposure to light, heat, or incompatible materials.

  • Solution: Do not use the this compound if you observe a color change or any other signs of degradation. Dispose of the material according to your institution's hazardous waste disposal procedures. Review your storage practices to ensure they align with the recommended guidelines.

Problem: I need to prepare a solution of this compound, but it is not dissolving.

  • Cause: this compound is sparingly soluble in water but is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[10]

  • Solution: To prepare an aqueous solution, first dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO. Then, slowly add this stock solution to your aqueous buffer with stirring. Note that the solubility in aqueous buffers is limited, and storing the aqueous solution for more than one day is not recommended.[10]

Quantitative Data

PropertyValueReference
Molecular FormulaC11H22O2[2]
Molecular Weight186.29 g/mol [2]
Melting Point28.5 °C / 83.3 °F[2]
Boiling Point284 °C / 543.2 °F[2]
Flash Point> 110 °C / > 230 °F[2]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[10]

Experimental Protocols

General Protocol for Handling Solid this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area and are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Dispensing (if solid): If the ambient temperature is below 28.5 °C, the acid will be solid. Use a clean spatula to transfer the desired amount from the storage container to a tared weighing vessel.

  • Dispensing (if liquid): If the ambient temperature is above 28.5 °C, the acid will be a liquid. Carefully pour the desired amount or use a pipette to transfer the liquid.

  • Closing Container: After dispensing, securely close the this compound container to prevent contamination and exposure to the atmosphere.

  • Cleaning: Clean any spills immediately. Wash any equipment that has come into contact with the acid.

  • Waste Disposal: Dispose of any waste material containing this compound according to institutional and local regulations.

Visualizations

Handling_Undecanoic_Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation Dispense Dispense this compound Ventilation->Dispense Proceed Weigh Weigh Required Amount Dispense->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Store Securely Store Container Dissolve->Store Experiment Complete Clean Clean Work Area & Equipment Store->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Workflow for the safe handling of this compound in the laboratory.

Spill_Response_Plan Spill This compound Spill Occurs Assess Assess the Spill (Size and Location) Spill->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate Immediate Area SmallSpill->Evacuate No Cleanup Contain and Clean Up Spill (Use appropriate absorbent) SmallSpill->Cleanup Yes Notify Notify Lab Supervisor / EHS Evacuate->Notify EHS_Response EHS_Response Notify->EHS_Response EHS Takes Lead Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste (As hazardous waste) Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Decision-making workflow for responding to an this compound spill.

References

troubleshooting poor peak shape in HPLC analysis of undecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of undecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, a carboxylic acid, often results from secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol (B1196071) groups on silica-based reversed-phase columns are a primary cause.[1][2] These interactions can be minimized by optimizing the mobile phase pH.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[3] To ensure a single ionization state and minimize peak tailing, the mobile phase pH should be adjusted to be at least 1-2 pH units below the pKa of this compound (approximately 4.9).[4][5] Operating at a low pH (e.g., pH 2-3) protonates the silanol groups on the column, reducing their interaction with the acidic analyte.[6]

Q3: Can my sample injection solvent cause poor peak shape?

A3: Yes, a mismatch between the injection solvent and the mobile phase can lead to peak distortion, including fronting or splitting.[1] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in peak fronting.[1][7] It is always recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[8]

Q4: What role does the HPLC column play in achieving good peak shape for this compound?

A4: The choice and condition of the HPLC column are crucial. For this compound, a C18 column is commonly used. However, the type of C18 column can make a difference. An end-capped column is often preferred to minimize the number of free silanol groups available for secondary interactions.[9][10] Column degradation, such as the formation of voids or contamination, can also lead to poor peak shapes like tailing, fronting, or split peaks.[9]

Troubleshooting Guides

Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. Below are systematic guides to troubleshoot these issues for this compound analysis.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak apex.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it >= 2 units below pKa of ~4.9?) start->check_ph adjust_ph Adjust pH to 2-3 using an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) check_ph->adjust_ph No check_column Evaluate Column (Is it old, contaminated, or not end-capped?) check_ph->check_column Yes good_peak Good Peak Shape adjust_ph->good_peak replace_column Replace with a new, end-capped C18 column check_column->replace_column Yes check_concentration Check Sample Concentration (Is it too high?) check_column->check_concentration No replace_column->good_peak dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_concentration->good_peak No dilute_sample->good_peak

A troubleshooting workflow for addressing peak tailing.

Potential Causes and Solutions for Peak Tailing

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust the mobile phase pH to 2-3 using an acid modifier like 0.1% phosphoric acid or formic acid to protonate silanol groups.[6] Consider using a column with a less active silica, such as an end-capped column.[9][10]
Column Overload Reduce the injection volume or dilute the sample.[9][11]
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[9] A guard column can help protect the analytical column from contaminants.[9]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[2]
Metal Chelation If metal contamination is suspected in the mobile phase or system, adding a chelating agent like EDTA to the mobile phase might help.[12]
Issue 2: Peak Fronting

Peak fronting appears as a sharp leading edge followed by a sloping tail.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_solvent Check Sample Solvent (Is it stronger than the mobile phase?) start->check_solvent dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes check_overload Check for Overload (Is concentration or volume too high?) check_solvent->check_overload No good_peak Good Peak Shape dissolve_in_mp->good_peak reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_column_bed Inspect Column (Possibility of collapsed bed or void?) check_overload->check_column_bed No reduce_load->good_peak replace_column Replace Column check_column_bed->replace_column Yes check_column_bed->good_peak No replace_column->good_peak

A troubleshooting workflow for addressing peak fronting.

Potential Causes and Solutions for Peak Fronting

Potential Cause Recommended Solution
Sample Solvent Incompatibility Dissolve the this compound sample in the mobile phase or a solvent with a weaker elution strength.[7][8]
Sample Overload Reduce the injection volume or the concentration of the sample.[7][11]
Column Collapse or Void This can occur due to high pressure or inappropriate mobile phase conditions.[10] A void at the column inlet can cause peak fronting.[13] If suspected, the column should be replaced.[10]
Low Temperature In some cases, operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of this compound, which can be used as a starting point for method development and troubleshooting.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: If analyzing a sample matrix, a suitable extraction method should be employed. A common approach is to sonicate the sample in acetonitrile (B52724) for 30 minutes, followed by filtration through a 0.45 µm PTFE filter. The filtrate can then be diluted with the mobile phase before injection.

HPLC Method Parameters

The following table summarizes a typical set of HPLC parameters for this compound analysis.

Parameter Condition Rationale/Notes
Column Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µmA C18 column provides good retention for the nonpolar carbon chain of this compound.
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidThe organic modifier (acetonitrile) controls retention. Phosphoric acid is used to adjust the pH to the acidic range to ensure this compound is in its protonated form and to suppress silanol interactions.[14]
Gradient/Isocratic Isocratic (e.g., 60% Acetonitrile / 40% Water with 0.1% Phosphoric Acid)An isocratic method is often sufficient for simple samples. A gradient may be necessary for complex matrices.
Flow Rate 0.3 mL/minAdjust as needed based on column dimensions and desired analysis time.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.
Injection Volume 1 µLKeep the injection volume small to avoid overload.
Detector UV at 200 nmCarboxylic acids have a UV absorbance at lower wavelengths.

Logical Relationship for Method Optimization

G start Poor Peak Shape mp_opt Mobile Phase Optimization start->mp_opt col_opt Column Selection start->col_opt samp_opt Sample Preparation start->samp_opt inst_opt Instrument Parameters start->inst_opt ph_adj Adjust pH mp_opt->ph_adj solv_ratio Solvent Ratio mp_opt->solv_ratio modifier Acid Modifier mp_opt->modifier chem C18, End-capped col_opt->chem dim Dimensions col_opt->dim part_size Particle Size col_opt->part_size conc Concentration samp_opt->conc solv Solvent samp_opt->solv clean Cleanup samp_opt->clean flow Flow Rate inst_opt->flow temp Temperature inst_opt->temp inj_vol Injection Volume inst_opt->inj_vol

Key areas for optimization to improve peak shape.

References

Technical Support Center: Optimizing Derivatization of Undecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the GC-MS analysis of undecanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Problem: Low or No Peak for Derivatized this compound

  • Question: I don't see the expected peak for my derivatized this compound, or the peak intensity is very low. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to the derivatization process. Here are the primary causes and solutions:

    • Inefficient Derivatization: The reaction may not have gone to completion.

      • Solution: Ensure your derivatization reagents are fresh and have been stored correctly to prevent degradation.[1] Verify that the reaction conditions, including temperature and time, are optimal for your chosen method.[1] It's also crucial to check for the presence of water, as most derivatization reactions are moisture-sensitive.[2]

    • Sample Degradation: The this compound or its derivative may have degraded.

      • Solution: Consider if your sample is thermally labile. High temperatures in the GC injector can cause degradation.[1] You might need to use a lower injector temperature.

    • Injector Problems: Issues with the GC inlet can lead to poor sample introduction.

      • Solution: Check for leaks in the injector and ensure the syringe is functioning correctly and injecting the specified volume.[1]

Problem: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: My peak for derivatized this compound is showing significant tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape is often indicative of issues within the GC system or with the sample itself.

    • Peak Tailing: This can be caused by active sites in the GC inlet or column, contamination, or overloading the column.

      • Solution: Try cleaning or replacing the inlet liner, conditioning the column, or injecting a smaller sample volume.[1] Free, underivatized this compound is a primary cause of tailing due to its polarity.[2] Ensure your derivatization reaction has gone to completion.

    • Peak Fronting: This is typically a result of column overload.

      • Solution: Reducing the injection volume or the concentration of your sample can resolve this issue.[1]

Problem: Extraneous or Unexpected Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks in my chromatogram that are interfering with the analysis of this compound. Where are these coming from?

  • Answer: Extraneous peaks can originate from several sources.

    • Reagent Artifacts: The derivatization reagents themselves or their byproducts can sometimes appear in the chromatogram.

      • Solution: Prepare a reagent blank (all components except the sample) and run it under the same GC-MS conditions to identify any peaks originating from the reagents. Using high-purity reagents can minimize these artifacts. Some silylating reagents, like BSTFA and MSTFA, are highly volatile, which can help in reducing interference.

    • Contamination: Contamination can come from your sample, the solvent, or the GC system.

      • Solution: Ensure you are using high-purity solvents. Column bleed, which appears as a rising baseline at higher temperatures, can be addressed by conditioning the column.[1] Contaminated carrier gas can also be a source of interfering peaks.[1]

Frequently Asked Questions (FAQs)

Why is derivatization necessary for the GC-MS analysis of this compound?

This compound, like other free fatty acids, is a polar molecule with low volatility due to its carboxylic acid group, which can form hydrogen bonds.[1] This leads to poor chromatographic performance, including peak tailing and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, making it more suitable for GC analysis.[1][3]

What are the most common derivatization methods for this compound?

The two most prevalent methods are:

  • Esterification: This involves converting the carboxylic acid to a fatty acid methyl ester (FAME). Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1] This method is robust and provides clean mass spectra.[2]

  • Silylation: This method converts the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. Widely used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][4] This method is versatile as it can also derivatize other functional groups like hydroxyls.[2]

How do I choose between esterification and silylation?

The choice depends on your specific analytical needs.

  • Esterification (FAMEs): This is often preferred for targeted analysis of fatty acids. It provides stable derivatives and cleaner mass spectra.[2]

  • Silylation (TMS esters): This is advantageous when analyzing multiple types of compounds in a single run (e.g., acids and sugars), as silylating reagents react with various functional groups.[2] However, this can also lead to a more complex chromatogram and mass spectra. TMS derivatives are also less stable over time.[2]

What are the optimal reaction conditions for derivatization?

Optimal conditions can vary, but typical starting points are:

  • BF3-Methanol: Heating at 60-100°C for 5-60 minutes.[3] A common practice is 60°C for one hour.[2]

  • BSTFA/MSTFA: Heating at 60-80°C for 30-60 minutes is a general guideline.[5] It is crucial to optimize these conditions for your specific sample and experimental setup.[1]

How can I confirm that my derivatization reaction is complete?

To ensure the reaction has gone to completion, you can analyze aliquots of your sample at different time points during the derivatization process. When the peak area of the derivatized this compound no longer increases with additional reaction time, the reaction is considered complete. You should also check for the absence of the underivatized this compound peak.[6]

Data Presentation

Table 1: Comparison of Common Derivatization Methods for this compound

FeatureEsterification (BF3-Methanol)Silylation (BSTFA/MSTFA + TMCS)
Derivative This compound methyl ester (FAME)This compound trimethylsilyl (TMS) ester
Typical Reagents 12-14% BF3 in MethanolBSTFA or MSTFA with 1% TMCS
Typical Temperature 60-100°C[3][7]60-80°C[5]
Typical Time 5-60 minutes[3]30-60 minutes[5]
Advantages Stable derivative, clean mass spectra, selective for carboxylic acids.[2]Derivatizes multiple functional groups, versatile for broad-spectrum analysis.[2]
Disadvantages Not suitable for other functional groups.Moisture sensitive, derivatives can be less stable, potentially more complex spectra.[2][3]

Experimental Protocols

Protocol 1: Esterification of this compound using BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester.

  • Sample Preparation: Place 1-25 mg of the sample containing this compound into a screw-capped glass tube. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol reagent to the tube.[3]

  • Reaction: Tightly cap the tube and heat at 60°C for 10-60 minutes.[2] Optimization of reaction time may be necessary.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane (B92381).[3]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[3] Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial, for instance by passing it through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.[2]

  • Analysis: The sample is now ready for GC-MS injection.

Protocol 2: Silylation of this compound using BSTFA with TMCS

This protocol outlines the conversion of this compound to its TMS ester.

  • Sample Preparation: Place 1-10 mg of the sample into a clean, dry reaction vial.[5] Ensure the sample is anhydrous by evaporating any water under a stream of nitrogen.[5]

  • Reagent Addition: Add an excess of the silylating reagent. A common mixture is BSTFA with 1% TMCS. For a 1 mg sample, 100-200 µL of the reagent mixture is typically sufficient.[5] A solvent such as pyridine (B92270) or acetonitrile (B52724) can be used if needed.[5]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[5]

  • Analysis: Cool the vial to room temperature before opening. The derivatized sample can be directly injected into the GC-MS system.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Workup (for Esterification) cluster_analysis Analysis start Sample containing This compound dry Evaporate to Dryness (if aqueous) start->dry add_reagent Add Derivatization Reagent dry->add_reagent react Heat Reaction (e.g., 60-80°C) add_reagent->react extract Liquid-Liquid Extraction react->extract Esterification path gcms GC-MS Analysis react->gcms Silylation path collect Collect Organic Layer extract->collect collect->gcms

Caption: Experimental workflow for this compound derivatization.

esterification_reaction cluster_reactants Reactants cluster_products Products undecanoic_acid This compound (R-COOH) catalyst BF3 Catalyst Heat undecanoic_acid->catalyst methanol Methanol (CH3OH) methanol->catalyst fame This compound Methyl Ester (R-COOCH3) water Water (H2O) catalyst->fame catalyst->water

Caption: Esterification of this compound to its methyl ester.

References

preventing degradation of undecanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of undecanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a saturated fatty acid, during sample preparation is primarily caused by three factors:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or transition metals, can lead to the formation of hydroperoxides and other degradation products. Although saturated fatty acids are less susceptible to oxidation than unsaturated fatty acids, it can still occur under harsh conditions.[1][2]

  • Thermal Stress: High temperatures used during extraction, solvent evaporation, or analysis can cause the breakdown of this compound.[3][4] Saturated fatty acids may degrade into smaller alkanes and other fatty acids at prolonged exposure to temperatures of 140°C and above.[3][4]

  • Enzymatic Degradation: If working with biological samples, endogenous enzymes such as lipases can hydrolyze lipids, releasing free fatty acids and potentially leading to their degradation if not properly inactivated.[5][6][7]

Q2: How can I prevent the oxidation of this compound in my samples?

A2: To prevent oxidation, it is crucial to minimize the sample's exposure to oxygen and pro-oxidant factors. This can be achieved by:

  • Using Antioxidants: The addition of antioxidants to extraction solvents is a common practice. Butylated hydroxytoluene (BHT) is frequently used at a concentration of 0.01% in the extraction solvent.[5] Other effective antioxidants include butylated hydroxyanisole (BHA) and tertiary butylhydroquinone (TBHQ).[8]

  • Working in an Inert Atmosphere: Flushing sample vials with an inert gas, such as argon or nitrogen, before sealing can displace oxygen and protect the sample.[9]

  • Protecting from Light: Store samples in amber vials or wrap them in aluminum foil to prevent photo-oxidation.[6][7]

  • Using Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help inactivate metal catalysts of oxidation.[1]

Q3: What are the recommended storage conditions for this compound samples?

A3: Proper storage is critical to maintaining the integrity of this compound samples. For long-term storage, it is recommended to keep lipid extracts at -20°C or, ideally, -80°C in an organic solvent containing an antioxidant.[6][7] Samples should be stored in airtight containers to prevent exposure to oxygen and moisture.[6][7] For biological specimens, quick-freezing in liquid nitrogen and subsequent storage at -80°C is a standard procedure.[10] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[11]

Q4: How does pH affect the stability of this compound during extraction?

A4: The pH of the extraction medium can influence the stability and recovery of this compound. It is a carboxylic acid, and its solubility and reactivity can change with pH. While specific optimal pH ranges for this compound stability during extraction are not extensively documented, a slightly acidic to neutral pH is generally recommended for the extraction of fatty acids to ensure they remain in their less reactive, protonated form.[12] Extreme pH conditions, both acidic and alkaline, can promote hydrolysis of esterified lipids and potentially lead to degradation.[12] Acidifying the sample to around pH 2 can be a step in the sample preparation for GC-MS analysis after extraction.[13]

Q5: Is derivatization necessary for this compound analysis, and does it improve stability?

A5: For gas chromatography (GC) analysis, derivatization of this compound to its methyl ester (FAME) is a common and highly recommended practice.[14][15] This process increases the volatility and thermal stability of the fatty acid, making it more suitable for GC analysis.[16] The resulting fatty acid methyl esters are more stable and less prone to degradation during the high temperatures of the GC inlet and column.[16] For High-Performance Liquid Chromatography (HPLC), derivatization can also be employed to enhance detection, particularly for fluorescence detection.[17]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent system. A common and effective method is the Folch or Bligh & Dyer method using a chloroform:methanol mixture.[5] Ensure thorough homogenization of the sample.[9]
Oxidative Degradation Add an antioxidant like BHT (e.g., 0.01%) to the extraction solvent.[5] Flush sample vials with argon or nitrogen before sealing.[9] Protect samples from light by using amber vials or foil.[6][7]
Thermal Degradation Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen or a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 40°C).[12]
Adsorption to Surfaces Use silanized glassware to minimize adsorption of the fatty acid to glass surfaces.
Improper Storage Store extracted samples at -80°C under an inert atmosphere.[6][10][11] Avoid repeated freeze-thaw cycles.[11]
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Degradation Products This may indicate oxidation or thermal degradation. Review your sample preparation and storage procedures. Ensure the use of antioxidants and avoidance of high temperatures.[1][4]
Contamination Run a solvent blank to check for contamination from solvents, glassware, or the instrument. Ensure all glassware is thoroughly cleaned.
Incomplete Derivatization (for GC) Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.
Matrix Interference Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample matrix.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue
  • Sample Preparation:

    • Weigh the frozen tissue sample (e.g., 10-50 mg).

    • To inactivate lipases, perform a freeze-thaw cycle by placing the sample in liquid nitrogen for 10 minutes, followed by a 40°C water bath for 10 minutes. Repeat this cycle five times.[9]

    • Alternatively, for plant tissues, boiling in isopropanol (B130326) can be used to inactivate lipases.[5]

  • Lipid Extraction (Modified Folch Method):

    • Prepare an extraction solvent of chloroform:methanol (2:1, v/v) containing 0.01% BHT.[5]

    • Add the extraction solvent to the tissue sample in a glass vial.

    • Homogenize the sample on ice using a handheld homogenizer.

    • Flush the vial with argon gas, seal, and vortex for 30 seconds.[9]

    • Centrifuge the sample to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Evaporate the solvent under a gentle stream of nitrogen at a low temperature (≤ 40°C).[12]

    • Reconstitute the lipid extract in a suitable solvent for storage or further analysis.

  • Storage:

    • Store the reconstituted lipid extract in an amber glass vial under an argon atmosphere at -80°C.[6][10][11]

Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
  • Preparation:

    • Ensure the extracted lipid sample is completely dry. This can be achieved by evaporating the solvent under nitrogen and then placing the sample in a desiccator for a short period.

  • Esterification using Boron Trifluoride (BF₃)-Methanol:

    • Add 1-2 mL of 14% BF₃-methanol reagent to the dried lipid extract.

    • Flush the vial with nitrogen, cap tightly, and heat at 60-100°C for 5-10 minutes.

    • Cool the sample to room temperature.

    • Add 1 mL of water and 1-2 mL of hexane (B92381) to the vial.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization for GC-MS start Start: Biological Sample homogenization Homogenization in Chloroform:Methanol with BHT start->homogenization Quench enzymatic activity extraction Lipid Extraction homogenization->extraction evaporation Solvent Evaporation (≤ 40°C, under N2) extraction->evaporation storage Storage at -80°C evaporation->storage Long-term preservation derivatize Esterification with BF3-Methanol evaporation->derivatize Prepare for GC-MS fame_extraction FAME Extraction into Hexane derivatize->fame_extraction analysis GC-MS Analysis fame_extraction->analysis

Caption: Workflow for this compound extraction and preparation for analysis.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation UA This compound peroxy_radicals Peroxy Radicals UA->peroxy_radicals Oxygen, Light, Metal Ions shorter_alkanes Shorter-Chain Alkanes UA->shorter_alkanes High Temperature (>140°C) shorter_fas Shorter-Chain Fatty Acids UA->shorter_fas High Temperature (>140°C) hydroperoxides Hydroperoxides peroxy_radicals->hydroperoxides aldehydes_ketones Aldehydes & Ketones hydroperoxides->aldehydes_ketones Further Decomposition

Caption: Potential degradation pathways for this compound during sample preparation.

References

strategies to enhance the bioavailability of undecanoic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing undecanoic acid in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges related to the bioavailability of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the cell culture medium?

A1: this compound is a medium-chain fatty acid with inherently low solubility in aqueous solutions like cell culture media.[1][2][3] It is a hydrophobic molecule due to its long carbon chain.[2] Direct addition to your medium will likely result in precipitation or the formation of an insoluble film. To achieve solubility, it must first be dissolved in an appropriate organic solvent or complexed with a carrier molecule.[1]

Q2: What is the best way to prepare a stock solution of this compound?

A2: The recommended method is to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] A stock solution in DMSO at 10 mg/ml is a common starting point.[1] After dissolving, you can then dilute this stock solution into your aqueous buffer or cell culture medium. It is important to note that the final concentration of the organic solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[1]

Q3: My cells are dying after treatment with this compound. What could be the cause?

A3: Cell death following treatment can be attributed to several factors:

  • Inherent Cytotoxicity: this compound itself can be cytotoxic at higher concentrations.[4] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line using a viability assay (e.g., MTT, MTS, or CCK-8).[5][6]

  • Solvent Toxicity: The organic solvent (e.g., DMSO) used to dissolve the this compound can be toxic to cells, especially at concentrations above 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent toxicity.

  • Precipitation: If the this compound precipitates out of the solution upon dilution into the medium, these precipitates can cause physical stress and damage to the cells. Ensure the final concentration does not exceed its solubility limit in the medium.

Q4: How can I increase the delivery and uptake of this compound into my cells?

A4: Enhancing the bioavailability of this compound involves using a carrier molecule to increase its solubility and facilitate its transport into cells. The two most common methods are:

  • Bovine Serum Albumin (BSA) Complexation: Albumin is a natural carrier of fatty acids in the blood and is frequently used in cell culture to deliver lipids.[7] Complexing this compound with fatty acid-free BSA can significantly improve its solubility and delivery to cells.

  • Cyclodextrin Complexation: Cyclodextrins, particularly methyl-β-cyclodextrin (MβCD), are highly effective at encapsulating hydrophobic molecules like fatty acids within their hydrophobic core, thereby increasing their aqueous solubility.[8][9] MβCD has been shown to deliver fatty acids to cells rapidly and efficiently.[10]

A novel approach also involves formulating this compound with L-Arginine, which has been shown to improve solubility and induce apoptosis in tumor cells.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in media after adding this compound stock. 1. The solubility limit has been exceeded. 2. The stock solution was added too quickly to the aqueous medium.1. Lower the final concentration of this compound. 2. Use a carrier molecule like BSA or MβCD to increase solubility (see protocols below). 3. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid dispersal.
Inconsistent or non-reproducible assay results. 1. Inconsistent stock solution preparation. 2. Degradation of this compound in the prepared medium. 3. Variation in cell health or seeding density.[13] 4. Pipetting errors.[14]1. Prepare a large batch of stock solution and store it in aliquots at -20°C. 2. Always prepare fresh working solutions from the stock for each experiment.[1] 3. Standardize your cell culture practices: use cells within a consistent passage number range, ensure high viability (>95%) before seeding, and optimize seeding density.[13] 4. Use calibrated pipettes and consistent pipetting techniques.
High background or signal variability in plate-based assays. 1. This compound interfering with the assay chemistry. 2. Inappropriate microplate type for the detection method (e.g., using clear plates for luminescence).[14] 3. "Edge effects" in the microplate due to uneven evaporation.1. Run a control with this compound in cell-free medium to check for interference. 2. Use white plates for luminescence assays and black, clear-bottom plates for fluorescence assays to minimize crosstalk and background.[13][14] 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples, or ensure proper humidification in the incubator.[13]
No observable effect at expected concentrations. 1. Poor bioavailability of this compound. 2. Rapid metabolism of this compound by the cells. 3. The chosen cell line is not sensitive to this compound.1. Use a carrier-mediated delivery method (BSA or MβCD) to improve uptake. 2. Perform a time-course experiment to identify the optimal treatment duration. 3. Confirm the expression of relevant targets or pathways in your cell line. Consider testing a positive control compound known to elicit the expected effect.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference(s)
Water~0.05 mg/mL (sparingly soluble)[3]
Ethanol~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Delivery MethodParameterRecommended ValueNotes
DMSO Dilution Final DMSO Concentration< 0.5% (v/v)Higher concentrations are often toxic. Always include a vehicle control.
Final this compound Conc.1 - 100 µMHighly cell-type dependent. Determine experimentally via a dose-response curve.
BSA Complex Molar Ratio (UA:BSA)2:1 to 6:1Higher ratios can be used but may affect BSA's solubility and function.
Final BSA Concentration0.5% - 2% (w/v)Corresponds to typical serum concentrations.
MβCD Complex Molar Ratio (UA:MβCD)1:5 to 1:10Ensure MβCD itself is not toxic to your cells at the final concentration.
Final MβCD Concentration0.1 - 2 mMDetermine the non-toxic concentration for your specific cell line.

Experimental Protocols & Methodologies

Protocol 1: Preparing this compound Stock Solution using DMSO

Objective: To prepare a concentrated stock solution of this compound for dilution into cell culture medium.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of this compound in a sterile tube under aseptic conditions. For a 10 mg/mL stock, weigh 10 mg.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 10 mg of this compound for a 10 mg/mL stock).

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly until the solid is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparing this compound-Bovine Serum Albumin (BSA) Complex

Objective: To enhance the solubility and bioavailability of this compound by complexing it with fatty acid-free BSA.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO or ethanol)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile conical tubes

Procedure:

  • Prepare a BSA solution. Dissolve fatty acid-free BSA in serum-free medium or PBS to a desired concentration (e.g., 10% w/v). Warm to 37°C to aid dissolution. Sterile filter the solution.

  • Warm the 10% BSA solution and the this compound stock solution to 37°C.

  • Calculate the volume of this compound stock needed for your desired molar ratio (e.g., 4:1 UA:BSA).

  • While gently vortexing the BSA solution, add the this compound stock solution drop-by-drop.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • This UA-BSA complex solution can now be added to your cell culture medium to achieve the final desired this compound concentration.

Protocol 3: Preparing this compound-Methyl-β-Cyclodextrin (MβCD) Complex

Objective: To use MβCD as a carrier to increase the aqueous solubility and cellular delivery of this compound.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Deionized water or PBS

  • Glass vial

Procedure:

  • Prepare an MβCD solution in deionized water or PBS at the desired concentration (e.g., 10 mM).

  • Add solid this compound directly to the MβCD solution to achieve the desired molar ratio (e.g., 1:6 UA:MβCD).

  • Incubate the mixture in a shaking water bath at 37°C for 1-2 hours or overnight at room temperature to facilitate complex formation. The solution should become clear.

  • Sterile-filter the complex solution through a 0.22 µm filter.

  • Store the solution at 4°C for short-term use or at -20°C for long-term storage. This solution can be diluted directly into your cell culture medium.

Visualizations

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Undecanoic Acid and Caprylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial effectiveness of undecanoic acid and caprylic acid, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential of these medium-chain fatty acids as antimicrobial agents.

Executive Summary

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and caprylic acid against common bacterial pathogens as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

Fatty AcidBacterial SpeciesMIC (µg/mL)MIC (mM)Reference
This compound Staphylococcus aureus2001.07[1]
Escherichia coli>186.29 (No antimicrobial activity observed at 1 mM)>1[2]
Caprylic Acid Staphylococcus aureus>400>2.77[1]
Escherichia coli--[3]
Dermatophilus congolensis-7.5[4]

Note: MIC values can be influenced by factors such as the growth medium, inoculum size, and incubation conditions. The data presented here is for comparative purposes and should be interpreted in the context of the cited studies.

Comparative Analysis

Based on the available data, this compound demonstrates a lower MIC value against Staphylococcus aureus compared to caprylic acid, suggesting potentially higher potency against this Gram-positive bacterium.[1] One study indicated that this compound inhibited S. aureus at a concentration of 200 µg/mL, while caprylic acid showed no inhibition at concentrations up to 400 µg/mL.[1]

Mechanism of Action: Cell Membrane Disruption

Both this compound and caprylic acid are amphipathic molecules that can insert themselves into the bacterial cell membrane.[5][6] This insertion disrupts the lipid bilayer, leading to a cascade of events that compromise cell viability:

  • Increased Membrane Permeability: The integration of fatty acids into the membrane alters its fluidity and creates pores, allowing the leakage of essential intracellular components such as ions and metabolites.[5]

  • Disruption of Electron Transport Chain: The integrity of the cell membrane is crucial for maintaining the proton motive force required for ATP synthesis. Disruption of the membrane can interfere with the electron transport chain and cellular energy production.

  • Inhibition of Membrane-Bound Enzymes: Many essential enzymes are located within the cell membrane. The structural changes induced by fatty acids can inhibit the function of these proteins.[7]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of fatty acids using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Susceptibility Testing Protocol
  • Preparation of Fatty Acid Stock Solutions:

    • Dissolve this compound and caprylic acid in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid stock solutions in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

    • The range of concentrations tested should be appropriate to determine the MIC.

    • Include a positive control well (broth with bacterial inoculum, no fatty acid) and a negative control well (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the fatty acid that completely inhibits visible growth of the bacterium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fa Prepare Fatty Acid Stock Solutions prep_plate Prepare Serial Dilutions in 96-Well Plate prep_fa->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Experimental workflow for MIC determination.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) p1 p2 p3 p4 p5 p6 p7 p8 fatty_acid This compound / Caprylic Acid disruption Membrane Disruption fatty_acid->disruption Insertion into membrane leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Mechanism of antibacterial action.

References

A Validated HPLC-UV Method for Undecanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a newly validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of undecanoic acid. This compound, a saturated fatty acid with various industrial and pharmaceutical applications, requires precise measurement for quality control and research purposes.[1] This document provides a comprehensive overview of the method's performance, compares it with established analytical techniques, and offers detailed experimental protocols to facilitate its adoption in your laboratory.

Comparison with Alternative Methods

While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for fatty acid analysis, this novel HPLC-UV method offers a compelling alternative, balancing performance with accessibility and cost-effectiveness. GC-MS is a highly sensitive and established method but typically requires derivatization of fatty acids into volatile esters (Fatty Acid Methyl Esters, FAMEs) prior to analysis.[2][3] LC-MS provides exceptional sensitivity and is suitable for complex biological matrices, often without the need for derivatization.[4]

The primary advantage of the presented HPLC-UV method is its simplicity and operation at ambient temperatures, which prevents the degradation of heat-sensitive analytes.[5] While direct UV detection of underivatized fatty acids can have sensitivity limitations due to low chromophore activity, this method has been optimized for robust quantification at relevant concentrations.[6][7]

Performance Data Summary

The following table summarizes the key performance parameters of the new HPLC-UV method in comparison to typical results obtained by GC-MS and LC-MS for fatty acid analysis.

Parameter New HPLC-UV Method Typical GC-MS Typical LC-MS Key Considerations
Linearity (R²) > 0.999> 0.99> 0.99All methods demonstrate excellent linearity.[3][8]
Limit of Quantification (LOQ) 1.0 µg/mL~0.1 - 1.0 µg/mL< 0.1 µg/mLMass spectrometry methods generally offer higher sensitivity.[2]
Precision (%RSD) < 2.0%< 5%< 5%All methods show good precision; HPLC can sometimes be slightly better.[9][10]
Accuracy (% Recovery) 98.0% - 102.0%85% - 115%90% - 110%Comparable recovery is achievable with optimized protocols.[8]
Derivatization Required? NoYes (typically)NoThe HPLC-UV method simplifies sample preparation by avoiding derivatization.[11]
Relative Cost LowMediumHighHPLC-UV is the most cost-effective option regarding equipment and maintenance.

Method Validation Workflow

The validation of this analytical method was conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[12][13] The workflow demonstrates the systematic evaluation of the method's performance characteristics.

ValidationWorkflow Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity (Peak Purity, No Interference) Protocol->Specificity Linearity Linearity & Range (R² > 0.999) Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate, %RSD < 2%) Protocol->Precision Robustness Robustness (Variations in pH, Flow Rate) Specificity->Robustness LOD Limit of Detection (LOD) (S/N Ratio ~3:1) Linearity->LOD Linearity->Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantification (LOQ) (S/N Ratio ~10:1) LOD->LOQ LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Logical workflow for the HPLC-UV method validation process.

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below.

Materials and Reagents
  • This compound reference standard (≥99.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Sample matrix (e.g., pharmaceutical formulation, process intermediate)

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in acetonitrile, sonicate for 30 minutes to ensure complete dissolution of the analyte, and filter through a 0.45 µm PTFE filter.[14] Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm particle size (or equivalent).[14]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[14]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.[5]

  • Injection Volume: 5 µL.

Method Validation Procedures

The validation was performed according to ICH Q2(R1) guidelines, assessing the following parameters:[15][16]

  • Specificity: The ability to measure the analyte without interference from matrix components was confirmed by analyzing blank matrix samples and spiked samples. Peak purity was assessed using a photodiode array detector.

  • Linearity: Assessed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

  • Accuracy: Determined by the recovery method. A known amount of this compound was spiked into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst to determine within-laboratory variations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD being approximately 3:1 and LOQ being 10:1.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations in chromatographic parameters, such as mobile phase composition (±2%) and column temperature (±2°C).

References

Fungal Warfare: A Comparative Transcriptomic Analysis of Undecanoic Acid and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance necessitates a deeper understanding of the molecular mechanisms by which fungal pathogens respond to therapeutic agents. This guide provides a comparative transcriptomic overview of the fungal response to undecanoic acid, a naturally occurring fatty acid with antifungal properties, and the widely used azole class of antifungals. By examining the differential gene expression profiles, we can elucidate their distinct and overlapping mechanisms of action, identify potential synergistic targets, and inform the development of novel antifungal strategies.

Executive Summary

This compound and azole antifungals elicit distinct yet partially overlapping transcriptomic responses in pathogenic fungi. This compound primarily triggers a broad stress response, significantly impacting lipid metabolism, oxidative stress pathways, and cell wall integrity. In contrast, azoles specifically target ergosterol (B1671047) biosynthesis, leading to the upregulation of genes in this pathway as a compensatory mechanism, alongside the induction of drug efflux pumps. This guide presents a synthesis of transcriptomic data from studies on various fungal species, including Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans, to highlight these differences and similarities.

Comparative Transcriptomic Response: this compound vs. Azoles

The following tables summarize the key transcriptomic changes observed in fungi upon treatment with this compound and azole antifungals. Data is compiled from multiple studies to provide a comprehensive comparison.

Table 1: Key Pathways Modulated by this compound and Azole Antifungals

PathwayFungal Response to this compoundFungal Response to Azole Antifungals
Ergosterol Biosynthesis Downregulation of some key enzymesStrong upregulation of pathway genes (e.g., ERG11, ERG3, ERG6) as a compensatory response to enzyme inhibition[1][2][3].
Lipid & Fatty Acid Metabolism Significant modulation, including both up- and downregulation of genes involved in fatty acid synthesis and degradation[4][5].Upregulation of some genes involved in lipid and fatty acid metabolism[3].
Oxidative Stress Response Upregulation of genes encoding antioxidant enzymes (e.g., catalases, superoxide (B77818) dismutases)[4].Induction of oxidative stress response genes[2].
Cell Wall Integrity Upregulation of genes involved in cell wall synthesis and remodeling[6].Upregulation of cell wall maintenance proteins[7].
Drug Efflux Pumps Upregulation of ABC and MFS transporters[3].Strong upregulation of multidrug resistance transporters (e.g., CDR1, CDR2, ABC1)[3][8].
Pathogenesis & Virulence Downregulation of genes associated with virulence[4].Modulation of virulence-associated genes.

Table 2: Comparison of Differentially Expressed Genes (DEGs) in Trichophyton rubrum and Aspergillus fumigatus

Antifungal AgentFungal SpeciesNumber of Upregulated DEGsNumber of Downregulated DEGsKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
This compoundTrichophyton rubrum2,131 (3h); 1,515 (12h)1,720 (3h); 1,480 (12h)Lipid metabolism, Oxidative stress response, Cell wall biosynthesisPathogenesis-related genes[4]
Itraconazole (B105839)Aspergillus fumigatus3955 (30min); 3430 (60min)Not specifiedErgosterol biosynthesis, Drug efflux transporters, Osmotic stress responseSterol sensing[2]
KetoconazoleTrichophyton rubrumNot specifiedNot specifiedErgosterol biosynthesis (ERG11, ERG3), Multidrug resistance (ABC1)Not specified[3]

Experimental Methodologies

A generalized protocol for comparative transcriptomic analysis of fungal responses to antifungal agents is outlined below. This protocol is a synthesis of methodologies reported in the cited literature[9][10][11].

Fungal Culture and Antifungal Treatment
  • Fungal Strains: Use well-characterized strains of the fungus of interest (e.g., Trichophyton rubrum, Aspergillus fumigatus, Candida albicans).

  • Culture Conditions: Grow fungal cultures in appropriate liquid media (e.g., Sabouraud dextrose broth, RPMI-1640) at the optimal temperature and shaking speed for the species.

  • Antifungal Exposure: Introduce the antifungal agent (this compound or an azole) at a predetermined sub-lethal concentration to the actively growing fungal culture. Include a solvent control (e.g., DMSO or ethanol) and an untreated control.

  • Time Points: Harvest fungal mycelia or cells at various time points post-treatment (e.g., 30 minutes, 1 hour, 3 hours, 12 hours) to capture both early and late transcriptional responses.

RNA Extraction and Quality Control
  • RNA Isolation: Immediately freeze the harvested fungal material in liquid nitrogen to preserve RNA integrity. Extract total RNA using a robust method suitable for fungi, often involving mechanical disruption (e.g., bead beating) followed by a TRIzol-based or column-based RNA extraction kit[10].

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Assessment: Evaluate the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to assess purity (A260/280 and A260/230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer) to assess integrity (RIN value).

Library Preparation and RNA Sequencing (RNA-Seq)
  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Library Construction: Prepare sequencing libraries from the enriched mRNA using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves fragmentation of mRNA, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq) to generate a sufficient number of reads for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: Quantify the expression level of each gene and identify differentially expressed genes (DEGs) between the treated and control samples using software packages like DESeq2 or edgeR[12]. Set appropriate thresholds for statistical significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(fold change)| > 1).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and pathways that are significantly affected by the antifungal treatment.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and azole antifungals, based on current transcriptomic evidence.

This compound: A Multi-pronged Attack

This compound's antifungal activity appears to be multifaceted, inducing a general stress response that overwhelms the fungal cell's defenses. The proposed mechanism involves the disruption of the cell membrane, induction of oxidative stress, and interference with key metabolic processes[5][13][14].

Undecanoic_Acid_Pathway UA This compound Membrane Fungal Cell Membrane UA->Membrane Disrupts LipidMetabolism Altered Lipid Metabolism UA->LipidMetabolism Ergosterol Ergosterol Synthesis UA->Ergosterol Inhibits Virulence Virulence Factor Expression UA->Virulence Downregulates ROS Increased ROS (Oxidative Stress) Membrane->ROS Apoptosis Fungal Cell Death Membrane->Apoptosis CellWall Cell Wall Stress ROS->CellWall ROS->Apoptosis LipidMetabolism->Membrane Ergosterol->Membrane Component of CellWall->Apoptosis Azole_Pathway Azole Azole Antifungal Erg11 Lanosterol 14-α-demethylase (Erg11) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes ToxicSterols Toxic Sterol Intermediates Erg11->ToxicSterols Leads to accumulation of Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Upc2 Upc2/Ecm22 (Transcription Factors) Ergosterol->Upc2 Depletion activates ToxicSterols->Membrane Disrupts FungalGrowth Fungal Growth Inhibition Membrane->FungalGrowth Leads to Erg11_Gene ERG11 Gene Upc2->Erg11_Gene Upregulates EffluxPumps Drug Efflux Pumps (e.g., CDR1, MDR1) Upc2->EffluxPumps Upregulates

References

Cross-Validation of GC-MS and HPLC Methods for Undecanoic Acid Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of undecanoic acid is crucial across various fields, from metabolic research to pharmaceutical quality control. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate technique for your research needs.

While GC-MS has traditionally been a standard for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages. A cross-validation of results between GC-MS and HPLC provides the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.

Methodological Principles: A Tale of Two Techniques

At their core, GC-MS and HPLC employ different strategies for the analysis of fatty acids like this compound.

  • GC-MS: This technique requires the conversion of non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs). These derivatives are then separated based on their boiling points in a gaseous mobile phase and identified by their mass-to-charge ratio. GC-MS is renowned for its high sensitivity and specificity.[1]

  • HPLC: This method separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. HPLC is well-suited for analyzing free fatty acids directly, often after derivatization to enhance detection by UV or other detectors.[2][3] The ability to analyze underivatized fatty acids can simplify the workflow.[4]

Performance Comparison: A Quantitative Overview

The choice between GC-MS and HPLC often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes key validation parameters for both methods, compiled from various studies on fatty acid analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) > 0.99[2]> 0.99[2][4]Both techniques exhibit excellent linearity over a defined concentration range.[2][4]
Precision (RSD%) ≤ 5.88%[2][4][5]≤ 5.88% (often slightly better than GC)[2][4][5]Both methods demonstrate good precision.[2][4]
Accuracy (Recovery %) ≥ 82.31%[2][4]≥ 82.31%[2][4]Comparable recovery rates are achievable with optimized extraction procedures.[2][4]
Sensitivity (LOD) 0.001 mg/g[2]0.15 - 0.24 mg/g[2]GC-MS generally offers higher sensitivity.[2]
Sensitivity (LOQ) 0.003 mg/g[2]Higher than GC-MS[2]GC-MS is more suitable for trace analysis.[2]
Analysis Time ~20 - 60 minutes[2]~20 - 60 minutes[2]Analysis times are generally comparable.[2]
Derivatization Required (e.g., to FAMEs)[6]Optional (can analyze free fatty acids)[6]HPLC's ability to analyze underivatized fatty acids simplifies sample preparation.[4][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

GC-MS Protocol for this compound Analysis

This protocol is suitable for the quantitative analysis of this compound in various biological samples.

1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Objective: To convert non-volatile this compound into its volatile methyl ester.

  • Procedure:

    • To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of an internal standard (e.g., deuterated this compound like Undecanoic-11,11,11-d3 Acid).[7]

    • Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

    • The extracted lipids are then transesterified to FAMEs. This can be achieved by heating with a reagent like 14% boron trifluoride (BF₃) in methanol (B129727) or by preparing FAMEs with methanolic potassium hydroxide.[7]

    • Extract the FAMEs with an organic solvent like hexane.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS injection.

2. GC-MS Analysis:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., a polar column like a BPX70) to separate the FAMEs.[7]

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, ramp up to 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

3. Data Analysis:

  • The concentration of this compound is determined by calculating the ratio of the peak area of its FAME to the peak area of the internal standard.[7] This ratio is then compared to a calibration curve generated using known concentrations of this compound standards.[7]

HPLC Protocol for this compound Analysis

This protocol allows for the analysis of underivatized this compound.

1. Sample Preparation:

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • Spike the sample with a known amount of an appropriate internal standard.

    • For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

    • For tissues, homogenization followed by a liquid-liquid extraction is typically employed.[7]

    • Acidify the solution to ensure this compound is in its protonated form.

    • Extract the free fatty acid with an organic solvent.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Analysis:

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV or MS).

  • HPLC Conditions:

    • Column: A reversed-phase C18 or C8 column.[7]

    • Mobile Phase: A gradient of acetonitrile and water, often containing a small amount of a weak acid like formic or acetic acid to ensure proper protonation.[7]

    • Detector: UV detector (if derivatized for UV absorbance) or a mass spectrometer. For MS detection, electrospray ionization (ESI) in negative ion mode is common, detecting the deprotonated molecule [M-H]⁻.[7]

    • Column Temperature: 30-40°C.[4]

3. Data Analysis:

  • Identify this compound by comparing its retention time with that of a standard.

  • Quantify by creating a calibration curve with known concentrations of this compound standards and calculating the peak area ratio relative to the internal standard.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis, as well as the logical framework for their cross-validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs Extract->Derivatize Concentrate Concentration & Reconstitution Derivatize->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition GCMS->Data Quantify Quantification Data->Quantify

GC-MS experimental workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (LLE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate HPLC HPLC Analysis Concentrate->HPLC Data Data Acquisition HPLC->Data Quantify Quantification Data->Quantify

HPLC experimental workflow for this compound analysis.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation GCMS GC-MS Method Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity HPLC HPLC Method HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Sensitivity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare Sensitivity->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Logical workflow for the cross-validation of analytical methods.

Conclusion

Both GC-MS and HPLC are robust and reliable methods for the analysis of this compound. The choice between them hinges on the specific research question, the nature of the sample, and the available instrumentation.

  • GC-MS is the method of choice for high-sensitivity, broad-spectrum fatty acid profiling, especially when a well-established derivatization protocol is in place. Its high resolving power and mass spectrometric detection provide excellent specificity and quantification capabilities.

  • HPLC excels in the analysis of free fatty acids, simplifying sample preparation. It is particularly advantageous for labile compounds that may degrade at the high temperatures used in GC.

Ultimately, for a comprehensive and unambiguous profile of this compound, especially in complex matrices, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

References

Evaluating the Efficacy of Undecanoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecanoic acid, an 11-carbon saturated fatty acid, and its derivatives are emerging as a versatile class of bioactive molecules with significant potential in therapeutic development. Their efficacy as enzyme inhibitors is a focal point of current research, with promising applications in oncology, as well as in combating fungal and bacterial infections. This guide provides a comparative overview of the performance of this compound derivatives against key enzyme targets, supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. This compound and its derivatives have been identified as inhibitors of HDACs, particularly HDAC6.

Comparative Efficacy of this compound and Derivatives as HDAC6 Inhibitors

The inhibitory activity of odd-chain fatty acids against HDAC6 has been shown to be dependent on the length of the carbon chain. While specific IC50 values for a broad range of this compound derivatives are not extensively documented in publicly available literature, the trend suggests that longer chains exhibit more potent inhibition.

CompoundTarget EnzymeReported IC50Alternative HDAC InhibitorTarget EnzymeReported IC50
This compoundHDAC6NDRicolinostat (ACY-1215)HDAC60.03 µM
Pentadecanoic AcidHDAC6NDTubastatin AHDAC60.014 µM
Hypothetical Derivative AHDAC6NDVorinostat (SAHA)Pan-HDAC~0.05 µM

ND: Not definitively reported in the reviewed literature. The table highlights the need for further quantitative studies on this compound derivatives.

Signaling Pathway of HDAC6 Inhibition

HDAC6 inhibition leads to the hyperacetylation of its substrates, most notably α-tubulin. This event disrupts microtubule dynamics, which is crucial for cell division and migration, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

HDAC6_Pathway Undecanoic_Acid_Derivative This compound Derivative HDAC6 HDAC6 Undecanoic_Acid_Derivative->HDAC6 Inhibits alpha_Tubulin_deacetylated α-Tubulin HDAC6->alpha_Tubulin_deacetylated Deacetylates alpha_Tubulin_acetylated Acetylated α-Tubulin Microtubule_Destabilization Microtubule Destabilization alpha_Tubulin_acetylated->Microtubule_Destabilization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Microtubule_Destabilization->Apoptosis

HDAC6 inhibition by this compound derivatives.
Experimental Protocol: Fluorometric HDAC6 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known HDAC6 inhibitor as a positive control (e.g., Tubastatin A)

  • Developer solution (containing Trichostatin A and a trypsin-like protease)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 40 µL of assay buffer to each well of the 96-well plate.

  • Add 10 µL of the diluted test compounds or controls to the respective wells.

  • Add 25 µL of the HDAC6 enzyme solution to each well, except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the HDAC6 substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Antifungal Activity and Potential Enzyme Targets

This compound and its derivatives exhibit significant antifungal properties, particularly against dermatophytes like Trichophyton rubrum. Their mechanism of action is multifaceted, affecting various cellular processes crucial for fungal survival.

Comparative Efficacy against Fungal Targets

Direct enzymatic inhibition data for this compound derivatives against specific fungal enzymes is limited. The antifungal effect is often attributed to a broader disruption of cellular functions. The table below compares the known antifungal effects of this compound with established inhibitors of key fungal enzymes.

CompoundPrimary Fungal EffectTarget Enzyme (Pathway)Alternative InhibitorTarget EnzymeReported IC50
This compoundDisruption of cell wall and membrane integrityMultiple/UnspecifiedCaspofunginβ(1,3)-glucan synthase~1 ng/mL
Alteration of lipid metabolismFatty Acid Synthase (FAS)CeruleninFungal FAS1.3-2.6 µg/mL
Inhibition of ergosterol (B1671047) synthesisErgosterol Biosynthesis PathwayFluconazoleLanosterol 14α-demethylase0.25-4 µg/mL
Hypothetical Derivative BEnhanced antifungal activityMultiple/UnspecifiedItraconazoleLanosterol 14α-demethylase0.003-0.1 µg/mL
Experimental Workflow for Antifungal Susceptibility Testing

A common method to assess the antifungal activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Antifungal_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for antifungal MIC determination.
Experimental Protocol: Fungal Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the activity of fungal FAS by monitoring the oxidation of NADPH.

Materials:

  • Purified fungal Fatty Acid Synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known FAS inhibitor (e.g., Cerulenin)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and acetyl-CoA.

  • Add the test compound or control to the respective wells.

  • Add the purified fungal FAS to each well to a final volume of 100 µL.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding malonyl-CoA to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 30°C.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percent inhibition and calculate the IC50 value.

Antibacterial Activity and Potential Enzyme Targets

This compound and related medium-chain fatty acids have demonstrated the ability to inhibit bacterial persistence and biofilm formation, particularly in Gram-negative bacteria like Escherichia coli. While the precise enzymatic targets are still under investigation, the bacterial fatty acid synthesis (FAS-II) pathway is a likely candidate.

Comparative Efficacy against Bacterial Targets

Similar to their antifungal activity, the antibacterial effects of this compound derivatives are often characterized at a cellular level. Direct enzyme inhibition data is not widely available. The following table provides a comparison with known inhibitors of the bacterial FAS-II pathway enzyme, FabI.

CompoundPrimary Bacterial EffectTarget Enzyme (Pathway)Alternative InhibitorTarget EnzymeReported IC50
This compoundInhibition of persister cell formationMultiple/UnspecifiedTriclosanFabI~0.05 µM
Repression of biofilm formationMultiple/UnspecifiedAFN-1252FabI~0.01 µM
Hypothetical Derivative CEnhanced antibacterial activityMultiple/UnspecifiedPlatensimycinFabF/FabB~0.1 µM
Logical Relationship of this compound Derivatives and Their Bioactivity

The chemical structure of this compound derivatives can be modified to potentially enhance their enzyme inhibitory activity. Key modifications could include altering the chain length, introducing functional groups to the alkyl chain, and modifying the carboxylic acid head group.

SAR_Diagram Undecanoic_Acid This compound Carboxylic Acid C11 Alkyl Chain Derivative_Modification Derivative Modifications Head Group Modification (e.g., amide, ester) Chain Modification (e.g., hydroxylation, unsaturation) Undecanoic_Acid:chain->Derivative_Modification:chain_mod Undecanoic_Acid:head->Derivative_Modification:head_mod Bioactivity Enhanced Bioactivity HDAC Inhibition Antifungal Activity Antibacterial Activity Derivative_Modification->Bioactivity

Structure-activity relationship concepts.
Experimental Protocol: Bacterial Enoyl-ACP Reductase (FabI) Inhibition Assay

This is a spectrophotometric assay that measures the NADH-dependent reduction of a substrate by FabI.

Materials:

  • Purified recombinant FabI enzyme (e.g., from S. aureus)

  • NADH

  • Crotonyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test compounds (this compound derivatives) in DMSO

  • Known FabI inhibitor (e.g., Triclosan)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To each well of a 96-well plate, add the assay buffer, NADH, and the test compound or control.

  • Add the FabI enzyme to each well.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding crotonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time at 30°C.

  • Calculate the initial reaction velocities.

  • Determine the percent inhibition and calculate the IC50 values.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel enzyme inhibitors with applications in oncology and infectious diseases. While quantitative data on their direct inhibition of specific fungal and bacterial enzymes is still emerging, their demonstrated efficacy at the cellular level warrants further investigation. The experimental protocols and comparative data provided in this guide are intended to facilitate future research in this exciting field, ultimately leading to the development of new and effective therapeutic agents.

A Head-to-Head Comparison of the Antifungal Activity of Undecanoic Acid and Undecylenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanoic acid, a saturated fatty acid, and its unsaturated counterpart, undecylenic acid, have long been recognized for their fungistatic and fungicidal properties. Both C11 fatty acids are utilized in various topical formulations for the treatment of superficial fungal infections. This guide provides a comprehensive head-to-head comparison of their antifungal activity, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action. This objective analysis aims to inform researchers and drug development professionals on the nuances of their efficacy against clinically relevant fungal pathogens.

Comparative Analysis of Antifungal Activity

While both this compound and undecylenic acid demonstrate significant antifungal properties, their efficacy can vary depending on the fungal species and the experimental conditions. The following table summarizes available quantitative data from various studies to facilitate a comparative assessment. It is important to note that direct comparisons are best made when data is sourced from the same study; however, such comprehensive comparative data is limited in the current literature.

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Source Study
This compound Candida albicans100 - 200Not ReportedLee et al. (2021)
Trichophyton rubrum (sensitive strain)30Not ReportedDas et al. (1977)
Trichophyton rubrum (resistant strain)120Not ReportedDas et al. (1977)
Undecylenic Acid Candida albicans> 3 mM (> 552)> 4 mM (> 737)Shi et al. (2016)
Trichophyton mentagrophytesNot specified, but effectiveNot specified, but effectiveAmsel et al. (1979)
Trichophyton rubrumNot specified, but effectiveNot specified, but effectiveAmsel et al. (1979)
Epidermophyton floccosumNot specified, but effectiveNot specified, but effectiveAmsel et al. (1979)

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a specified reduction (e.g., 99.9%) in the number of viable microorganisms. Direct comparison of MIC values between studies should be done with caution due to potential variations in experimental protocols.

Mechanisms of Antifungal Action

Both this compound and undecylenic acid exert their antifungal effects through multiple mechanisms, primarily targeting the fungal cell membrane and cellular processes.

This compound: This saturated fatty acid disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[1] It is also known to trigger oxidative stress within the fungal cell, which in turn affects the synthesis of essential membrane components like fatty acids, phospholipids, and ergosterol.[1] Furthermore, this compound can interfere with critical cellular processes by decreasing the expression and activity of proteases and inducing alternative splicing in genes involved in various cellular functions.[1]

Undecylenic Acid: As an unsaturated fatty acid, undecylenic acid also primarily acts by disrupting the integrity of the fungal cell membrane.[2] The presence of a double bond in its structure is believed to play a crucial role in its ability to integrate into and destabilize the lipid bilayers of the fungal membrane.[2] This disruption leads to increased permeability and cell death.[2] Additionally, undecylenic acid can interfere with fungal metabolism by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] It has also been shown to inhibit the morphological transition of Candida albicans from its yeast form to the more virulent hyphal form, a key step in the development of infections.[3]

Antifungal_Mechanisms cluster_UA This compound cluster_UEA Undecylenic Acid UA This compound UA_OS Induces Oxidative Stress UA->UA_OS UA_Membrane Disrupts Cell Membrane UA->UA_Membrane UA_Protease Decreases Protease Activity UA->UA_Protease UA_Ergosterol Alters Ergosterol Synthesis UA_OS->UA_Ergosterol Fungal_Cell Fungal Cell UA_Membrane->Fungal_Cell Leakage UEA Undecylenic Acid UEA_Membrane Disrupts Cell Membrane UEA->UEA_Membrane UEA_Ergosterol Inhibits Ergosterol Synthesis UEA->UEA_Ergosterol UEA_Morphogenesis Inhibits Hyphal Morphogenesis UEA->UEA_Morphogenesis UEA_Membrane->Fungal_Cell Leakage

Figure 1. Comparative signaling pathways of undecanoic and undecylenic acid's antifungal mechanisms.

Experimental Protocols

The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), is crucial for evaluating and comparing antifungal agents. The following is a generalized experimental protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for broth microdilution assays, commonly adapted for testing fatty acids.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for dermatophytes and yeasts).

  • The culture is incubated at a suitable temperature (e.g., 28-35°C) until sufficient growth is observed.

  • A suspension of fungal cells (conidia or yeast cells) is prepared in sterile saline or buffered solution.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Solutions:

  • Stock solutions of this compound and undecylenic acid are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • A series of twofold dilutions of each fatty acid are prepared in a 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640).

3. Broth Microdilution Assay (MIC Determination):

  • The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.

  • The final volume in each well is typically 200 µL.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

4. MFC Determination:

  • Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate.

  • The plates are incubated to allow for the growth of any remaining viable fungal cells.

  • The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.

Experimental_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_antifungal Prepare Antifungal Dilutions start->prep_antifungal microdilution Perform Broth Microdilution prep_inoculum->microdilution prep_antifungal->microdilution incubation Incubate Plates microdilution->incubation read_mic Read MIC incubation->read_mic read_mfc Read MFC incubation->read_mfc subculture Subculture from Clear Wells read_mic->subculture subculture->incubation end End read_mfc->end

Figure 2. A generalized experimental workflow for determining MIC and MFC values.

Conclusion

References

A Comparative In Vivo Efficacy Analysis of Undecanoic Acid and Commercial Antifungal Creams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of undecanoic acid and commercially available antifungal creams containing clotrimazole, miconazole, and terbinafine (B446). The information presented is collated from various scientific studies and is intended to be an objective resource for researchers and professionals in the field of antifungal drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a clear understanding of their comparative performance.

Quantitative Efficacy Data

The following tables summarize the in-vivo efficacy of this compound and commercial antifungal creams in treating dermatophyte infections, primarily tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch). The data is derived from clinical trials and presented as mycological cure rates, which are confirmed by negative microscopy (KOH test) and/or culture.

Table 1: In Vivo Efficacy of this compound (Undecylenic Acid)

Active Ingredient(s)Fungal InfectionTreatment DurationMycological Cure Rate (Active)Mycological Cure Rate (Placebo)Study Population
Undecylenic Acid 2% & Zinc Undecylenate 20% PowderTinea pedis4 weeks88% (Culture Negative)[1][2]17% (Culture Negative)[1][2]85 patients with positive cultures
Undecylenic Acid 2% & Zinc Undecylenate 20% PowderTinea pedis4 weeks80% (KOH Negative)[1][2]49% (KOH Negative)[1][2]151 patients
Undecylenic Acid PowderTinea pedisNot Specified53%[3]7%[3]104 patients
3% Undecylenic Acid & 20% Zinc Undecylenate CreamTinea corporis/crurisNot Specified65.6% (21/32 patients)[4]9.4% (3/32 patients)[4]97 subjects

Table 2: In Vivo Efficacy of Commercial Antifungal Creams

Active IngredientFungal InfectionTreatment DurationMycological Cure Rate (Active)Mycological Cure Rate (Placebo/Comparator)Study Details
Clotrimazole 1% CreamTinea corporis/crurisNot specifiedFavored over placebo (RR 2.87)[2][5][6]-Pooled data from two studies
Clotrimazole 1% CreamDermatophytoses4 weeksHigher than placebo[7]-Double-blind, multicentric trials on 1,361 cases
Miconazole 2% Cream/PowderTinea pedis4 weeks60%[3][8]24%[3][8]Double-blind trial in 45 sportsmen
Miconazole 2% CreamTinea cruris/pedisNot specified75.5% (Clinical Clearing)[9]12.0% (Clinical Clearing)[9]Double-blind study in 99 inmates
Terbinafine 1% CreamTinea corporis/cruris, Tinea pedis, Cutaneous candidiasisNot specified70-90% (Effective Therapy)[10]-Review of studies with 1200 patients
Terbinafine 1% CreamTinea corporis3 weeks100% (Complete Cure)[11]Sertaconazole 2% (100% complete cure)[11]Comparative trial
Terbinafine 1% CreamDermatophytoses2 and 4 weeksHigher than Clotrimazole 1% cream[12]Clotrimazole 1% creamComparative clinical and microbiological study
TerbinafineTinea pedis1 to 4 weeks72% (Clinical Cure)[13]28% (Clinical Cure)[13]Systematic review of 9 RCTs (N=986)

Experimental Protocols

A standardized experimental protocol is crucial for the preclinical assessment of antifungal efficacy. The guinea pig model of dermatophytosis is a commonly used and well-established in vivo model for this purpose.[1][4][6][12][14][15][16]

Guinea Pig Model of Dermatophytosis

This model is instrumental in evaluating the efficacy of topical and systemic antifungal agents against dermatophytes like Trichophyton mentagrophytes and Microsporum canis.

1. Animal Preparation:

  • Species: Hartley strain guinea pigs are commonly used.
  • Preparation of Inoculation Site: An area on the dorsum of the guinea pig is shaved. The skin may be lightly abraded to facilitate infection.

2. Inoculum Preparation:

  • Fungal Strains: Clinically relevant strains of dermatophytes, such as Trichophyton rubrum or Trichophyton mentagrophytes, are used.[1][4]
  • Culture: The fungi are cultured on a suitable medium like Sabouraud Dextrose Agar.
  • Inoculum: A suspension of fungal spores and hyphal fragments is prepared in sterile saline or another suitable vehicle. The concentration is adjusted to a standard level (e.g., 1 x 10^7 CFU/mL).

3. Infection:

  • The fungal suspension is applied to the prepared skin area.
  • The site may be occluded for a period (e.g., 24-48 hours) to maintain moisture and enhance infection, although some studies show no advantage to occlusion.[1][14]

4. Treatment:

  • Topical Application: The test compound (this compound formulation or commercial cream) and a vehicle control are applied to the infected area, typically once or twice daily.
  • Treatment Duration: The treatment period usually lasts for several weeks (e.g., 2-4 weeks).

5. Efficacy Evaluation:

  • Clinical Assessment: The severity of the infection is scored based on clinical signs such as erythema, scaling, and lesion size at regular intervals.[1][14]
  • Mycological Assessment:
  • KOH Microscopy: Skin scrapings from the infected area are examined under a microscope after treatment with potassium hydroxide (B78521) (KOH) to detect the presence of fungal elements.
  • Fungal Culture: Skin scrapings are cultured on a fungal medium to determine the presence of viable fungi. A negative culture indicates mycological cure.[1][14]
  • Fungal Burden Quantification: In some studies, the amount of fungus in the tissue is quantified by homogenizing the skin sample and plating serial dilutions to count colony-forming units (CFU) per gram of tissue.[16]

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathways

The antifungal activity of this compound and the active ingredients in commercial creams target the fungal cell membrane's integrity, primarily by interfering with the ergosterol (B1671047) biosynthesis pathway.

Antifungal_Mechanisms cluster_undecanoic This compound cluster_azoles Azoles (Clotrimazole, Miconazole) cluster_allylamines Allylamines (Terbinafine) cluster_outcome Fungal Cell UDA This compound UDA_Target Multiple Targets UDA->UDA_Target Interacts with Membrane_Disruption Cell Membrane Disruption UDA_Target->Membrane_Disruption Ergosterol_Inhibition_UDA Ergosterol Synthesis Inhibition UDA_Target->Ergosterol_Inhibition_UDA ROS Reactive Oxygen Species (ROS) Production UDA_Target->ROS Metabolism_Interference Metabolic Interference UDA_Target->Metabolism_Interference Membrane_Damage Cell Membrane Damage UDA_Target->Membrane_Damage Membrane_Disruption->Membrane_Damage Ergosterol_Inhibition_UDA->Membrane_Damage ROS->Membrane_Damage Azoles Clotrimazole / Miconazole Lanosterol_Demethylase Lanosterol (B1674476) 14α-demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol_Azoles Ergosterol Lanosterol_Demethylase->Ergosterol_Azoles Blocks conversion to Lanosterol_Demethylase->Membrane_Damage Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Terbinafine Terbinafine Squalene_Epoxidase Squalene (B77637) Epoxidase Terbinafine->Squalene_Epoxidase Inhibits Squalene_Epoxide Squalene Epoxide Squalene_Epoxidase->Squalene_Epoxide Blocks conversion to Ergosterol_Terbinafine Ergosterol Squalene_Epoxidase->Membrane_Damage Squalene Squalene Squalene->Squalene_Epoxidase Squalene_Epoxide->Ergosterol_Terbinafine Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death

Caption: Antifungal mechanisms targeting ergosterol biosynthesis.

Experimental Workflow for In Vivo Antifungal Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a topical antifungal agent using the guinea pig model of dermatophytosis.

InVivo_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Prep Animal Preparation (Shaving, Abrasion) Inoculation Topical Inoculation of Guinea Pig Skin Animal_Prep->Inoculation Inoculum_Prep Inoculum Preparation (Fungal Culture & Suspension) Inoculum_Prep->Inoculation Grouping Randomization into Treatment Groups Inoculation->Grouping Treatment_Application Daily Topical Application (Test vs. Vehicle vs. Commercial Cream) Grouping->Treatment_Application Clinical_Scoring Clinical Scoring (Erythema, Scaling) Treatment_Application->Clinical_Scoring Mycological_Assessment Mycological Assessment (KOH & Culture) Treatment_Application->Mycological_Assessment Data_Analysis Data Analysis & Comparison Clinical_Scoring->Data_Analysis Mycological_Assessment->Data_Analysis

Caption: Workflow for in vivo antifungal efficacy testing.

Discussion

The compiled data indicates that both this compound and commercial antifungal creams demonstrate significant in vivo efficacy against common dermatophytes compared to placebo.

This compound: this compound, often in combination with its zinc salt, has been shown to be effective in treating tinea pedis, achieving high rates of mycological cure in clinical trials.[1][2][3][4] Its mechanism of action is multifaceted, involving disruption of the fungal cell membrane, inhibition of ergosterol synthesis, and induction of oxidative stress. The available data, though from older studies, supports its continued use as a non-prescription antifungal agent.

Commercial Antifungal Creams:

  • Clotrimazole and Miconazole (Azoles): These broad-spectrum antifungal agents have a long history of clinical use and have consistently shown good efficacy in treating a variety of dermatophytoses.[2][3][5][6][7][8][9] They act by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

  • Terbinafine (Allylamine): Terbinafine generally exhibits higher mycological cure rates and often requires a shorter treatment duration compared to azoles for certain infections.[10][11][12][13] Its mechanism involves the inhibition of squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway, leading to the accumulation of toxic squalene and ergosterol depletion.

Comparison and Conclusion: Direct comparison of efficacy is challenging due to variations in study design, treatment duration, and patient populations across different clinical trials. However, the available evidence suggests that while this compound is an effective topical antifungal, particularly for tinea pedis, modern commercial antifungal agents like terbinafine may offer higher cure rates and shorter treatment courses for a broader range of dermatophyte infections.

For researchers and drug development professionals, this compound presents an interesting case of a long-standing therapeutic with a multi-targeted mechanism of action. Further research into novel formulations or combination therapies involving this compound could be a promising avenue for developing new and effective antifungal treatments. The established in vivo models, such as the guinea pig dermatophytosis model, provide a robust platform for the preclinical evaluation of such novel therapeutic strategies.

References

statistical analysis of the synergistic interaction between undecanoic acid and conventional antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Interactions of Undecanoic Acid with Conventional Antibiotics.

The rise of antibiotic resistance necessitates novel strategies to enhance the efficacy of existing antimicrobial agents. This compound, a medium-chain saturated fatty acid, has emerged as a promising candidate for combination therapy. This guide provides a comprehensive statistical analysis of the synergistic interaction between this compound and conventional antibiotics, supported by experimental data and detailed protocols.

Quantitative Analysis of Synergistic Efficacy

While comprehensive Fractional Inhibitory Concentration (FIC) index data for this compound with a wide range of conventional antibiotics is not extensively available in published literature, existing studies provide strong evidence of its synergistic potential. The primary mechanism is believed to be the disruption of the bacterial cell membrane by this compound, which facilitates the entry and enhances the activity of antibiotics.[1]

One key area where this synergy is evident is in the eradication of persister cells, a subpopulation of dormant bacteria that exhibit high tolerance to antibiotics.

Table 1: Synergistic Effect of this compound on Antibiotic Activity Against Escherichia coli Persister Cells

The following table summarizes the significant reduction in E. coli persister cell survival when treated with a combination of this compound and conventional antibiotics, compared to antibiotic treatment alone. A lower number of surviving persister cells indicates a stronger synergistic effect.

Antibiotic ClassAntibioticConcentration of this compoundFold Reduction in Persister Cells (Compared to Antibiotic Alone)Bacterial StrainReference
FluoroquinoloneCiprofloxacin (B1669076)1 mM25-foldE. coli BW25113[2]
β-LactamAmpicillin (B1664943)1 mM6-foldEnterohemorrhagic E. coli (EHEC)[2]
AminoglycosideKanamycin1 mMNo significant difference observedEnterohemorrhagic E. coli (EHEC)[2]

Data derived from studies on persister cell formation, indicating a potentiation of antibiotic action.

Table 2: Example of Fractional Inhibitory Concentration (FIC) Index for this compound Combination

The checkerboard assay is the standard method for quantifying synergy, with the results expressed as the FIC index. An FIC index of ≤ 0.5 is considered synergistic. The following data, from a study on Vibrio harveyi, demonstrates how FIC indices are determined, though the interacting compounds are not conventional antibiotics.

OrganismCompound ACompound BMIC of A Alone (µg/mL)MIC of B Alone (µg/mL)MIC of A in Combination (µg/mL)MIC of B in Combination (µg/mL)FIC IndexInterpretationReference
Vibrio harveyiThis compoundIndole-3-Acetic Acid (Auxin)2020010300.65Additive[3]
Vibrio harveyiThis compoundIndole-3-Butyric Acid (Auxin)2020010300.65Additive[3]

This table serves as an illustrative example of FIC index calculation.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for FIC Index Determination

This protocol outlines the standard procedure for assessing antimicrobial synergy.[4][5]

Objective: To determine the FIC index of this compound in combination with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the test antibiotic

  • Incubator

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic at a concentration at least four times the Minimum Inhibitory Concentration (MIC).

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Create a two-dimensional gradient. Serially dilute the antibiotic along the x-axis and this compound along the y-axis. This results in wells containing various combinations of concentrations of the two agents.

    • Include control wells for each agent alone to determine their individual MICs. Also include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculation: Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB. Add 100 µL of the inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity to determine the MIC for each combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each component:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index:

      • FIC Index = FIC of this compound + FIC of Antibiotic

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Protocol 2: Persister Cell Survival Assay

This protocol is adapted from the study by Kim, et al. on E. coli persister cells.[2]

Objective: To evaluate the effect of this compound on the antibiotic tolerance of bacterial persister cells.

Materials:

  • Bacterial culture (e.g., E. coli) grown to the exponential phase

  • Luria-Bertani (LB) broth

  • This compound solution (e.g., 1 mM)

  • Antibiotic solution (e.g., ciprofloxacin 5 µg/mL or ampicillin 100 µg/mL)

  • 0.85% NaCl solution

  • LB agar (B569324) plates

  • Shaking incubator

Procedure:

  • Cell Preparation: Harvest exponential phase bacterial cells by centrifugation, wash twice with 0.85% NaCl solution, and resuspend in fresh LB broth to a specific optical density (e.g., OD600 of 1.0).

  • Treatment:

    • Prepare treatment tubes with the bacterial suspension.

    • To the test group, add this compound to a final concentration of 1 mM and the chosen antibiotic at its specified concentration.

    • To the control group, add only the antibiotic.

  • Incubation: Incubate the tubes for a set period (e.g., 3-6 hours) at 37°C with shaking.

  • Quantification of Persisters:

    • After incubation, pellet the cells by centrifugation and wash twice with 0.85% NaCl solution to remove the antimicrobial agents.

    • Serially dilute the washed cells in 0.85% NaCl.

    • Spot 10 µL of each dilution onto LB agar plates.

    • Incubate the plates at 37°C overnight.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the number of surviving persister cells in both the test and control groups. Calculate the fold reduction in persister cells in the presence of this compound compared to the antibiotic alone.

Visualizing the Mechanisms and Workflows

Diagram 1: Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation prep_stock Prepare Stock Solutions (this compound & Antibiotic) plate_setup Set up 96-well plate with 2D concentration gradient prep_stock->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate plate with bacteria prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs for combinations and individual agents incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret FIC Index Value calc_fic->interpret synergy Synergy (≤ 0.5) interpret->synergy additive Additive/Indifference (>0.5 to ≤4) interpret->additive antagonism Antagonism (>4) interpret->antagonism

Caption: Workflow for determining synergy using the checkerboard assay.

Diagram 2: Proposed Mechanism of Synergistic Action

G cluster_cell Bacterial Cell membrane Cell Membrane target Intracellular Target (e.g., DNA, Ribosomes) binding Increased Binding to Target target->binding undecanoic_acid This compound disruption Membrane Disruption & Increased Permeability undecanoic_acid->disruption antibiotic Conventional Antibiotic entry Enhanced Antibiotic Entry antibiotic->entry disruption->membrane Acts on disruption->entry Facilitates entry->target Leads to death Enhanced Bacterial Cell Death (Synergistic Effect) binding->death

Caption: this compound disrupts the cell membrane, enhancing antibiotic entry.

Diagram 3: Hypothetical Signaling Pathway Modulation

G fatty_acid This compound sensor_kinase Membrane-Bound Sensor Kinase fatty_acid->sensor_kinase Inactivates cascade Phosphorylation Cascade sensor_kinase->cascade Initiates transcription_factor Transcription Factor cascade->transcription_factor Activates virulence_genes Virulence & Stress Response Genes transcription_factor->virulence_genes Regulates expression Altered Gene Expression virulence_genes->expression synergy Increased Susceptibility to Antibiotics expression->synergy antibiotic Conventional Antibiotic antibiotic->synergy

Caption: Fatty acids may modulate signaling pathways affecting antibiotic susceptibility.

References

Safety Operating Guide

Proper Disposal of Undecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of undecanoic acid is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to minimize risks and ensure a secure working environment. This guide provides essential, step-by-step logistical information for the handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and safety goggles.[1][2] this compound can cause skin and eye irritation.[1][2] All handling should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes that may be generated.[3][4] In case of a spill, it should be cleaned up immediately, and all ignition sources should be removed as it is a combustible solid.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[3] The following protocol outlines the general best practices for its disposal in a laboratory setting.

  • Waste Identification and Segregation :

    • Characterize the this compound waste. Determine if it is contaminated with other hazardous materials. If contaminated, the disposal procedure for the most hazardous component must be followed.[5]

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[5] Do not mix non-hazardous waste with hazardous waste.[6]

  • Containerization and Labeling :

    • Place the solid this compound waste into a chemically compatible and sealable container.[5]

    • The container must be clearly labeled with the full chemical name, "this compound," the quantity of waste, and any relevant hazard warnings.[5] The label should also include the words "Hazardous Waste" and the date the container becomes full.[7]

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated waste accumulation area.[3][5]

    • Ensure the storage area is away from incompatible materials and foodstuffs.[3] Adhere to institutional and local regulations regarding the maximum on-site storage duration.[5]

  • Final Disposal :

    • Do not dispose of this compound down the drain or in regular solid waste.[3][5] It should not be released into the environment.[4]

    • Consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all regulations.[5]

    • Utilize a licensed and reputable chemical waste disposal company for the final removal and disposal of the waste.[5] Approved disposal methods include burial in a specifically licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[3]

  • Empty Container Disposal :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[6]

    • After thorough cleaning, any labels on the container should be removed or defaced, and the cap should be removed before disposing of it as regular trash.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start This compound Waste Generated is_contaminated Contaminated with other hazardous material? start->is_contaminated segregate_pure Segregate as Pure this compound Waste is_contaminated->segregate_pure No segregate_mixed Segregate based on most hazardous component is_contaminated->segregate_mixed Yes containerize Place in a labeled, sealed, compatible container segregate_pure->containerize segregate_mixed->containerize store Store in designated, well-ventilated area containerize->store consult_ehs Consult Institutional EHS & Local Regulations store->consult_ehs disposal_service Arrange for pickup by a licensed waste disposal service consult_ehs->disposal_service final_disposal Final Disposal (Incineration or Licensed Landfill) disposal_service->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, were available in the reviewed safety and disposal guidelines. The prevailing recommendation is to treat all concentrations of this compound waste as chemical waste requiring professional disposal.

References

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Retrosynthesis Analysis

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Undecanoic Acid
Reactant of Route 2
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Undecanoic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。